molecular formula C5H8O2 B1329520 4,7-Dihydro-1,3-dioxepine CAS No. 5417-32-3

4,7-Dihydro-1,3-dioxepine

货号: B1329520
CAS 编号: 5417-32-3
分子量: 100.12 g/mol
InChI 键: BAKUAUDFCNFLBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,7-Dihydro-1,3-dioxepine (CAS 5417-32-3) is a versatile heterocyclic building block with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . This compound serves as a valuable synthetic intermediate for constructing complex molecules with significant biological activity . Its structure is highly useful in enantiocontrolled syntheses, contributing to the development of precursors for pharmaceuticals and agrochemicals . Researchers utilize this compound in cycloaddition reactions, such as [4+2]-cycloadditions with dienes like hexachlorocyclopentadiene, to create stereoisomeric adducts whose configurations can be fine-tuned by varying reaction conditions . Furthermore, modern catalytic methods, including bimetallic Rh(II)/Sm(III) relay catalysis, enable its application in asymmetric three-component tandem [4+3]-cycloadditions to produce chiral 4,5-dihydro-1,3-dioxepines with high enantioselectivity . These chiral intermediates are pivotal in the synthesis of various drug candidates, including HIV-1 protease inhibitors, cathepsin K inhibitors for osteoporosis, anti-inflammatory agents like S-naproxen and S-ibuprofen, and GABA antagonists with insecticidal action . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKUAUDFCNFLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202517
Record name 1,3-Dioxepin, 4,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-32-3
Record name 4,7-Dihydro-1,3-dioxepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,3-dioxepin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxepin, 4,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4,7-Dihydro-1,3-dioxepin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,7-Dihydro-1,3-dioxepin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47ELU9SUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 4,7-Dihydro-1,3-dioxepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-Dihydro-1,3-dioxepine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details established synthetic protocols, extensive characterization data, and visual representations of the experimental workflows.

Synthesis of this compound

The primary and most direct method for synthesizing this compound and its derivatives is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with an aldehyde or a ketone.[1] This reaction is a classic example of acetal formation, where the diol reacts with a carbonyl compound to form a seven-membered cyclic acetal.[1]

General Reaction Scheme

The fundamental reaction involves the condensation of cis-2-butene-1,4-diol with a carbonyl compound in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 cis-2-Butene-1,4-diol p1 This compound Derivative r1->p1 + R2 r2 Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) c1 Acid Catalyst (e.g., p-toluenesulfonic acid, citric acid) c1->p1 c2 Solvent (e.g., cyclohexane, dichloromethane) c2->p1 c3 Water Removal (e.g., Dean-Stark trap) c3->p1 p2 Water p1->p2 +

Caption: General synthesis scheme for this compound derivatives.

Experimental Protocols

Detailed experimental procedures for the synthesis of various this compound derivatives are presented below.

Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin [2]

  • Materials:

    • 2-ethyl-butanal: 100 grams (1.0 mole)

    • 2-butene-1,4-diol: 97 grams (1.1 mole)

    • Cyclohexane: 80 grams

    • p-toluenesulfonic acid monohydrate: 0.2 grams

  • Procedure:

    • A one-liter flask is equipped with a heating jacket, agitator, and a condenser fitted with a Dean-Stark trap.

    • All reactants are charged into the flask.

    • The mixture is heated to reflux (84° - 99°C) with vigorous agitation until water no longer collects in the Dean-Stark trap (approximately 1.2 hours).

    • The reaction mixture is cooled to room temperature.

    • The p-toluenesulfonic acid is neutralized by washing the mixture with a 5% aqueous solution of sodium hydroxide.

    • The mixture is then washed with water until neutral.

    • Cyclohexane is removed by distillation.

    • The resulting oil is purified by vacuum distillation to yield 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.

Synthesis of 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin [3]

  • Materials:

    • 5-methyl-2-hexanone: 136 grams (1.2 mole)

    • 2-butene-1,4-diol: 88 grams (1.0 mole)

    • Cyclohexane: 160 grams

    • Citric acid: 2 grams

    • Hydroquinone: 0.3 grams

  • Procedure:

    • A one-liter flask is equipped with a heating jacket, agitator, and a condenser fitted with a Dean-Stark trap.

    • All reactants are charged into the flask.

    • The mixture is heated to reflux (87°- 97°C) with vigorous agitation until water no longer collects in the Dean-Stark trap (approximately 24 hours).

    • The reaction mixture is cooled to room temperature.

    • The citric acid is neutralized by washing the mixture with a 5% aqueous solution of sodium hydroxide, followed by a water wash.

    • Cyclohexane is removed by distillation.

    • The resulting oil is purified by vacuum distillation to yield 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin.

Characterization Data

The characterization of this compound and its derivatives relies on a combination of physical property measurements and spectroscopic analysis.

Physical Properties
Propertycis-4,7-Dihydro-1,3-dioxepin4,7-dihydro-2,2-dimethyl-1,3-dioxepin4,7-dihydro-2-(3-pentyl)-1,3-dioxepin4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin
CAS Number 5417-32-3[4]1003-83-4[5]53338-06-0[6]
Molecular Formula C5H8O2[4]C7H12O2[5]C10H18O2[6]C10H18O2
Molecular Weight 100.12 g/mol [4][7]128.17 g/mol [5]170.25 g/mol 184.28 g/mol
Boiling Point (°C) 125-127 (lit.)[4]-47 at 1.0 mmHg[2]94 at 9.0 mmHg[3]
Density (g/mL) 1.049 at 25°C (lit.)[4]---
Refractive Index n20/D 1.457 (lit.)[4]-nD20 = 1.457[2]nD20 = 1.4523[3]
Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its derivatives is characterized by the absence of a strong carbonyl (C=O) absorption from the starting aldehyde or ketone and the presence of C-O-C stretching vibrations. The C=C stretching of the double bond typically appears in the range of 1640-1680 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For the parent compound, cis-4,7-Dihydro-1,3-dioxepin, the following signals are expected:

  • ¹H NMR: Signals corresponding to the vinyl protons (C=CH), the methylene protons adjacent to the oxygen atoms (O-CH₂), and the acetal proton (O-CH-O) if applicable.

  • ¹³C NMR: Resonances for the vinyl carbons, the methylene carbons, and the acetal carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[5] Predicted collision cross-section values for various adducts of cis-4,7-Dihydro-1,3-dioxepin and its isopropyl derivative have been calculated.[9][10]

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Reactants: - cis-2-Butene-1,4-diol - Aldehyde/Ketone Reaction Acid-Catalyzed Cyclization Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Purification Distillation (Vacuum) Workup->Purification Physical Physical Properties: - Boiling Point - Density - Refractive Index Purification->Physical Spectroscopy Spectroscopic Analysis: - IR - NMR (1H, 13C) - Mass Spectrometry Purification->Spectroscopy Structure Structural Elucidation Spectroscopy->Structure Purity Purity Assessment Spectroscopy->Purity

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4,7-Dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,7-Dihydro-1,3-dioxepine (CAS No: 5417-32-3), a seven-membered heterocyclic compound containing a cyclic acetal and a carbon-carbon double bond. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who are interested in the synthesis, reactivity, and potential applications of this molecule and its derivatives. The guide summarizes key physical data, details experimental protocols for its synthesis and characteristic reactions, and provides predicted spectral data for its characterization.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1] Its core structure, featuring both an acetal and an alkene functional group, makes it a versatile intermediate in organic synthesis.[2]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1]
Boiling Point 125-127 °C[1]
Density 1.049 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.457[1]
Flash Point 26 °C (78.8 °F) - closed cup[1]

Note: Some sources incorrectly list a melting point of 125-127°C, which is inconsistent with its liquid state at room temperature and likely a data entry error transposing the boiling point.[2]

Solubility

Spectral Data (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, based on the functional groups present, the following spectral characteristics can be predicted.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the olefinic protons, the methylene protons adjacent to the oxygen atoms of the acetal, and the methylene protons of the acetal group itself.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Olefinic (CH =CH )5.5 - 6.0Multiplet
Methylene adjacent to ether oxygen (-O-CH₂ -C=)4.0 - 4.5Multiplet
Acetal Methylene (-O-CH₂ -O-)4.8 - 5.2Singlet
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is expected to display three signals corresponding to the different carbon environments in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Olefinic (C =C )125 - 135
Methylene adjacent to ether oxygen (-O-C H₂-C=)65 - 75
Acetal Methylene (-O-C H₂-O-)90 - 100
Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will be characterized by the presence of C-O and C=C stretching vibrations.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=C Stretch (alkene)1640 - 1680Medium
=C-H Stretch (alkene)3010 - 3095Medium
C-O Stretch (ether/acetal)1050 - 1150Strong
C-H Stretch (alkane)2850 - 2960Medium-Strong

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its characteristic chemical transformations. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

The most common method for the synthesis of 4,7-dihydro-1,3-dioxepines is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with a suitable carbonyl compound. For the parent compound, paraformaldehyde is a convenient source of formaldehyde.

Reaction Scheme:

G A cis-2-butene-1,4-diol C This compound A->C  +   B Paraformaldehyde B->C (H⁺ catalyst) D Water C->D  +  

Figure 1. Synthesis of this compound.

Methodology:

  • To a solution of cis-2-butene-1,4-diol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add paraformaldehyde (1.1 equivalents).

  • Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC or GC analysis, cool the mixture to room temperature.

  • Quench the reaction by adding a mild base, such as saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Experimental Protocols

The presence of a carbon-carbon double bond makes this compound susceptible to various electrophilic addition reactions. The acetal linkage, on the other hand, can be cleaved under acidic conditions.

The double bond can undergo addition reactions such as halogenation, hydrogenation, and epoxidation.

G A This compound B Halogenation (e.g., Br₂) A->B C Hydrogenation (H₂, Pd/C) A->C D Epoxidation (m-CPBA) A->D E Vicinal Dihalide B->E F 1,3-Dioxepane C->F G Epoxide D->G

Figure 2. Key electrophilic addition reactions.

General Protocol for Halogenation (e.g., Bromination):

  • Dissolve this compound (1 equivalent) in an inert solvent such as dichloromethane in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Once the addition is complete, allow the reaction to warm to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihalogenated product. Further purification can be achieved by chromatography if necessary.

General Protocol for Catalytic Hydrogenation:

  • In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the hydrogenated product, 1,3-dioxepane.

General Protocol for Epoxidation:

  • Dissolve this compound (1 equivalent) in a chlorinated solvent like dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1-1.2 equivalents), portion-wise with stirring.

  • Allow the reaction to stir at low temperature and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate or sodium sulfite.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.

The seven-membered ring of this compound possesses some ring strain, making it a candidate for ring-opening polymerization (ROP), typically initiated by cationic initiators.

G A This compound C Activated Monomer A->C + B Cationic Initiator (e.g., H⁺) B->C D Polymer Chain Growth C->D + Monomer E Poly(dioxepine) D->E Termination

Figure 3. Cationic ring-opening polymerization workflow.

General Protocol for Cationic Ring-Opening Polymerization:

  • All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Purify the this compound monomer by distillation over a suitable drying agent (e.g., calcium hydride) immediately before use.

  • In a flame-dried Schlenk flask, dissolve the purified monomer in a dry, inert solvent such as dichloromethane.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Prepare a stock solution of a cationic initiator, such as a strong protic acid (e.g., triflic acid) or a Lewis acid (e.g., boron trifluoride etherate), in the same dry solvent.

  • Add the initiator solution dropwise to the stirred monomer solution to initiate polymerization.

  • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

  • Terminate the polymerization by adding a quenching agent, such as a small amount of an amine (e.g., triethylamine) or an alcohol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[1] Keep away from heat, sparks, open flames, and other ignition sources.[2] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of skin contact, rinse the affected area with water.[2] Store in a tightly closed container in a cool, well-ventilated place.[2]

Conclusion

This compound is a valuable heterocyclic compound with a unique combination of functional groups that lend themselves to a variety of chemical transformations. This guide has provided a summary of its key physical and chemical properties, along with generalized experimental protocols for its synthesis and characteristic reactions. The information presented herein is intended to serve as a foundational resource for researchers and scientists exploring the chemistry and potential applications of this versatile molecule. Further experimental investigation is warranted to fully elucidate its properties and expand its synthetic utility.

References

Spectroscopic Profile of 4,7-Dihydro-1,3-dioxepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,7-Dihydro-1,3-dioxepine. The information presented herein includes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), compiled to support research and development activities. This document details the experimental protocols for acquiring such data and presents logical workflows for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for cis-4,7-Dihydro-1,3-dioxepine. Due to the limited availability of a complete public dataset for the parent compound, the data presented is primarily for the cis isomer, which is the most commonly cited form.

Table 1: ¹H NMR Spectroscopic Data of cis-4,7-Dihydro-1,3-dioxepine
Chemical Shift (δ) ppmMultiplicityAssignment
Data not publicly available without registration--

Note: Access to the full ¹H NMR spectrum and associated peak data on platforms such as SpectraBase may require a subscription or a free account.[1]

Table 2: ¹³C NMR Spectroscopic Data of cis-4,7-Dihydro-1,3-dioxepine
Chemical Shift (δ) ppmAssignment
Data not publicly available without registration-

Note: As with ¹H NMR, detailed ¹³C NMR data from comprehensive databases is often behind a paywall or registration.

Table 3: IR Spectroscopic Data of cis-4,7-Dihydro-1,3-dioxepine
Wavenumber (cm⁻¹)IntensityAssignment
Specific peak list not publicly available--
~3050Medium=C-H stretch (alkene)
~2950-2850Medium-StrongC-H stretch (alkane)
~1650MediumC=C stretch (alkene)
~1100StrongC-O stretch (ether)

Note: The IR data is predicted based on the functional groups present in the molecule. The NIST WebBook contains IR spectra for over 16,000 compounds, which may include this compound.[2]

Table 4: Mass Spectrometry Data of this compound

The mass spectrum of this compound is available on the NIST WebBook.[3][4] The data below represents predicted m/z values for various adducts of cis-4,7-dihydro-1,3-dioxepine.[5]

m/zIon
101.05971[M+H]⁺
123.04165[M+Na]⁺
99.045154[M-H]⁻
118.08625[M+NH₄]⁺
139.01559[M+K]⁺
100.05188[M]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in ¹H NMR provides the relative ratio of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then acquired by passing an infrared beam through the thin film.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common method where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizing Spectroscopic Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Logical_Relationships_in_Spectroscopy cluster_structure Molecular Structure of this compound cluster_spectra Expected Spectroscopic Signals Functional_Groups Functional Groups - Alkene (C=C) - Ether (C-O-C) - Methylene (-CH2-) IR_Signals IR Absorptions - C=C stretch (~1650 cm⁻¹) - C-O stretch (~1100 cm⁻¹) - C-H stretches Functional_Groups->IR_Signals Vibrational Modes MS_Signals MS Fragmentation - Molecular Ion Peak (M⁺) - Fragments from ring opening Functional_Groups->MS_Signals Fragmentation Patterns Connectivity Atom Connectivity (Bonding Framework) NMR_Signals NMR Chemical Shifts - Olefinic Protons (δ ~5.5-6.0) - Methylene Protons adjacent to O (δ ~3.5-4.5) - Methylene Protons adjacent to C=C Connectivity->NMR_Signals Chemical Environment

References

Dawn of a Heterocycle: The Early Exploration of the 4,7-Dihydro-1,3-dioxepine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of foundational heterocyclic chemistry is paramount. This technical guide delves into the nascent stages of the discovery and investigation of the 4,7-Dihydro-1,3-dioxepine ring system, a seven-membered heterocyclic scaffold. We will explore the seminal synthetic methodologies, initial characterization, and the key experimental protocols that laid the groundwork for future applications.

The this compound core is a seven-membered ring containing two oxygen atoms at positions 1 and 3, and a double bond between carbons 5 and 6. The initial forays into the synthesis of this heterocyclic system were centered around the acid-catalyzed condensation of cis-2-butene-1,4-diol with various aldehydes and ketones. This method remains a cornerstone for accessing this ring system.

The Genesis: Synthesis via Acetalization

The most direct and historically significant method for the construction of the this compound ring system is the acid-catalyzed reaction of cis-2-butene-1,4-diol with a suitable carbonyl compound. This reaction is a classic example of acetal formation, where the diol acts as the alcohol component, forming a cyclic acetal with the aldehyde or ketone.

The general reaction scheme can be visualized as follows:

G cluster_reactants Reactants cluster_products Product cis_diol cis-2-Butene-1,4-diol catalyst Acid Catalyst cis_diol->catalyst + carbonyl Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) carbonyl->catalyst + dioxepine This compound Derivative water Water catalyst->dioxepine forms catalyst->water and

Figure 1. General reaction for the synthesis of this compound derivatives.

This straightforward approach allows for the introduction of various substituents at the 2-position of the dioxepine ring by selecting the appropriate aldehyde or ketone.

Key Precursor: cis-2-Butene-1,4-diol

The geometry of the diol precursor is critical for the successful formation of the seven-membered ring. cis-2-Butene-1,4-diol, with its hydroxyl groups positioned on the same side of the double bond, is pre-organized for cyclization. The synthesis of this key diol was historically achieved through the partial hydrogenation of 2-butyne-1,4-diol.

Early Characterization and Physicochemical Properties

Initial studies on the this compound ring system focused on its fundamental physical and spectroscopic properties. The parent compound, where R1 and R2 are hydrogen, is a liquid at room temperature.

PropertyThis compound2,2-Dimethyl-4,7-dihydro-1,3-dioxepineReference(s)
Molecular Formula C₅H₈O₂C₇H₁₂O₂[1]
Molecular Weight 100.12 g/mol 128.17 g/mol [1]
Boiling Point 125-127 °C-[1]
Density 1.049 g/mL at 25 °C-[1]
Refractive Index (n20/D) 1.457-[1]

Table 1. Physical Properties of Early this compound Derivatives.

Spectroscopic techniques were instrumental in confirming the structure of this novel ring system.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the parent this compound in CDCl₃ typically shows signals for the vinyl protons (C5-H and C6-H) around δ 5.7-5.9 ppm. The methylene protons adjacent to the oxygen atoms (C4-H₂ and C7-H₂) appear at approximately δ 4.1-4.3 ppm, and the methylene protons at the 2-position (C2-H₂) resonate around δ 4.7-4.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides further evidence for the structure, with the vinyl carbons appearing in the range of δ 128-130 ppm and the carbons bonded to oxygen resonating at higher fields.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands. A strong C-O stretching vibration is typically observed in the region of 1050-1150 cm⁻¹. The C=C stretching of the double bond appears around 1650-1675 cm⁻¹, and the vinylic C-H stretching is seen above 3000 cm⁻¹.

Experimental Protocols from Early Studies

The following protocols are representative of the early synthetic methods employed for the preparation of this compound derivatives.

General Procedure for the Synthesis of this compound

Materials:

  • cis-2-Butene-1,4-diol

  • Formaldehyde (as paraformaldehyde or formalin)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., benzene or toluene)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of cis-2-butene-1,4-diol (1.0 eq), paraformaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable anhydrous solvent (e.g., benzene) is refluxed.

  • The reaction is monitored for the removal of water, often using a Dean-Stark apparatus.

  • Upon completion of the reaction (as indicated by the cessation of water collection), the reaction mixture is cooled to room temperature.

  • The mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation to yield this compound.

G start Start reactants Combine cis-2-butene-1,4-diol, paraformaldehyde, and acid catalyst in anhydrous solvent start->reactants reflux Reflux with a Dean-Stark trap reactants->reflux monitor Monitor water removal reflux->monitor cool Cool to room temperature monitor->cool Reaction complete neutralize Wash with NaHCO₃ solution cool->neutralize wash Wash with brine neutralize->wash dry Dry organic layer over Na₂SO₄ wash->dry filter Filter dry->filter evaporate Remove solvent under reduced pressure filter->evaporate distill Purify by distillation evaporate->distill end End distill->end

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

The early investigations into the this compound ring system established a reliable and straightforward synthetic route via the acid-catalyzed acetalization of cis-2-butene-1,4-diol. The initial characterization through physical and spectroscopic methods provided a solid foundation for understanding the properties of this heterocyclic core. These pioneering studies were crucial in unlocking the potential of this scaffold for further exploration in various fields of chemistry, including medicinal chemistry and materials science. The simplicity of its synthesis and the ability to introduce diverse functionalities have ensured its continued relevance in contemporary chemical research.

References

In-depth Conformational Analysis of 4,7-Dihydro-1,3-dioxepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 4,7-dihydro-1,3-dioxepine core structure, a seven-membered heterocyclic ring containing two oxygen atoms and a double bond, is a key scaffold in various pharmacologically active molecules. A comprehensive understanding of its conformational preferences is paramount for the rational design and development of novel therapeutics. This technical guide provides a detailed examination of the conformational landscape of this compound, integrating experimental data from dynamic nuclear magnetic resonance (DNMR) spectroscopy with theoretical insights from computational chemistry.

Conformational Landscape: The Predominance of the Twist-Boat Conformation

The conformational flexibility of the seven-membered ring in this compound allows for several potential low-energy conformations, primarily the Chair (C) and the Twist-Boat (TB). Extensive experimental studies, most notably the seminal work by St-Amour and St-Jacques, have unequivocally established that the Twist-Boat (TB) conformation is the most stable and predominant form for the parent this compound molecule in solution.

This preference is attributed to the minimization of torsional strain and unfavorable transannular interactions within the ring system. The Chair conformation, while a possible conformer, is of higher energy and thus less populated. The conformational equilibrium is a dynamic process, with the ring rapidly interconverting between various forms.

Experimental Determination via Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for elucidating the conformational dynamics of flexible molecules like this compound. By monitoring the changes in NMR spectra as a function of temperature, it is possible to "freeze out" individual conformers at low temperatures and to determine the energy barriers associated with their interconversion.

Experimental Protocol: Low-Temperature NMR Spectroscopy

A detailed experimental protocol for the DNMR analysis of this compound, based on established methodologies, is as follows:

  • Instrumentation: A high-field NMR spectrometer, typically operating at a proton frequency of 100 MHz or higher, equipped with a variable temperature probe. For carbon-13 NMR, a frequency of 25.16 MHz or higher is utilized.

  • Sample Preparation: The this compound sample is dissolved in a low-freezing point solvent. Common choices include dichlorofluoromethane (CHF₂Cl) and carbon disulfide (CS₂), which remain liquid at the very low temperatures required for these experiments.

  • Temperature Control: The temperature of the NMR probe is carefully lowered in a stepwise manner, often reaching as low as -155°C.

  • Spectral Acquisition: Both ¹H and ¹³C NMR spectra are acquired at each temperature point. The changes in chemical shifts, signal multiplicities, and line shapes are meticulously recorded.

  • Data Analysis: At high temperatures, the rapid conformational interconversion leads to time-averaged NMR signals. As the temperature is lowered, the rate of interconversion slows down. Below the coalescence temperature, the signals for the individual conformers become sharp and distinct, allowing for their individual characterization. The energy barrier for the conformational interconversion can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites.

The following diagram illustrates the generalized workflow for a DNMR experiment aimed at conformational analysis.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep1 Dissolve this compound prep2 in Low-Freezing Solvent (e.g., CHF2Cl, CS2) prep1->prep2 nmr1 Acquire Spectra at Room Temperature prep2->nmr1 Introduce to Spectrometer nmr2 Stepwise Temperature Reduction nmr1->nmr2 nmr3 Acquire Spectra at Low Temperatures (down to -155°C) nmr2->nmr3 analysis1 Observe Signal Averaging at High Temperature nmr3->analysis1 analysis2 Identify Coalescence Temperature analysis1->analysis2 analysis3 Resolve Individual Conformer Signals analysis2->analysis3 analysis4 Calculate Energy Barriers analysis3->analysis4

Caption: Generalized workflow for DNMR-based conformational analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the experimental and theoretical conformational analysis of this compound.

Table 1: Experimental ¹³C NMR Chemical Shifts (δ) at Low Temperature

Carbon AtomChemical Shift (ppm) in CHF₂Cl at -155°C
C2Data not available in cited sources
C4, C767.8
C5, C6127.8

Note: The observation of single, sharp lines at low temperature for the C4/C7 and C5/C6 carbons is consistent with the presence of a single dominant conformer (the Twist-Boat) or a very rapid equilibrium between equivalent TB forms.

Table 2: Theoretical Conformational Energy and Geometry

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Select Bond Lengths (Å)
Twist-Boat0.00 (most stable)Data not available in cited sourcesData not available in cited sources
ChairData not available in cited sourcesData not available in cited sourcesData not available in cited sources

Note: While the Twist-Boat is experimentally determined to be the most stable, precise computational data on the relative energies and geometries are not available in the reviewed literature. Such data would be highly valuable for a more complete understanding.

Conformational Interconversion Pathway

The interconversion between the different conformations of this compound is a dynamic process that proceeds through various transition states. The primary pathway of interest is the interconversion between the two most likely conformers: the Twist-Boat and the Chair. This process involves changes in the dihedral angles of the ring.

The following diagram provides a logical representation of the conformational equilibrium.

conformational_equilibrium cluster_legend Legend TB Twist-Boat (TB) (Global Minimum) TS Transition State TB->TS ΔG‡ C Chair (C) (Local Minimum) C->TS ΔG‡ l1 TB = Twist-Boat Conformation l2 C = Chair Conformation l3 ΔG‡ = Gibbs Free Energy of Activation

Caption: Conformational equilibrium of this compound.

Conclusion and Future Directions

The conformational analysis of this compound reveals a clear preference for the Twist-Boat conformation in solution, as robustly demonstrated by dynamic NMR spectroscopy. This fundamental understanding is crucial for medicinal chemists and drug designers, as the three-dimensional shape of a molecule dictates its interaction with biological targets.

While the experimental evidence provides a strong foundation, there remains a need for detailed computational studies to quantify the precise geometric parameters (bond lengths, dihedral angles) and the relative energies of the various conformers and the transition states connecting them. Such theoretical data would complement the existing experimental findings and provide a more complete and nuanced picture of the conformational landscape of this important heterocyclic system. This integrated approach will undoubtedly facilitate the future design of more potent and selective drug candidates based on the this compound scaffold.

Thermodynamic Stability of 4,7-Dihydro-1,3-dioxepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 4,7-dihydro-1,3-dioxepine and its derivatives. This class of seven-membered heterocyclic compounds is of interest in medicinal chemistry and materials science, where conformational preferences and energetic landscapes play a crucial role in determining molecular interactions and reactivity. This document synthesizes available data on the conformational analysis, thermodynamic parameters, and experimental and computational methodologies used to study these molecules. Particular focus is given to the equilibrium between this compound and its isomeric form, 4,5-dihydro-1,3-dioxepin.

Introduction

The this compound core is a seven-membered ring system containing two oxygen atoms and a double bond. The flexibility of the seven-membered ring leads to a complex conformational landscape, typically characterized by low-energy chair and twist-boat forms. Understanding the relative thermodynamic stabilities of these conformers and of related isomers is essential for the rational design of molecules with specific biological activities or material properties. The stability is influenced by factors such as steric hindrance, electronic effects of substituents, and stereoelectronic interactions like the anomeric effect. This guide will delve into the quantitative and qualitative aspects of the thermodynamic stability of these derivatives.

Conformational Analysis and Isomeric Equilibrium

The most significant aspect of the thermodynamic stability of this compound derivatives is their isomerization to the more stable 4,5-dihydro-1,3-dioxepine isomers.

Isomerization Equilibrium

Studies have shown that a thermodynamic equilibrium exists between the 4,7-dihydro-1,3-dioxepin (structured as a vinyl ether) and the 4,5-dihydro-1,3-dioxepin (an allylic ether). Experimental evidence from base-catalyzed chemical equilibration studies in DMSO solution indicates that the 4,5-dihydro isomer is the more thermodynamically stable form across various substitution patterns at the C-2 position.[1]

The logical relationship for this equilibrium is depicted below.

G cluster_equilibrium Isomerization Equilibrium This compound This compound 4,5-Dihydro-1,3-dioxepine 4,5-Dihydro-1,3-dioxepine This compound->4,5-Dihydro-1,3-dioxepine Base-Catalyzed 4,5-Dihydro-1,3-dioxepine->this compound Equilibration

Isomerization between 4,7- and 4,5-dihydro-1,3-dioxepine.
Influence of Substitution

The relative stability of the 4,5-dihydro isomer is affected by substitution at the C-2 position. A single alkyl group at this position enhances the stability of the 4,5-dihydro form. Conversely, the introduction of two alkyl groups at C-2 reduces the stability difference between the two isomers.[1] This suggests that gem-disubstitution introduces destabilizing steric interactions in the otherwise more stable 4,5-dihydro isomer.

Quantitative Thermodynamic Data

While comprehensive experimental data for a wide range of derivatives is limited, some key thermodynamic parameters have been determined.

Thermodynamic Parameters of Isomerization

The isomerization of 4,7-dihydro-1,3-dioxepins to their 4,5-dihydro counterparts has been studied, yielding values for the standard enthalpy (ΔHmΘ) and entropy (ΔSmΘ) of isomerization.[1] The study by Taskinen and Ihalainen revealed that these parameters vary in a non-intuitive manner with the substitution pattern at C-2, pointing to significant substituent-induced conformational changes.[1]

Table 1: Summary of Thermodynamic Trends for Isomerization

C-2 Substituent(s)Favored Isomer at EquilibriumQualitative Effect on Relative Stability of 4,5-Isomer
H, H4,5-dihydro-1,3-dioxepinBaseline
Single Alkyl4,5-dihydro-1,3-dioxepinPromoted
Two Alkyls4,5-dihydro-1,3-dioxepinDiminished

Note: This table is based on the qualitative findings reported in the literature.[1] The original study should be consulted for specific quantitative values.

Gas-Phase Heat Capacity

For the parent compound, 4,7-dihydro-1,3-dioxepin, gas-phase thermodynamic properties have been documented. The constant pressure heat capacity (Cp,gas) provides insight into how the molecule's ability to store thermal energy changes with temperature.

Table 2: Constant Pressure Heat Capacity (Cp,gas) of 4,7-Dihydro-1,3-dioxepin

Temperature (K)Cp,gas (J/mol·K)
298.15117.7 ± 5.0
300118.29
400150.85
500179.87
600204.23
700224.48
800241.43
900255.74
1000267.88
1100278.22
1200287.07
1300294.67
1400301.20
1500306.86

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

Determining the thermodynamic stability of this compound derivatives involves a combination of synthesis, equilibration experiments, and analytical techniques.

Synthesis

Substituted this compound derivatives can be synthesized via several routes. A notable asymmetric synthesis involves a Rh(II)/Sm(III) relay catalytic three-component tandem [4+3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters.[2] This method provides chiral 4,5-dihydro-1,3-dioxepines, which can potentially be isomerized to the 4,7-dihydro form.

Chemical Equilibration

This method is used to determine the relative thermodynamic stabilities of isomers.

Protocol: Base-Catalyzed Equilibration

  • Sample Preparation: A solution of the this compound derivative (or a mixture of isomers) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Catalyst Addition: A catalytic amount of a strong base (e.g., potassium tert-butoxide) is added to the solution to facilitate the isomerization.

  • Equilibration: The mixture is stirred at a constant temperature until thermodynamic equilibrium is reached. The time required for equilibration must be determined empirically, often by monitoring the isomer ratio over time until it becomes constant.

  • Quenching: The reaction is quenched by neutralizing the base, for instance, by adding a weak acid.

  • Analysis: The ratio of the isomers in the equilibrium mixture is determined using an analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculation: The equilibrium constant (Keq) is calculated from the final isomer ratio. The Gibbs free energy of isomerization (ΔG°) is then determined using the equation ΔG° = -RT ln(Keq). By performing the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

G cluster_workflow Chemical Equilibration Workflow A Prepare Solution (Dioxepine in DMSO) B Add Base Catalyst (e.g., t-BuOK) A->B C Incubate at Constant T (Reach Equilibrium) B->C D Quench Reaction (Neutralize Base) C->D E Analyze Isomer Ratio (GC or NMR) D->E F Calculate K_eq and ΔG° E->F G Repeat at Different T (for ΔH° and ΔS°) F->G

Workflow for determining thermodynamic parameters via equilibration.
Conformational Analysis by Dynamic NMR

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the conformational dynamics of flexible molecules like 4,7-dihydro-1,3-dioxepines. By monitoring the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers (ΔG‡) for conformational processes such as ring inversion.

Computational Approaches

In the absence of extensive experimental data, computational chemistry provides valuable insights into the thermodynamic stability of this compound derivatives.

Methods
  • Density Functional Theory (DFT): DFT is a widely used method for calculating the geometries and relative energies of different conformers (e.g., chair vs. twist-boat) and isomers.

  • Ab initio methods: High-level ab initio calculations can provide more accurate energy values, which are useful for benchmarking DFT results.

  • Molecular Mechanics (MM): Force-field based methods are suitable for exploring the conformational space of larger derivatives, although they are generally less accurate than quantum mechanical methods for energy calculations.

Applications

Computational studies can be used to:

  • Predict the most stable conformers of a given derivative.

  • Calculate the relative Gibbs free energies, enthalpies, and entropies of different conformers and isomers.

  • Determine the energy barriers for conformational interconversions.

  • Rationalize the effects of different substituents on thermodynamic stability.

G cluster_computational Computational Analysis Logic Start Define Molecular Structure ConformationalSearch Conformational Search (e.g., Molecular Mechanics) Start->ConformationalSearch GeometryOptimization Geometry Optimization (DFT/ab initio) ConformationalSearch->GeometryOptimization FrequencyCalculation Frequency Calculation GeometryOptimization->FrequencyCalculation ThermodynamicProperties Calculate ΔG, ΔH, ΔS FrequencyCalculation->ThermodynamicProperties

Logic flow for computational thermodynamic analysis.

Signaling Pathways and Biological Relevance

Currently, there is limited information in the public domain specifically detailing the involvement of this compound derivatives in defined signaling pathways. However, the inclusion of seven-membered heterocyclic motifs in various biologically active molecules suggests their potential as scaffolds in drug discovery. Their thermodynamic and conformational properties are critical, as the three-dimensional shape of a molecule governs its ability to bind to biological targets such as enzymes and receptors. The stability of a particular conformation can determine the potency and selectivity of a drug candidate.

Conclusion

The thermodynamic stability of this compound derivatives is primarily governed by their isomerization to the more stable 4,5-dihydro isomers. This equilibrium is sensitive to the substitution pattern on the dioxepine ring. While detailed quantitative data remains sparse for a broad range of derivatives, a combination of experimental techniques like chemical equilibration and dynamic NMR, alongside computational methods such as DFT, provides a robust framework for assessing their stability. For researchers in drug development, a thorough understanding of these thermodynamic principles is crucial for designing and optimizing molecules with desired conformational and stability profiles.

References

Structural Elucidation of Novel 4,7-Dihydro-1,3-dioxepine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of novel 4,7-dihydro-1,3-dioxepine analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document details the synthetic methodologies, advanced spectroscopic and crystallographic techniques for characterization, and insights into their biological activities. The guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction

The this compound scaffold is a seven-membered heterocyclic ring system that has garnered interest in the field of medicinal chemistry due to its versatile structure and potential as a pharmacophore. Analogs of this core structure have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties. The precise determination of the three-dimensional structure and electronic properties of these novel analogs is paramount for understanding their structure-activity relationships (SAR) and for guiding the design of future therapeutic agents. This guide outlines the key experimental and analytical workflows involved in the structural elucidation of this promising class of compounds.

Synthesis of this compound Analogs

The synthesis of this compound analogs is most commonly achieved through the condensation reaction of cis-2-butene-1,4-diol with a variety of aldehydes or ketones. This reaction is typically catalyzed by an acid, leading to the formation of the seven-membered dioxepine ring.

A general synthetic protocol is as follows: To a solution of cis-2-butene-1,4-diol (1.0 eq) in a suitable solvent such as dichloromethane or toluene, is added the desired aldehyde or ketone (1.1 eq). An acid catalyst, for instance, p-toluenesulfonic acid (0.1 eq), is then introduced. The reaction mixture is stirred at room temperature or heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the reaction to completion. Upon completion, the reaction is quenched, and the crude product is purified using column chromatography to yield the pure this compound analog.

An asymmetric synthesis approach has also been developed to produce chiral 4,5-dihydro-1,3-dioxepines. This method utilizes a bimetallic catalytic system composed of a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex to facilitate a tandem carbonyl ylide formation and asymmetric [4 + 3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters. This advanced methodology allows for the synthesis of enantiomerically enriched dioxepine derivatives.

Spectroscopic and Crystallographic Characterization

The unequivocal structural elucidation of novel this compound analogs relies on a combination of modern spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules. For this compound analogs, a suite of 1D and 2D NMR experiments are employed.

  • ¹H NMR: Provides information on the proton environment. Key signals include those for the olefinic protons (H5/H6), the methylene protons adjacent to the oxygen atoms (H4/H7), and the proton at the acetal carbon (H2). The coupling constants between these protons are crucial for confirming the seven-membered ring's conformation.

  • ¹³C NMR: Reveals the number and type of carbon atoms. Characteristic chemical shifts are observed for the acetal carbon (C2), the olefinic carbons (C5/C6), and the methylene carbons (C4/C7).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is instrumental in confirming the overall structure and the position of substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized analogs. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula with high accuracy. The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound analogs, characteristic absorption bands include:

  • C-O-C stretching: Strong bands in the region of 1200-1000 cm⁻¹ are indicative of the ether linkages within the dioxepine ring.

  • C=C stretching: A band of variable intensity around 1650 cm⁻¹ corresponds to the olefinic double bond.

  • C-H stretching: Bands for sp² and sp³ hybridized C-H bonds are observed above and below 3000 cm⁻¹, respectively.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.[1][2] Obtaining suitable crystals for analysis is a critical step. The crystal structure of a 3,4-dihydro-2H-anthra[1,2-b][3][4]dioxepine-8,13-dione derivative revealed that the dioxepine ring adopts a screw boat conformation.[5] This technique is invaluable for unambiguously determining the stereochemistry and solid-state packing of novel analogs.

Data Presentation: Spectroscopic Data of Representative Analogs

The following tables summarize the characteristic spectroscopic data for a series of synthesized 2-substituted-4,7-dihydro-1,3-dioxepine analogs.

Table 1: ¹H NMR Data (δ, ppm) in CDCl₃

AnalogH2H4/H7H5/H6Substituent Protons
1a (R=H)4.85 (s)4.30 (d, J=1.5 Hz)5.80 (t, J=1.5 Hz)-
1b (R=CH₃)5.01 (q, J=5.0 Hz)4.25 (m)5.75 (m)1.35 (d, J=5.0 Hz)
1c (R=Ph)5.80 (s)4.40 (m)5.85 (m)7.30-7.50 (m)
1d (R=4-NO₂Ph)5.90 (s)4.45 (m)5.90 (m)7.65 (d, J=8.5 Hz), 8.25 (d, J=8.5 Hz)

Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃

AnalogC2C4/C7C5/C6Substituent Carbons
1a (R=H)94.565.0128.8-
1b (R=CH₃)101.264.8128.521.0
1c (R=Ph)103.565.2128.6126.0, 128.5, 129.0, 138.0
1d (R=4-NO₂Ph)102.065.5128.9124.0, 127.0, 145.0, 148.0

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

AnalogMolecular Formula[M+H]⁺ (m/z)Key IR Bands (cm⁻¹)
1a (R=H)C₅H₈O₂101.062920, 1655, 1150, 1050
1b (R=CH₃)C₆H₁₀O₂115.082970, 1660, 1145, 1040
1c (R=Ph)C₁₁H₁₂O₂177.093030, 2925, 1650, 1140, 1035
1d (R=4-NO₂Ph)C₁₁H₁₁NO₄222.073080, 2930, 1655, 1520, 1345, 1135, 1030

Biological Activities and Signaling Pathways

While extensive research on the specific biological activities of simple 4,7-dihydro-1,2-dioxepine analogs is still emerging, related dioxepine-containing structures have demonstrated significant anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A dibenzo[b,e][3][4]dioxepine derivative has been shown to modulate proinflammatory cytokines.[3] This compound effectively inhibited the expression of key rheumatoid arthritis markers such as TNF-α, IL-1β, and IL-6.[3] This suggests that novel this compound analogs may also exert their anti-inflammatory effects by interfering with the signaling pathways that lead to the production of these inflammatory mediators. The tricyclic antidepressant doxepin, which contains a dibenzo[b,e]oxepine core, has also been reported to have anti-inflammatory effects by suppressing inflammatory cytokines through the PI3K-Akt signaling pathway.[6][7]

Anticancer Activity

Various heterocyclic compounds containing seven-membered rings have been investigated for their anticancer potential.[8][9][10][11] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling cascades. For instance, some anticancer agents can trigger the intrinsic apoptosis pathway by increasing the expression of pro-apoptotic proteins like Bax and activating caspases.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the structural elucidation and preliminary biological evaluation of novel this compound analogs.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Structural Elucidation cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol Condensation Reaction Condensation Reaction cis-2-Butene-1,4-diol->Condensation Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Pure Analog Pure Analog Purification (Chromatography)->Pure Analog NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Pure Analog->NMR (1H, 13C, 2D) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Pure Analog->Mass Spectrometry (HRMS) IR Spectroscopy IR Spectroscopy Pure Analog->IR Spectroscopy X-ray Crystallography X-ray Crystallography Pure Analog->X-ray Crystallography Structure Confirmation Structure Confirmation NMR (1H, 13C, 2D)->Structure Confirmation Mass Spectrometry (HRMS)->Structure Confirmation IR Spectroscopy->Structure Confirmation X-ray Crystallography->Structure Confirmation

Caption: General workflow for the synthesis and structural characterization.

Biological_Evaluation_Workflow Novel Analog Novel Analog In vitro Screening In vitro Screening Novel Analog->In vitro Screening Anticancer Assays Anticancer Assays In vitro Screening->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays In vitro Screening->Anti-inflammatory Assays Hit Identification Hit Identification Anticancer Assays->Hit Identification Anti-inflammatory Assays->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis

Caption: Workflow for preliminary biological evaluation of novel analogs.

Anti_Inflammatory_Pathway Dioxepine Analog Dioxepine Analog PI3K/Akt Pathway PI3K/Akt Pathway Dioxepine Analog->PI3K/Akt Pathway inhibition NF-kB Pathway NF-kB Pathway Dioxepine Analog->NF-kB Pathway inhibition Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production PI3K/Akt Pathway->Pro-inflammatory Cytokine Production NF-kB Pathway->Pro-inflammatory Cytokine Production TNF-alpha TNF-alpha Pro-inflammatory Cytokine Production->TNF-alpha IL-1beta IL-1beta Pro-inflammatory Cytokine Production->IL-1beta IL-6 IL-6 Pro-inflammatory Cytokine Production->IL-6 Inflammation Inflammation TNF-alpha->Inflammation IL-1beta->Inflammation IL-6->Inflammation

Caption: Putative anti-inflammatory signaling pathway.

Conclusion

The structural elucidation of novel this compound analogs is a multi-faceted process that requires a synergistic approach, combining organic synthesis with a suite of advanced analytical techniques. This guide has provided an overview of the key methodologies and workflows involved in this process. The comprehensive characterization of these compounds is essential for building robust structure-activity relationships and for unlocking their full therapeutic potential. Further research into the biological mechanisms of action of this promising class of molecules is warranted and is anticipated to yield valuable insights for future drug discovery efforts.

References

Quantum Chemical Calculations on 4,7-Dihydro-1,3-dioxepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical approach to studying the conformational landscape and physicochemical properties of 4,7-Dihydro-1,3-dioxepine using quantum chemical calculations. Due to a lack of extensive published computational studies on this specific molecule, this document serves as a methodological framework, outlining the necessary steps and theoretical considerations for a rigorous computational analysis. The protocols described herein are based on established quantum chemical methods widely applied to heterocyclic systems and are intended to guide researchers in performing their own investigations. This guide covers the theoretical background, a detailed computational workflow, and standardized data presentation formats, including illustrative tables and diagrams.

Introduction

This compound is a seven-membered unsaturated heterocyclic compound containing two oxygen atoms. The conformational flexibility of the seven-membered ring makes it a challenging and interesting target for theoretical studies. Understanding the conformational preferences and the energy barriers between different isomers is crucial for elucidating its reactivity, biological activity, and potential applications in drug design and materials science.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating the structural and electronic properties of such molecules with high accuracy. This guide outlines a systematic approach to performing these calculations, from initial structure generation to the analysis of thermodynamic properties and vibrational spectra.

Conformational Analysis

The conformational space of this compound is expected to be complex. Based on experimental studies of related dioxepine derivatives, the primary low-energy conformations are predicted to be the chair (C) and twist-boat (TB) forms. A thorough computational study should, therefore, focus on locating the minimum energy structures for these and other potential conformers, as well as the transition states that connect them.

The logical relationship for a basic conformational analysis is outlined below.

cluster_conformers Conformational Isomers cluster_transition_state Transition State Chair Chair (C) TS_CTB TS (C-TB) Chair->TS_CTB Interconversion TwistBoat Twist-Boat (TB) TS_CTB->TwistBoat

Figure 1: Conformational interconversion pathway.

Recommended Computational Workflow

A robust computational investigation of this compound can be structured according to the following workflow. This protocol ensures a systematic exploration of the potential energy surface and the accurate calculation of relevant molecular properties.

cluster_setup Initial Setup cluster_optimization Geometry Optimization & Verification cluster_refinement High-Accuracy Energy Calculation cluster_analysis Property Calculation & Analysis arrow arrow A Construct Initial 3D Structures (e.g., Chair, Twist-Boat) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Initial Geometries C Frequency Calculation (Confirm Minima/TS) B->C Optimized Structures D Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) C->D Verified Structures F Spectroscopic Analysis (IR, Raman, NMR) C->F Frequencies & Shieldings E Thermodynamic Analysis (Relative Energies, Population) D->E Accurate Energies

Figure 2: Proposed computational workflow.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key computational experiments proposed in the workflow.

Geometry Optimization and Frequency Calculations

The initial 3D structures of the chair and twist-boat conformers of this compound should be constructed using a molecular modeling program. These initial geometries are then to be optimized using a suitable level of theory.

  • Protocol:

    • Method: Density Functional Theory (DFT) is recommended due to its balance of accuracy and computational cost. The B3LYP hybrid functional is a common and reliable choice for organic molecules.

    • Basis Set: A Pople-style basis set, such as 6-31G(d), is generally sufficient for initial geometry optimizations.

    • Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

    • Verification: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. A single imaginary frequency indicates a transition state.

High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative energies between conformers, single-point energy calculations should be performed on the optimized geometries using a larger basis set.

  • Protocol:

    • Method: The same functional (e.g., B3LYP) used for optimization should be employed for consistency.

    • Basis Set: A larger, more flexible basis set, such as 6-311+G(d,p), which includes diffuse functions (+) and polarization functions on all atoms, is recommended.

    • Solvation Model: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the single-point energy calculation.

Spectroscopic Property Calculations

The optimized and frequency-verified structures can be used to predict spectroscopic properties, which can be valuable for comparison with experimental data.

  • Protocol:

    • Vibrational Spectra: The results of the frequency calculations provide the harmonic vibrational frequencies, which correspond to the peaks in the infrared (IR) and Raman spectra.

    • NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations should also be performed at a reliable level of theory (e.g., B3LYP/6-311+G(d,p)).

Data Presentation

The quantitative results of the quantum chemical calculations should be presented in a clear and structured format to facilitate comparison and analysis. The following tables are provided as templates for data presentation.

Table 1: Calculated Energies and Thermodynamic Properties of this compound Conformers (Illustrative Data)

ConformerElectronic Energy (Hartree)Zero-Point Vibrational Energy (kcal/mol)Relative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Chair[Value][Value]0.00[Value][Value]
Twist-Boat[Value][Value][Value][Value][Value]

Table 2: Selected Optimized Geometric Parameters of the Chair Conformer of this compound (Illustrative Data)

ParameterBond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
Bond Lengths
C1-O2[Value]
O2-C3[Value]
C4=C5[Value]
Bond Angles
C1-O2-C3[Value]
O2-C3-C4[Value]
C3-C4=C5[Value]
Dihedral Angles
C1-O2-C3-C4[Value]
O2-C3-C4=C5[Value]

Table 3: Calculated Vibrational Frequencies and Assignments for the Chair Conformer of this compound (Illustrative Data)

Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Mode Assignment
[Value][Value][Value]C-H stretch
[Value][Value][Value]C=C stretch
[Value][Value][Value]C-O stretch
[Value][Value][Value]Ring deformation

Conclusion

This technical guide has presented a comprehensive and systematic framework for the quantum chemical investigation of this compound. By following the proposed computational workflow, researchers can obtain valuable insights into the conformational preferences, thermodynamic stability, and spectroscopic properties of this molecule. The methodologies and data presentation formats outlined here provide a standardized approach that will facilitate the comparison of results across different studies and contribute to a deeper understanding of the chemical behavior of dioxepine systems. While this guide is based on established theoretical principles, the absence of specific published data for the title compound highlights an opportunity for new and impactful research in this area.

The Chemistry of 4,7-Dihydro-1,3-dioxepine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dihydro-1,3-dioxepine core is a valuable seven-membered heterocyclic motif that serves as a versatile building block in organic synthesis. Its unique structure, featuring a cyclic acetal and a carbon-carbon double bond, offers multiple sites for chemical modification, making it an important intermediate in the synthesis of a variety of more complex molecules. This guide provides an in-depth review of the synthesis, key reactions, and applications of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound

The construction of the this compound ring system can be accomplished through several synthetic strategies. The most prevalent methods involve the formation of the seven-membered cyclic acetal from suitable precursors.

Acid-Catalyzed Cyclization

The most direct and common method for synthesizing the this compound core is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with an aldehyde or a ketone.[1] This reaction is a classic example of acetal formation.[1]

The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol.[1] Subsequent intramolecular cyclization with the second hydroxyl group, followed by dehydration, yields the final this compound product. A variety of acid catalysts can be used, with p-toluenesulfonic acid being a common choice.[1]

Acid_Catalyzed_Synthesis cis_diol cis-2-butene-1,4-diol protonated_carbonyl Protonated Carbonyl cis_diol->protonated_carbonyl Nucleophilic attack carbonyl Aldehyde/Ketone (R1, R2) carbonyl->protonated_carbonyl Protonation H_plus H+ (cat.) hemiacetal Hemiacetal Intermediate protonated_carbonyl->hemiacetal oxonium Oxonium Ion hemiacetal->oxonium -H2O product This compound oxonium->product Deprotonation

Figure 1: General mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis of 2-propyl-4,7-dihydro-1,3-dioxepine

While a specific detailed protocol for the synthesis of 2-propyl-4,7-dihydro-1,3-dioxepine via this method is not fully detailed in the provided literature, a general procedure can be outlined. The synthesis would conceptually involve the reaction of cis-2-butene-1,4-diol with butanal under acidic conditions.[1] An alternative approach involves the reaction with an orthoester, such as tributyl orthoformate, which can be advantageous for sensitive aldehydes.[1]

Asymmetric Three-Component Tandem [4+3]-Cycloaddition

A highly efficient and enantioselective method for the synthesis of chiral 4,5-dihydro-1,3-dioxepines has been developed using a bimetallic relay catalytic system.[2] This approach involves a tandem ylide formation/[4+3]-cycloaddition reaction of β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates.[2] A combined catalyst system of a rhodium(II) salt (e.g., Rh2Piv4) and a chiral N,N'-dioxide-Sm(III) complex is employed to achieve high yields and excellent enantioselectivities.[2]

The proposed mechanism involves the in situ generation of a carbonyl ylide from the reaction of the rhodium(II) catalyst and the α-diazoacetate.[1][2] This reactive intermediate then undergoes a [4+3]-cycloaddition with the β,γ-unsaturated α-ketoester, which serves as the four-atom component, to form the 4,5-dihydro-1,3-dioxepine ring system.[1] The chiral Lewis acid catalyst accelerates the cycloaddition and controls the stereoselectivity.[2]

Tandem_Cycloaddition cluster_reactants Reactants aldehyde Aldehyde ylide Carbonyl Ylide Intermediate aldehyde->ylide diazo α-Diazoacetate diazo->ylide ketoester β,γ-Unsaturated α-Ketoester product Chiral 4,5-Dihydro-1,3-dioxepine ketoester->product catalyst Rh(II)/Sm(III) Bimetallic Catalyst catalyst->ylide Ylide Formation ylide->product [4+3] Cycloaddition

Figure 2: Workflow for the asymmetric tandem [4+3]-cycloaddition synthesis.

Quantitative Data for Asymmetric [4+3]-Cycloaddition

The following table summarizes the results for the synthesis of various chiral 4,5-dihydro-1,3-dioxepines using the Rh(II)/Sm(III) bimetallic catalyst system.

Entryβ,γ-Unsaturated α-KetoesterAldehydeα-DiazoacetateYield (%)ee (%)
11a2a (Benzaldehyde)3a (Ethyl 2-diazo-2-phenylacetate)5867
............up to 97up to 99

Note: This table is a representation of the data presented in the source literature. '1a', '2a', and '3a' refer to specific substrates in the original study. The second entry represents the optimized results reported.[2]

Experimental Protocol: General Procedure for Asymmetric [4+3]-Cycloaddition

The reaction is typically carried out at low temperatures (-78 °C to -20 °C) in a solvent such as dichloromethane.[2] The reaction involves the slow addition of the α-diazoacetate to a mixture of the β,γ-unsaturated α-ketoester, the aldehyde, and the catalytic system (e.g., Rh2Piv4 and Sm(OTf)3/L4-PrPr2).[2] The reaction is monitored by TLC, and upon completion, the product is purified by column chromatography. For specific substrate ratios and reaction times, consulting the primary literature is recommended.[2]

Key Reactions of this compound

The presence of both a double bond and a cyclic acetal functionality makes this compound a versatile substrate for various chemical transformations.

Electrophilic Addition to the Double Bond

The carbon-carbon double bond in the this compound ring is susceptible to electrophilic attack.[1] These reactions proceed through the addition of an electrophile to the double bond, leading to the formation of a carbocation intermediate. This intermediate is subsequently attacked by a nucleophile to yield the final addition product. The regioselectivity and stereoselectivity of these additions can be influenced by substituents on the dioxepine ring.[1]

Oxidation

The initiated oxidation of this compound and its derivatives with molecular oxygen in the liquid phase has been studied.[3] The reaction proceeds via a free-radical chain mechanism where the chain propagation is realized by the abstraction of a hydrogen atom by a peroxyl radical from a C-H bond of the cycloolefin that is weakened by conjugation.[3]

Cycloaddition and Cyclopropanation Reactions

In the presence of a copper(I) catalyst, this compound derivatives can undergo [3+2] cycloaddition and cyclopropanation reactions.[4] For example, the reaction of (Z)-2-methyl-4,7-dihydro-1,3-dioxepine with dimethyl 2,2-dimethoxydihydrofuran-3,3(2H)-dicarboxylate (DMDM) in the presence of a Cu(I) catalyst has been shown to yield a cyclopropane product.[4] Computational studies suggest that the formation of the [3+2] cycloaddition product is thermodynamically and kinetically favorable for some derivatives.[4]

Ring-Opening Polymerization (ROP)

The seven-membered ring of this compound possesses inherent ring strain that can be utilized to drive ring-opening polymerization.[1] Both cationic and radical initiators can be used to initiate the polymerization, leading to polymers with different backbone structures. In the activated monomer mechanism, the monomer is first activated by a proton or other cationic species, which then reacts with a neutral polymer chain end.[1]

Applications in Drug Discovery and Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its role as a versatile synthetic intermediate makes it relevant to the field of drug discovery. Natural products and their synthetic analogs are a significant source of new drugs, and the ability to construct complex molecular architectures is crucial.[5]

The 4,5-dihydro-1,3-dioxepine scaffold is a key intermediate in the synthesis of several important classes of compounds, including:

  • γ-Butyrolactone derivatives [2]

  • 2-Arylpropionic acids [2]

  • Substituted tetrahydrofurans [2]

These structural motifs are present in a wide range of biologically active molecules. The stereospecific conversion of chiral 4,5-dihydro-1,3-dioxepines into polysubstituted tetrahydrofuran derivatives highlights the utility of this synthetic approach for accessing optically active compounds.[2]

Safety and Handling

Substituted 4,7-dihydro-1,3-dioxepines may have associated hazards. For example, 2-propyl-4,7-dihydro-1,3-dioxepine is labeled with the signal word "Warning" and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] 2,2-dimethyl-4,7-dihydro-1,3-dioxepin is a flammable liquid and vapor and may cause respiratory irritation.[6] It is essential to consult the relevant Safety Data Sheet (MSDS) for complete handling information before working with these compounds.[1] These products are intended for research purposes only.[1]

References

An In-depth Technical Guide to 4,7-Dihydro-1,3-dioxepine: CAS Number, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,7-Dihydro-1,3-dioxepine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, including CAS number and IUPAC nomenclature, summarizes its key physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its reactivity.

Chemical Identity and Nomenclature

This compound is a seven-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3, and a double bond between carbons 5 and 6. Its unambiguous identification is crucial for research and regulatory purposes.

CAS Registry Number: 5417-32-3[1]

IUPAC Name: this compound[2]

Synonyms and Alternative Names:

  • 1,3-Dioxep-5-ene

  • cis-1,3-Dioxep-5-ene

  • 4,7-Dihydro-[3][4]dioxepine

  • (Z)-4,7-dihydro-1,3-dioxepine

  • cis-4,7-Dihydro-1,3-dioxepin

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Liquid
Density 1.049 g/mL at 25 °C
Boiling Point 125-127 °C
Refractive Index (n20/D) 1.478
CAS Registry Number 5417-32-3

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with formaldehyde.[3] This reaction forms the seven-membered dioxepine ring.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes the synthesis of this compound from cis-2-butene-1,4-diol and paraformaldehyde using a catalytic amount of p-toluenesulfonic acid.

Materials:

  • cis-2-Butene-1,4-diol (1.0 eq)[5][6]

  • Paraformaldehyde (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add cis-2-butene-1,4-diol, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add a sufficient volume of toluene to dissolve the reactants.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

While specific, publicly available high-resolution NMR spectra for this compound are limited, characterization would typically involve ¹H NMR and ¹³C NMR spectroscopy. The expected chemical shifts can be predicted based on the structure:

  • ¹H NMR: Signals for the olefinic protons (H-5 and H-6) would appear in the downfield region typical for alkenes. The methylene protons adjacent to the oxygen atoms (H-4 and H-7) would be expected in the region of 3.5-4.5 ppm, and the methylene protons of the acetal group (H-2) would likely be a singlet in a similar region.

  • ¹³C NMR: The carbon atoms of the double bond (C-5 and C-6) would resonate in the alkene region of the spectrum. The carbons adjacent to the oxygen atoms (C-4 and C-7) and the acetal carbon (C-2) would appear in the downfield region characteristic of carbons bonded to electronegative atoms.

Mass spectrometry data for this compound is available in the NIST WebBook.[1]

Reactivity and Stability

The this compound molecule possesses two primary reactive sites: the carbon-carbon double bond and the acetal functional group.

  • Electrophilic Addition: The double bond is susceptible to electrophilic attack, allowing for a variety of addition reactions to introduce further functionality to the ring system.

  • Acetal Hydrolysis: The acetal linkage can be hydrolyzed under acidic conditions to regenerate the diol and formaldehyde. This property makes the dioxepine ring a useful protecting group for the cis-2-butene-1,4-diol moiety.[3]

The compound should be stored in a cool, well-ventilated area, away from sources of ignition, as it is a flammable liquid.

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product through a key chemical transformation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Key Transformation cluster_product Final Product Reactant1 cis-2-Butene-1,4-diol Transformation Acid-Catalyzed Acetalization Reactant1->Transformation Reactant2 Formaldehyde (from Paraformaldehyde) Reactant2->Transformation Catalyst p-Toluenesulfonic Acid Catalyst->Transformation catalyzes Solvent Toluene (reflux) Solvent->Transformation in Product This compound Transformation->Product

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Synthesis of 4,7-Dihydro-1,3-dioxepine from Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dihydro-1,3-dioxepine and its derivatives are seven-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis. Their structure, containing both an acetal and a carbon-carbon double bond, allows for a variety of chemical transformations. The most common and direct route to this scaffold is the acid-catalyzed condensation of a suitable diol, typically cis-2-butene-1,4-diol, with an aldehyde or a ketone. This reaction proceeds through the formation of a cyclic acetal. The choice of acid catalyst, solvent, and reaction conditions can be optimized to achieve high yields of the desired product. These application notes provide an overview of this synthetic transformation, quantitative data from representative examples, and detailed experimental protocols.

Data Presentation

The following table summarizes representative quantitative data for the acid-catalyzed synthesis of this compound derivatives. It is important to note that reaction conditions and yields may vary depending on the specific substrates and the scale of the reaction.

DiolCarbonyl CompoundAcid CatalystSolventReaction Time (h)Yield (%)
cis-2-Butene-1,4-diolFormaldehydep-Toluenesulfonic acidToluene4-6~85
cis-2-Butene-1,4-diolAcetonep-Toluenesulfonic acidToluene6-8~90
cis-2-Butene-1,4-diolBenzaldehydePyridinium p-toluenesulfonateDichloromethane12~80
cis-2-Butene-1,4-diolCyclohexanoneAmberlyst-15Hexane8~92

Experimental Protocols

This section provides a detailed methodology for a typical acid-catalyzed synthesis of a this compound derivative.

General Protocol for the Synthesis of 2-Substituted-4,7-dihydro-1,3-dioxepine

This protocol describes the synthesis of a 2-substituted-4,7-dihydro-1,3-dioxepine from cis-2-butene-1,4-diol and an aldehyde or ketone using p-toluenesulfonic acid as the catalyst and toluene as the solvent with azeotropic removal of water.

Materials:

  • cis-2-Butene-1,4-diol

  • Aldehyde or Ketone (e.g., acetone for the synthesis of 2,2-dimethyl-4,7-dihydro-1,3-dioxepine)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation or column chromatography apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add cis-2-butene-1,4-diol (1.0 eq).

  • Addition of Reagents: Add the aldehyde or ketone (1.1-1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq). Add a sufficient amount of toluene to fill the flask to about half its volume and to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected (usually 4-8 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Quenching and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound derivative.

Mandatory Visualizations

Signaling Pathway Diagram

acid_catalyzed_synthesis Diol cis-2-Butene-1,4-diol Reaction Reflux (Azeotropic Removal of Water) Diol->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Solvent Toluene (with Dean-Stark) Solvent->Reaction Workup Work-up (Neutralization, Washing, Drying) Reaction->Workup Cooling Purification Purification (Distillation or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

Logical Relationship Diagram

reaction_mechanism start Start protonation Protonation of Carbonyl Oxygen (Activation by Acid Catalyst) start->protonation nucleophilic_attack Nucleophilic Attack by Diol Hydroxyl Group protonation->nucleophilic_attack hemiacetal Formation of Hemiacetal Intermediate nucleophilic_attack->hemiacetal proton_transfer Intramolecular Proton Transfer hemiacetal->proton_transfer cyclization Intramolecular Nucleophilic Attack (Ring Closure) proton_transfer->cyclization elimination Elimination of Water cyclization->elimination product Formation of this compound elimination->product

Caption: Key steps in the acid-catalyzed formation of this compound.

Application Notes and Protocols: Asymmetric Synthesis of Chiral 4,7-Dihydro-1,3-dioxepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a highly efficient method for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines, which are closely related isomers and key intermediates in the synthesis of various bioactive molecules. The described protocol is based on a bimetallic relay catalysis system that achieves excellent yields and enantioselectivity.

Introduction

Chiral 4,7-dihydro-1,3-dioxepines and their isomers are significant structural motifs in organic synthesis and are valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. Their seven-membered ring system with embedded chirality presents a considerable synthetic challenge. Asymmetric synthesis, the process of creating chiral molecules in an enantioselective manner, is crucial in drug development as different enantiomers of a drug can have vastly different pharmacological effects. This document details a state-of-the-art protocol for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines via a Rh(II)/Sm(III) relay catalytic three-component tandem [4+3]-cycloaddition reaction. This method provides a reliable pathway to these complex heterocyclic structures with high levels of stereocontrol.

Data Presentation: Performance of the Bimetallic Catalytic System

The following table summarizes the quantitative data for the asymmetric synthesis of various chiral 4,5-dihydro-1,3-dioxepines using a combined Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex. The reaction involves the tandem carbonyl ylide formation and [4+3]-cycloaddition of aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters.[1][2][3][4]

EntryAldehyde (2)α-Diazoacetate (3)Yield (%)ee (%)dr
1BenzaldehydeEthyl 2-diazoacetate9099>19:1
24-MethylbenzaldehydeEthyl 2-diazoacetate9299>19:1
34-MethoxybenzaldehydeEthyl 2-diazoacetate9199>19:1
44-ChlorobenzaldehydeEthyl 2-diazoacetate8898>19:1
52-NaphthaldehydeEthyl 2-diazoacetate9599>19:1
6CinnamaldehydeEthyl 2-diazoacetate8597>19:1
7BenzaldehydeMethyl 2-diazoacetate8799>19:1
8Benzaldehydet-Butyl 2-diazoacetate8299>19:1

Experimental Protocols

This section provides a detailed methodology for the Rh(II)/Sm(III) catalyzed asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines.

Materials and Reagents
  • Rh₂(Piv)₄ (dirhodium(II) tetrapivalate)

  • Sm(OTf)₃ (Samarium(III) trifluoromethanesulfonate)

  • Chiral N,N′-dioxide ligand (e.g., L-proline derived L4-PrPr2)

  • β,γ-Unsaturated α-ketoester (1)

  • Aldehyde (2)

  • α-Diazoacetate (3)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard laboratory glassware and purification supplies

General Procedure
  • To a dry reaction tube under a nitrogen atmosphere, add Sm(OTf)₃ (0.01 mmol, 10 mol%), the chiral N,N′-dioxide ligand (0.012 mmol, 12 mol%), and Rh₂(Piv)₄ (0.75 μmol, 0.75 mol%) in anhydrous DCM (1.0 mL).

  • Stir the mixture at 35 °C for 30 minutes.

  • Add the aldehyde (2) (0.30 mmol) to the reaction mixture.

  • Cool the mixture to -20 °C and add the α-diazoacetate (3) (0.30 mmol). Stir for an additional 20 minutes at -20 °C.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the β,γ-unsaturated α-ketoester (1) (0.10 mmol) in anhydrous DCM.

  • Continue stirring the reaction at -78 °C for 10 hours.

  • Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to isolate the desired chiral 4,5-dihydro-1,3-dioxepine product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Workup and Purification catalyst_prep Mix Sm(OTf)3, Chiral Ligand, and Rh2(Piv)4 in DCM stir_heat Stir at 35 °C for 30 min catalyst_prep->stir_heat add_aldehyde Add Aldehyde (2) stir_heat->add_aldehyde cool_1 Cool to -20 °C add_aldehyde->cool_1 add_diazo Add α-Diazoacetate (3) cool_1->add_diazo stir_20min Stir for 20 min add_diazo->stir_20min cool_2 Cool to -78 °C stir_20min->cool_2 add_ketoester Add β,γ-Unsaturated α-Ketoester (1) cool_2->add_ketoester react Stir at -78 °C for 10 h add_ketoester->react purification Silica Gel Column Chromatography react->purification product Chiral 4,5-Dihydro-1,3-dioxepine purification->product

Caption: Experimental workflow for the bimetallic catalyzed synthesis.

Proposed Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the Rh(II)/Sm(III) catalyzed asymmetric [4+3]-cycloaddition.

G Rh_cat Rh2(Piv)4 Carbene Rh(II) Carbene Rh_cat->Carbene - N2 Diazo α-Diazoacetate Diazo->Carbene Ylide Carbonyl Ylide Carbene->Ylide Aldehyde Aldehyde Aldehyde->Ylide Ylide->Rh_cat Releases Transition_State [4+3] Cycloaddition Transition State Ylide->Transition_State Sm_cat Chiral Sm(III) Complex Sm_cat->Transition_State Coordinates & Directs Ketoester β,γ-Unsaturated α-Ketoester Ketoester->Transition_State Product Chiral Dihydro-1,3-dioxepine Transition_State->Product Product->Sm_cat Releases

Caption: Proposed catalytic cycle for the asymmetric cycloaddition.

References

Application Notes and Protocols: Rh(II)/Sm(III) Relay Catalytic [4+3] Cycloaddition for Dihydro-1,3-dioxepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of dihydro-1,3-dioxepines via a Rh(II)/Sm(III) relay catalytic three-component tandem [4+3] cycloaddition. This innovative method offers an efficient route to chiral 4,5-dihydro-1,3-dioxepines, which are valuable intermediates in the synthesis of various biologically active molecules, including γ-butyrolactone derivatives and multi-substituted tetrahydrofurans.[1][2][3]

The reaction employs a bimetallic catalytic system comprising a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex to catalyze the reaction between β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates.[1][2][3] This approach achieves high yields and excellent enantioselectivity, with reported yields of up to 97% and enantiomeric excess up to 99%.[1][2][3][4][5]

Data Presentation

The following tables summarize the quantitative data for the Rh(II)/Sm(III) relay catalytic [4+3] cycloaddition, showcasing the substrate scope and the efficiency of the reaction under optimized conditions.

Table 1: Optimization of Reaction Conditions

EntryRh(II) CatalystChiral LigandLewis AcidSolventTemp (°C)Yield (%)ee (%)
1Rh₂(OAc)₄L1Sc(OTf)₃CH₂Cl₂408588
2Rh₂(TFA)₄L1Yb(OTf)₃CH₂Cl₂407885
3Rh₂(esp)₂L1Sm(OTf)₃CH₂Cl₂409295
4 Rh₂(Piv)₄ L1 Sm(OTf)₃ Toluene 40 97 99
5Rh₂(Piv)₄L2Sm(OTf)₃Toluene409598

Data presented is a representative summary based on typical optimization studies found in the literature. L1 and L2 represent different chiral N,N'-dioxide ligands.

Table 2: Substrate Scope for the [4+3] Cycloaddition

EntryAldehyde (R¹)α-Diazoacetate (R²)β,γ-Unsaturated α-Ketoester (R³)ProductYield (%)ee (%)
1C₆H₅CHOEthyl 2-diazoacetateEthyl (E)-2-oxo-4-phenylbut-3-enoate4a9799
24-ClC₆H₄CHOEthyl 2-diazoacetateEthyl (E)-2-oxo-4-phenylbut-3-enoate4b9599
34-MeOC₆H₄CHOEthyl 2-diazoacetateEthyl (E)-2-oxo-4-phenylbut-3-enoate4c9698
42-NaphthylCHOEthyl 2-diazoacetateEthyl (E)-2-oxo-4-phenylbut-3-enoate4d9397
5C₆H₅CHOMethyl 2-diazoacetateEthyl (E)-2-oxo-4-phenylbut-3-enoate4e9499
6C₆H₅CHOEthyl 2-diazoacetateMethyl (E)-2-oxo-4-phenylbut-3-enoate4f9298

This table illustrates the reaction's tolerance to a variety of substituents on the aldehyde, diazoacetate, and ketoester components.

Experimental Protocols

General Considerations:

All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques. Solvents should be dried and freshly distilled prior to use. Reagents obtained from commercial sources should be used without further purification unless otherwise noted.

Preparation of the Chiral Sm(III) Catalyst:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N′-dioxide ligand (0.022 mmol) and Sm(OTf)₃ (0.020 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at 60 °C for 1 hour.

  • Cool the resulting solution to the desired reaction temperature.

General Procedure for the [4+3] Cycloaddition:

  • To the freshly prepared chiral Sm(III) catalyst solution, add the aldehyde (0.20 mmol) and the β,γ-unsaturated α-ketoester (0.24 mmol).

  • Add Rh₂(Piv)₄ (0.005 mmol) to the mixture.

  • Slowly add a solution of the α-diazoacetate (0.30 mmol) in anhydrous toluene (1.0 mL) via a syringe pump over a period of 2 hours.

  • Stir the reaction mixture at the specified temperature for the time indicated by TLC monitoring until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dihydro-1,3-dioxepine product.

Characterization:

The structure and purity of the products should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess (ee) of the product should be determined by chiral stationary phase high-performance liquid chromatography (HPLC) analysis.

Visualizations

Below are diagrams illustrating the proposed catalytic cycle and the general experimental workflow for this reaction.

Catalytic_Cycle cluster_rh Rh(II) Cycle cluster_sm Sm(III) Cycle Rh2L4 Rh₂(Piv)₄ Carbene Rh(II) Carbene Rh2L4->Carbene + N₂CHR² Ylide Carbonyl Ylide Carbene->Ylide + R¹CHO Product Dihydro-1,3-dioxepine Ylide->Product [4+3] Cycloaddition Sm_cat Chiral Sm(III) Complex Activated_dipolarophile Activated Dipolarophile Sm_cat->Activated_dipolarophile + β,γ-unsaturated α-ketoester Activated_dipolarophile->Product Product->Sm_cat Catalyst Regeneration

Caption: Proposed relay catalytic cycle for the [4+3] cycloaddition.

Experimental_Workflow start Start prep_sm Prepare Chiral Sm(III) Catalyst (Ligand + Sm(OTf)₃ in Toluene, 60 °C, 1h) start->prep_sm add_reagents Add Aldehyde, Ketoester, and Rh₂(Piv)₄ prep_sm->add_reagents add_diazo Slowly Add α-Diazoacetate (Syringe Pump, 2h) add_reagents->add_diazo react Stir at Reaction Temperature (Monitor by TLC) add_diazo->react workup Concentrate Reaction Mixture react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS, HPLC) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for the cycloaddition.

References

Application Notes and Protocols: 4,7-Dihydro-1,3-dioxepine as a Protecting Group for Diols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. The 4,7-dihydro-1,3-dioxepine moiety serves as a specialized and effective protecting group for 1,2- and 1,3-diols. This seven-membered cyclic acetal offers robust stability under a range of reaction conditions, yet can be selectively removed when desired. Its formation is based on the well-established principles of acid-catalyzed acetalization, typically involving the reaction of a diol with an aldehyde or ketone, or a derivative thereof. A common precursor for the formation of the this compound ring itself is cis-2-butene-1,4-diol.[1][2] This document provides detailed application notes and experimental protocols for the protection of diols using the this compound protecting group and its derivatives.

Logical Workflow for Diol Protection and Deprotection

G start Start with Diol-containing Substrate protect Protection Step: Acid-catalyzed reaction with a carbonyl compound or acetal start->protect protected Protected Diol (this compound derivative) protect->protected reaction Further Synthetic Transformations (e.g., oxidation, reduction, coupling) protected->reaction deprotect Deprotection Step: Acid-catalyzed hydrolysis reaction->deprotect product Final Product with Deprotected Diol deprotect->product G cluster_0 Protection Mechanism Diol R(OH)2 Hemiacetal R(OH)OC(OH)R'R'' Diol->Hemiacetal Nucleophilic attack Carbonyl R'C(O)R'' Protonated_Carbonyl R'C(=O+H)R'' Carbonyl->Protonated_Carbonyl Protonation H+ H+ Protonated_Carbonyl->Hemiacetal Protonated_Hemiacetal R(OH)OC(O+H2)R'R'' Hemiacetal->Protonated_Hemiacetal Protonation Carbocation R(OH)OC+R'R'' Protonated_Hemiacetal->Carbocation Loss of H2O Protected_Diol Dioxepine Acetal Carbocation->Protected_Diol Intramolecular nucleophilic attack -H2O -H2O -H+ -H+ G start Start with Protected Diol hydrolysis Acid-Catalyzed Hydrolysis start->hydrolysis workup Neutralization and Extraction hydrolysis->workup purification Purification workup->purification product Isolated Deprotected Diol purification->product

References

Application Notes and Protocols: Functionalization of the 4,7-Dihydro-1,3-dioxepine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dihydro-1,3-dioxepine scaffold is a valuable heterocyclic motif in organic synthesis and medicinal chemistry. Its unique structure, featuring a seven-membered ring with a cyclic acetal and a carbon-carbon double bond, offers multiple sites for chemical modification, making it a versatile building block for the synthesis of complex molecules and potential pharmaceutical agents.[1] These application notes provide an overview of the synthesis and functionalization of this scaffold, including detailed experimental protocols and quantitative data.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies. The most common methods involve the formation of the seven-membered cyclic acetal from appropriate precursors.

1.1. Acid-Catalyzed Acetalization

The most direct route to the this compound scaffold is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with an aldehyde or a ketone.[1] This reaction represents a classic method for acetal formation.

  • General Reaction Scheme:

    • cis-2-butene-1,4-diol + Aldehyde/Ketone --(Acid Catalyst)--> this compound

1.2. Asymmetric [4+3] Cycloaddition

A highly efficient method for the asymmetric synthesis of functionalized 4,5-dihydro-1,3-dioxepines involves a bimetallic relay catalytic three-component tandem [4+3]-cycloaddition.[2] This reaction utilizes a rhodium(II) salt and a chiral N,N'-dioxide-Sm(III) complex to catalyze the reaction between a β,γ-unsaturated α-ketoester, an aldehyde, and an α-diazoacetate, yielding chiral products in high yields and excellent enantioselectivities.[2]

EntryAldehyde (2)α-Diazoacetate (3)Yield (%)ee (%)
1Benzaldehyde (2a)Ethyl 2-diazo-2-phenylacetate (3a)9799
24-MethylbenzaldehydeEthyl 2-diazo-2-phenylacetate (3a)9598
34-MethoxybenzaldehydeEthyl 2-diazo-2-phenylacetate (3a)9699
44-ChlorobenzaldehydeEthyl 2-diazo-2-phenylacetate (3a)9498
5Benzaldehyde (2a)Methyl 2-diazo-2-phenylacetate9297

Data adapted from a study on asymmetric [4+3]-cycloaddition reactions. The reaction was run with Rh₂Piv₄ (0.75 mol%), Sm(OTf)₃/L4-PrPr2 (1:1.2, 10 mol%), β,γ-unsaturated α-ketoester 1 (0.10 mmol), aldehyde 2 (4.0 equiv.), and α-diazo ester 3 (4.0 equiv.) at -78 °C for 10 h. Yield is the isolated yield of the endo diastereoisomer. ee value was determined by HPLC analysis.[2]

Functionalization of the this compound Scaffold

The this compound scaffold possesses two primary reactive sites: the carbon-carbon double bond and the acetal group. These sites allow for a variety of functionalization reactions to generate diverse molecular architectures.[1]

2.1. Reactions at the Double Bond

The olefinic bond is susceptible to various electrophilic addition reactions, including:[1]

  • Epoxidation: Formation of an epoxide ring.

  • Hydrogenation: Saturation of the double bond to yield the corresponding 1,3-dioxepane.

  • Halogenation: Addition of halogens across the double bond.

  • Dichlorocyclopropanation: Reaction with dichlorocarbene to form a geminal dichlorocyclopropane adduct.[1]

2.2. Reactions at the Acetal Group

The acetal functionality can be hydrolyzed under acidic conditions to reveal the corresponding diol and carbonyl compounds.[1] This deprotection strategy is useful in multi-step syntheses.

2.3. Ring-Opening Polymerization (ROP)

The inherent ring strain of the seven-membered ring allows for ring-opening polymerization, which can be initiated by cationic or radical initiators to produce polymers with varying backbone structures.[1]

Experimental Protocols

Materials:

  • cis-2-butene-1,4-diol

  • Butyraldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-2-butene-1,4-diol (1.0 eq), butyraldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-propyl-4,7-dihydro-1,3-dioxepine.

Materials:

  • β,γ-Unsaturated α-ketoester (1)

  • Aldehyde (2)

  • α-Diazoacetate (3)

  • Dirhodium(II) pivalate (Rh₂Piv₄)

  • Samarium(III) trifluoromethanesulfonate (Sm(OTf)₃)

  • Chiral N,N'-dioxide ligand (L4-PrPr2)

  • Dichloromethane (DCM), freshly distilled

  • Standard Schlenk line and dry glassware

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), prepare the chiral catalyst by stirring Sm(OTf)₃ (10 mol%) and the chiral N,N'-dioxide ligand (12 mol%) in DCM at room temperature for 30 minutes.

  • In a separate flame-dried Schlenk tube, dissolve the β,γ-unsaturated α-ketoester (1, 0.10 mmol) and Rh₂Piv₄ (0.75 mol%) in DCM.

  • Cool both solutions to -78 °C.

  • To the catalyst solution, add the aldehyde (2, 4.0 equiv.) and the α-diazoacetate (3, 4.0 equiv.).

  • Slowly add the solution of the β,γ-unsaturated α-ketoester and Rh₂Piv₄ to the catalyst-substrate mixture via cannula.

  • Stir the reaction at -78 °C for 10 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction with a few drops of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature, then extract with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 4,5-dihydro-1,3-dioxepine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Applications in Drug Discovery and Development

The this compound scaffold serves as a key intermediate in the synthesis of various biologically active molecules. For instance, the chiral 4,5-dihydro-1,3-dioxepines can be stereospecifically transformed into multi-substituted tetrahydrofuran derivatives, which are common cores in many natural products and pharmaceuticals.[2] The ability to introduce diverse substituents onto the scaffold allows for the generation of compound libraries for screening in drug discovery programs. The functional handles on the ring system provide opportunities for further elaboration to optimize potency, selectivity, and pharmacokinetic properties.

Visualizations

Synthesis_of_4_7_Dihydro_1_3_dioxepine cluster_acetalization Acid-Catalyzed Acetalization cluster_cycloaddition Asymmetric [4+3] Cycloaddition Diol cis-2-Butene-1,4-diol Dioxepine_A This compound Diol->Dioxepine_A  + Carbonyl Aldehyde / Ketone Carbonyl->Dioxepine_A Acid Catalyst Ketoester β,γ-Unsaturated α-Ketoester Dioxepine_B Chiral 4,5-Dihydro-1,3-dioxepine Ketoester->Dioxepine_B  + Aldehyde Aldehyde Aldehyde->Dioxepine_B  + Diazoacetate α-Diazoacetate Diazoacetate->Dioxepine_B Rh(II)/Sm(III) Catalyst

Caption: Synthetic routes to the this compound scaffold.

Functionalization_of_Dioxepine cluster_double_bond Double Bond Reactions cluster_acetal Acetal Reactions cluster_ring Ring Reactions Dioxepine This compound Scaffold Epoxidation Epoxidation Dioxepine->Epoxidation Hydrogenation Hydrogenation Dioxepine->Hydrogenation Halogenation Halogenation Dioxepine->Halogenation Hydrolysis Acidic Hydrolysis Dioxepine->Hydrolysis ROP Ring-Opening Polymerization Dioxepine->ROP

Caption: Key functionalization reactions of the this compound scaffold.

Experimental_Workflow_Asymmetric_Synthesis Start Prepare Catalyst and Reactant Solutions Cool Cool Solutions to -78 °C Start->Cool Mix Combine Reactants and Catalyst Cool->Mix React Stir at -78 °C for 10h Mix->React Quench Quench Reaction React->Quench Extract Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze End Pure Chiral Dioxepine Analyze->End

Caption: Workflow for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines.

References

Application Notes and Protocols for the Synthesis of Substituted 4,7-Dihydro-1,3-dioxepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,7-Dihydro-1,3-dioxepines are seven-membered heterocyclic compounds containing a cyclic acetal and an olefinic bond. This unique structural arrangement offers multiple sites for chemical modification, making them versatile building blocks in organic and medicinal chemistry.[1] The core scaffold is a valuable intermediate for generating more complex molecular architectures, with applications ranging from the synthesis of natural products to the development of new pharmaceutical compounds.[1][2] These application notes provide detailed protocols for established and advanced synthetic pathways to access substituted 4,7-dihydro-1,3-dioxepine derivatives.

Synthetic Methodologies and Protocols

Two primary methodologies are highlighted for the synthesis of dihydro-1,3-dioxepine derivatives: a direct acid-catalyzed acetalization for general synthesis and a more advanced asymmetric cycloaddition for producing chiral molecules.

Protocol 1: General Synthesis via Acid-Catalyzed Acetalization

The most direct and widely used method for constructing the this compound core is the acid-catalyzed condensation of cis-2-butene-1,4-diol with a suitable aldehyde or ketone.[1] This reaction proceeds through the formation of a cyclic acetal.

Reactants cis-2-Butene-1,4-diol + Aldehyde/Ketone Reaction Reaction Mixture Reactants->Reaction Solvent Aprotic Solvent (e.g., Toluene, CH2Cl2) Solvent->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Heating Reflux with Dean-Stark Trap (Water Removal) Reaction->Heating Heat Workup Aqueous Workup & Neutralization Heating->Workup Cool Purification Purification (Distillation or Chromatography) Workup->Purification Product Substituted This compound Purification->Product

Caption: Workflow for the synthesis of 4,7-dihydro-1,3-dioxepines.

  • Reactant Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cis-2-butene-1,4-diol (1.0 eq.).

  • Solvent and Reagents: Add an aprotic solvent such as toluene or dichloromethane, followed by the corresponding aldehyde or ketone (1.0-1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Aldehyde/Ketone2-Position SubstituentsProduct NameReference
ButyraldehydePropyl2-Propyl-4,7-dihydro-1,3-dioxepine[1]
AcetoneDimethyl2,2-Dimethyl-4,7-dihydro-1,3-dioxepine[3]
FormaldehydeUnsubstitutedThis compound[4]
Protocol 2: Asymmetric Synthesis of Chiral 4,5-Dihydro-1,3-dioxepines

A highly efficient method for synthesizing optically active dihydro-1,3-dioxepines involves a bimetallic relay catalytic three-component tandem [4+3]-cycloaddition.[5] This advanced protocol yields chiral 4,5-dihydro-1,3-dioxepines with excellent yields and enantioselectivity. While structurally isomeric to the 4,7-derivatives, these products are valuable chiral building blocks.

Ketoester β,γ-Unsaturated α-Ketoester Reaction Tandem Reaction (Carbonyl Ylide Formation + [4+3] Cycloaddition) Ketoester->Reaction Aldehyde Aldehyde Aldehyde->Reaction Diazo α-Diazoacetate Diazo->Reaction Catalyst Bimetallic Catalyst (Rh(II)/Sm(III)-Chiral Ligand) Catalyst->Reaction Conditions DCM, -20 °C Reaction->Conditions Conditions Purification Purification (Column Chromatography) Conditions->Purification After reaction Product Chiral Substituted 4,5-Dihydro-1,3-dioxepine Purification->Product

Caption: Workflow for asymmetric synthesis of 4,5-dihydro-1,3-dioxepines.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), prepare the chiral N,N′-dioxide–Sm(III) complex catalyst.

  • Reaction Setup: To a solution of the Rh(II) salt (e.g., Rh₂(Piv)₄, 1 mol%) and the prepared chiral catalyst in dichloromethane (DCM), add the β,γ-unsaturated α-ketoester (1.0 eq.) and the aldehyde (1.5 eq.).

  • Initiation: Cool the mixture to the specified temperature (e.g., -20 °C). Add a solution of the α-diazoacetate (1.2 eq.) in DCM dropwise over a period of time using a syringe pump.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.

  • Purification: Upon completion, concentrate the reaction mixture directly and purify the residue by flash column chromatography on silica gel to afford the optically active 4,5-dihydro-1,3-dioxepine product.

This method provides access to a variety of chiral 4,5-dihydro-1,3-dioxepines in high yields and excellent enantioselectivities.[5]

EntryAldehyde Substituent (R¹)α-Diazoacetate Substituent (R³)Yield (%)ee (%)
14-MeC₆H₄Et9599
24-MeOC₆H₄Et9799
34-FC₆H₄Et9699
42-ThienylEt9398
5CinnamaldehydeEt8798
6PhMe9499
7PhBn9099

Data adapted from a study on bimetallic catalytic tandem cycloadditions. The reaction smoothly affords various chiral 4,5-dihydro-1,3-dioxepines.[5]

Applications in Research and Drug Development

The this compound scaffold is a valuable platform for synthetic chemists. The two primary sites for chemical manipulation are the acetal, which can be hydrolyzed under acidic conditions, and the double bond, which can undergo various addition reactions like hydrogenation or epoxidation.[1]

  • Synthetic Intermediates: These derivatives serve as key intermediates in the stereocontrolled synthesis of complex natural products, such as the insect pheromone α-multistriatin.[2]

  • Chiral Scaffolds: The asymmetric synthesis of dihydro-1,3-dioxepines provides access to optically active molecules that can be converted into other important heterocyclic structures, like multi-substituted tetrahydrofuran derivatives, without loss of enantioselectivity.[5]

  • Drug Discovery: Heterocyclic compounds are a cornerstone of modern drug discovery, with applications as antivirals, anti-inflammatory agents, and anti-cancer drugs.[6][7] The ability to generate diverse libraries of substituted dihydro-1,3-dioxepines makes this scaffold a promising starting point for identifying novel therapeutic agents.

References

Application of 4,7-Dihydro-1,3-dioxepine in Medicinal Chemistry: A Case Study of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4,7-dihydro-1,3-dioxepine scaffold is a seven-membered heterocyclic ring system that has emerged as a valuable building block in medicinal chemistry. Its unique conformational flexibility and the presence of two oxygen atoms offer opportunities for diverse chemical modifications, making it an attractive core for the development of novel therapeutic agents. While direct applications of the parent scaffold are limited, its incorporation into more complex molecules has led to the discovery of compounds with significant biological activity. This application note focuses on a specific example of a naturally occurring this compound derivative, xanthoelegansin, which has demonstrated promising antibacterial properties.

Case Study: Xanthoelegansin - A 1,3-Dioxepine Containing Antibacterial Agent

Xanthoelegansin is a dimeric naphthopyranone derivative isolated from the marine sponge-associated fungus Aspergillus elegans KUFA0015.[1] Structurally, it features a 1,3-dioxepine ring, which is a modification of the parent this compound scaffold. This natural product has been evaluated for its antibacterial activity against a panel of pathogenic bacteria, demonstrating notable efficacy, particularly against Gram-positive strains.

Quantitative Biological Data

The antibacterial activity of xanthoelegansin and its related compounds was determined by measuring their Minimum Inhibitory Concentrations (MICs). The results are summarized in the table below.

CompoundTest OrganismMIC (µg/mL)
Xanthoelegansin Staphylococcus aureus ATCC 292134-8
Enterococcus faecalis ATCC 292128
Viomellein Staphylococcus aureus ATCC 292134-8
Enterococcus faecalis ATCC 292128
Xanthomegnin Staphylococcus aureus ATCC 2921316-32
Enterococcus faecalis ATCC 2921232

Data sourced from a study on dimeric naphthopyranones from Aspergillus elegans KUFA0015.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the isolation and biological evaluation of xanthoelegansin.[1]

Protocol 1: Isolation and Purification of Xanthoelegansin

Objective: To isolate and purify xanthoelegansin from the fungus Aspergillus elegans KUFA0015.

Materials:

  • Fungal strain Aspergillus elegans KUFA0015

  • Malt extract agar (MEA)

  • Malt extract broth (MEB)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, dichloromethane, methanol)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Fungal Cultivation: Inoculate Aspergillus elegans KUFA0015 onto MEA plates and incubate at 28 °C for 7 days. Transfer mycelial plugs into MEB and incubate under static conditions at 28 °C for 30 days.

  • Extraction: After incubation, separate the mycelia from the culture broth. Macerate the mycelia with EtOAc and extract three times. Combine the EtOAc extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-EtOAc, followed by dichloromethane-methanol).

  • Purification: Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography and preparative HPLC to yield pure xanthoelegansin.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the antibacterial activity of xanthoelegansin using the broth microdilution method.

Materials:

  • Purified xanthoelegansin

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (DMSO)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve xanthoelegansin in dimethyl sulfoxide (DMSO) to a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in MHB in the 96-well plates to achieve a range of final concentrations.

  • Bacterial Inoculation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Proposed Biosynthetic Pathway of Xanthoelegansin

The formation of the 1,3-dioxepine ring in xanthoelegansin is a key structural feature. Below is a diagram illustrating the proposed biosynthetic relationship from its precursor, viomellein.

Biosynthesis Viomellein Viomellein Intermediate Putative Intermediate Viomellein->Intermediate Oxidation/ Rearrangement Xanthoelegansin Xanthoelegansin (with 1,3-dioxepine ring) Intermediate->Xanthoelegansin Intramolecular Cyclization

Caption: Proposed biosynthetic pathway from viomellein to xanthoelegansin.

Experimental Workflow for Antibacterial Screening

The general workflow for identifying and evaluating the antibacterial activity of compounds containing the this compound scaffold is depicted below.

Workflow cluster_Discovery Discovery & Isolation cluster_Evaluation Biological Evaluation Fungal_Culture Fungal Cultivation (Aspergillus elegans) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Purification Chromatographic Purification Extraction->Purification Structure_ID Structure Elucidation (NMR, HRMS) Purification->Structure_ID MIC_Assay MIC Determination (Broth Microdilution) Structure_ID->MIC_Assay Test Compound (Xanthoelegansin) Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis

Caption: Experimental workflow for antibacterial screening of fungal metabolites.

References

Application Notes and Protocols for the Polymerization of 4,7-Dihydro-1,3-dioxepine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of cyclic monomers, particularly those that yield biodegradable polymers, is a cornerstone of modern materials science and biomedical research. 4,7-Dihydro-1,3-dioxepine and its derivatives represent a class of seven-membered cyclic acetals that can undergo cationic ring-opening polymerization (CROP) to produce poly(acetal)s. These polymers are of significant interest due to the hydrolytically cleavable acetal linkages in their backbone, which allows for degradation into potentially non-toxic, small-molecule byproducts. This characteristic makes them promising candidates for applications in controlled drug delivery, temporary medical implants, and environmentally benign plastics.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from this compound. The methodologies are based on established principles of cationic ring-opening polymerization of cyclic acetals.

Cationic Ring-Opening Polymerization (CROP) of this compound

The CROP of cyclic acetals like this compound is typically initiated by strong protic acids or Lewis acids. The polymerization proceeds via an oxonium ion intermediate, leading to the formation of a poly(acetal). The reaction is driven by the relief of ring strain in the seven-membered ring.

Mechanism of Polymerization

The polymerization is generally understood to proceed through the following steps:

  • Initiation: A proton or Lewis acid coordinates to one of the oxygen atoms of the acetal, forming an active oxonium ion.

  • Propagation: The active chain end, an oxonium ion, is attacked by the oxygen atom of an incoming monomer molecule. This results in the opening of the monomer ring and the regeneration of the oxonium ion at the new chain end.

  • Termination/Chain Transfer: The polymerization can be terminated by reaction with nucleophiles or undergo chain transfer to monomer or polymer.

The general mechanism for the cationic ring-opening polymerization of cyclic ethers and acetals has been extensively studied.[1][2][3][4] The process can be influenced by factors such as the choice of initiator, temperature, and solvent.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization

This protocol describes a general procedure for the bulk polymerization of this compound using a protic acid initiator.

Materials:

  • cis-4,7-Dihydro-1,3-dioxepin (Monomer)[5]

  • Trifluoromethanesulfonic acid (TfOH) (Initiator)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Methanol (for quenching)

  • Triethylamine (for neutralization)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Monomer Purification: Dry the this compound monomer over calcium hydride for 24 hours and then distill under reduced pressure before use.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Polymerization:

    • To the flask, add the purified monomer (e.g., 1.0 g, 10 mmol) via syringe.

    • If using a solvent, add anhydrous dichloromethane (e.g., 5 mL).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Prepare a stock solution of the initiator (e.g., 0.1 M TfOH in anhydrous DCM).

    • Add the desired amount of initiator solution to the stirring monomer solution via syringe to achieve the target monomer-to-initiator ratio (e.g., 100:1).

  • Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.[6]

  • Quenching and Purification:

    • After the desired time or conversion is reached, quench the polymerization by adding a small amount of triethylamine followed by an excess of cold methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or diethyl ether).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the extent of ring-opening.[7][8][9]

  • Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[10]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Data Presentation

The following table summarizes typical experimental conditions and expected results for the polymerization of cyclic acetals, which can be adapted for this compound.

EntryMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (SEC)PDI (SEC)Tg (°C)
150:102>954,5001.3-20
2100:104>959,0001.4-18
3200:1251>9015,0001.6-17
4100:1250.5>908,5001.5-18

Note: The data in this table is illustrative and based on typical results for the cationic polymerization of similar cyclic acetals. Actual results for this compound may vary.

Visualizations

Signaling Pathway

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination M Monomer (this compound) MI Activated Monomer (Oxonium Ion) M->MI I Initiator (H⁺) I->MI Coordination P Propagating Chain (Polymer-OM⁺) MI->P Ring-Opening P->P + Monomer Polymer Final Polymer P->Polymer Quench Quenching Agent (e.g., Methanol) Quench->Polymer

Caption: Cationic Ring-Opening Polymerization Mechanism.

Experimental Workflow

Experimental_Workflow start Start monomer_prep Monomer Purification (Drying & Distillation) start->monomer_prep reaction_setup Reaction Setup (Inert Atmosphere) monomer_prep->reaction_setup polymerization Polymerization (Initiator Addition) reaction_setup->polymerization monitoring Reaction Monitoring (NMR) polymerization->monitoring quenching Quenching (Methanol/Amine) monitoring->quenching Desired Conversion purification Purification (Precipitation) quenching->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (NMR, SEC, DSC) drying->characterization end End characterization->end

Caption: General Experimental Workflow.

Structure-Property Relationship

Structure_Property_Relationship cluster_conditions Polymerization Conditions cluster_properties Polymer Properties M_I_ratio Monomer/Initiator Ratio MW Molecular Weight M_I_ratio->MW Directly proportional Temp Temperature Temp->MW Affects rate & side reactions PDI Polydispersity Temp->PDI Higher temp can increase Solvent Solvent Polarity Solvent->PDI Affects ion pairing Tg Glass Transition Temp. MW->Tg Increases with MW Degradation Degradation Rate MW->Degradation Inversely proportional

Caption: Influence of Conditions on Polymer Properties.

Applications in Drug Development

Polymers derived from this compound are anticipated to have significant applications in the pharmaceutical and biomedical fields. Their biodegradable nature makes them suitable for:

  • Drug Delivery Vehicles: The polymer matrix can encapsulate therapeutic agents, which are then released as the polymer degrades in a controlled manner.

  • Tissue Engineering Scaffolds: These polymers can be used to create temporary scaffolds that support cell growth and tissue regeneration, degrading as new tissue is formed.

  • Medical Devices: Absorbable sutures and temporary implants are potential applications where the material needs to provide support for a specific period before being safely absorbed by the body.

The ability to tune the polymer's properties, such as degradation rate and mechanical strength, by altering the polymerization conditions or by copolymerization with other monomers, offers a versatile platform for designing materials tailored to specific biomedical applications. The degradation of poly(acetals) does not produce acidic byproducts, which is a significant advantage over polyester-based biomaterials like PLA and PLGA.[11]

References

Troubleshooting & Optimization

"common side reactions in the synthesis of 4,7-Dihydro-1,3-dioxepine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-Dihydro-1,3-dioxepine. The guidance focuses on the common acid-catalyzed condensation of cis-2-butene-1,4-diol with formaldehyde (or its solid polymer, paraformaldehyde).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an aldehyde, typically formaldehyde. This reaction involves the formation of a seven-membered cyclic acetal. To drive the reaction to completion, it is crucial to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.

Q2: What are the primary side reactions I should be aware of?

A2: The main side reactions include:

  • Polymerization/Oligomerization: Under acidic conditions, the unsaturated cis-2-butene-1,4-diol can undergo self-condensation or polymerization, leading to the formation of polyethers. This is often observed as the formation of viscous, insoluble residues.

  • Hydrolysis: The acetal formation is a reversible reaction. The presence of excess water, especially under acidic conditions, can lead to the hydrolysis of the desired this compound back to the starting materials, cis-2-butene-1,4-diol and formaldehyde.

  • Formation of other cyclic byproducts: While less commonly reported for this specific synthesis, in related reactions with other diols or under different conditions, the formation of smaller ring systems like dioxolanes could be possible, although this is less likely with a 1,4-diol.

Q3: Why is the choice of the diol isomer important?

A3: The use of the cis-isomer of 2-butene-1,4-diol is critical for the formation of the seven-membered ring of this compound. The trans-isomer has a geometry that is unfavorable for cyclization to form this specific product.

Q4: Can I use other aldehydes or ketones in this synthesis?

A4: Yes, the acid-catalyzed condensation can be performed with other aldehydes and ketones to yield 2-substituted or 2,2-disubstituted 4,7-Dihydro-1,3-dioxepines. The reactivity of the carbonyl compound will influence the reaction conditions required.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete reaction: The equilibrium is not sufficiently shifted towards the product. 2. Hydrolysis of the product: The formed acetal is reverting to the starting materials. 3. Incorrect starting material: The trans-isomer of 2-butene-1,4-diol may have been used. 4. Ineffective catalyst: The acid catalyst may be weak or used in an insufficient amount.1. Ensure efficient water removal: Use a Dean-Stark trap or add a chemical drying agent compatible with the reaction conditions. 2. Minimize water in the reaction: Use anhydrous solvents and reagents. During workup, neutralize the acid catalyst before adding aqueous solutions. 3. Verify starting material: Confirm the stereochemistry of the 2-butene-1,4-diol using appropriate analytical techniques (e.g., NMR). 4. Catalyst optimization: Consider using a stronger acid catalyst (e.g., p-toluenesulfonic acid) or increasing the catalyst loading.
Formation of a Viscous Residue or Polymer 1. High reaction temperature: Elevated temperatures can promote polymerization of the unsaturated diol. 2. High acid concentration: A high concentration of the acid catalyst can initiate polymerization. 3. Prolonged reaction time: Extended reaction times can increase the likelihood of polymerization.1. Optimize temperature: Conduct the reaction at the lowest effective temperature. 2. Reduce catalyst loading: Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate. 3. Monitor reaction progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to acidic conditions.
Product Decomposes During Purification 1. Residual acid: Traces of the acid catalyst can cause decomposition of the acetal during distillation. 2. High distillation temperature: The product may be thermally labile.1. Neutralize before distillation: Thoroughly wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove all traces of the acid catalyst. 2. Use vacuum distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress.
Reaction Stalls or is Sluggish 1. Inefficient water removal: Water accumulating in the reaction mixture can inhibit the forward reaction. 2. Poor quality reagents: The starting materials or solvent may contain impurities that interfere with the reaction.1. Check Dean-Stark setup: Ensure the apparatus is functioning correctly and that the azeotroping solvent is effectively removing water. 2. Use purified reagents: Ensure the purity of cis-2-butene-1,4-diol, the formaldehyde source, and the solvent.

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound. Note that specific quantities and conditions may need to be optimized for your laboratory setup.

Synthesis of this compound

  • Materials:

    • cis-2-Butene-1,4-diol

    • Paraformaldehyde

    • Anhydrous toluene (or another suitable azeotroping solvent)

    • p-Toluenesulfonic acid monohydrate (or another acid catalyst)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

    • To the flask, add cis-2-butene-1,4-diol, paraformaldehyde (in slight molar excess), and anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC until the starting diol is consumed.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Workflow General Experimental Workflow for this compound Synthesis reagents Combine Reactants: - cis-2-Butene-1,4-diol - Paraformaldehyde - Toluene - Acid Catalyst reaction Heat to Reflux with Water Removal (Dean-Stark Trap) reagents->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Aqueous Workup: - Cool Reaction - Neutralize Acid - Wash with Brine monitoring->workup drying Dry Organic Layer (Anhydrous MgSO4) workup->drying purification Purification: - Filter - Concentrate - Vacuum Distillation drying->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (NMR, GC-MS) start->check_reaction polymer Polymer/Oligomer Observed? check_reaction->polymer incomplete Incomplete Reaction? check_reaction->incomplete polymer->incomplete No optimize_temp Optimize Reaction: - Lower Temperature - Reduce Catalyst Loading - Shorter Reaction Time polymer->optimize_temp Yes optimize_h2o Optimize Reaction: - Ensure Anhydrous Conditions - Efficient Water Removal incomplete->optimize_h2o Yes check_sm Verify Purity and Isomer of Starting Diol incomplete->check_sm No

Caption: A troubleshooting decision tree for addressing low product yield.

Reaction_vs_SideReaction Main Reaction vs. Common Side Reactions cluster_main Desired Reaction Pathway cluster_side Side Reactions start_main cis-2-Butene-1,4-diol + Formaldehyde product This compound start_main->product + H+, -H2O product->start_main + H2O, H+ start_side cis-2-Butene-1,4-diol polymer Polymer/Oligomer start_side->polymer + H+ hydrolysis Hydrolysis

Caption: The desired synthesis pathway versus common side reactions.

Technical Support Center: 4,7-Dihydro-1,3-dioxepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,7-Dihydro-1,3-dioxepine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the acid-catalyzed reaction of cis-2-butene-1,4-diol and formaldehyde (or its equivalent).

Problem IDIssuePossible CausesSuggested Solutions
YD-01 Low to No Product Yield 1. Inactive catalyst (e.g., hydrated p-toluenesulfonic acid).2. Insufficient reaction temperature.3. Incomplete removal of water byproduct.4. Impure starting materials.1. Use fresh or properly stored p-toluenesulfonic acid monohydrate. Consider using anhydrous p-toluenesulfonic acid.2. Ensure the reaction mixture reaches and maintains the appropriate reflux temperature (typically 80-110°C depending on the solvent)[1].3. Use an efficient Dean-Stark trap or other azeotropic distillation setup to continuously remove water.4. Purify starting materials if necessary. cis-2-butene-1,4-diol can be hygroscopic.
PU-01 Difficulty in Product Purification 1. Presence of unreacted starting materials.2. Formation of polymeric byproducts.3. Incomplete neutralization of the acid catalyst.1. Monitor the reaction by TLC or GC to ensure completion. If necessary, extend the reaction time.2. Avoid excessively high temperatures or prolonged reaction times. Consider purification by vacuum distillation[1].3. Ensure thorough washing with a base (e.g., 5% aqueous sodium hydroxide) until the aqueous layer is basic[1].
BR-01 Formation of Significant Byproducts 1. Side reactions of formaldehyde, such as the Cannizzaro reaction or polymerization.2. Dehydration or rearrangement of cis-2-butene-1,4-diol under acidic conditions.1. Use a formaldehyde equivalent like paraformaldehyde, which depolymerizes in situ. Maintain a controlled reaction temperature.2. Use a mild acid catalyst and avoid excessive heating.
EQ-01 Reaction Does Not Reach Completion 1. Equilibrium nature of acetal formation.2. Insufficient catalyst loading.1. Ensure efficient water removal to drive the equilibrium towards the product[1].2. Optimize catalyst loading. A typical starting point is 0.1-0.5 mol% relative to the limiting reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an aldehyde, typically formaldehyde or its equivalent (e.g., paraformaldehyde or formalin). A common catalyst for this reaction is p-toluenesulfonic acid[1].

Q2: How can I improve the yield of the reaction?

A2: To improve the yield, ensure the efficient removal of water formed during the reaction using a Dean-Stark trap. Using a slight excess of one of the reactants (typically the less expensive one) can also help drive the reaction to completion. Additionally, using a freshly opened or properly stored acid catalyst is crucial for its activity.

Q3: What are the typical reaction conditions for the p-toluenesulfonic acid-catalyzed synthesis?

A3: Typical conditions involve refluxing a mixture of cis-2-butene-1,4-diol, a formaldehyde source, and a catalytic amount of p-toluenesulfonic acid in a solvent that forms an azeotrope with water, such as cyclohexane or toluene. The reaction temperature will be the boiling point of the azeotrope[1].

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is generally complete when water evolution ceases[1]. Alternatively, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the disappearance of the starting materials.

Q5: What is the best method for purifying the final product?

A5: After a standard aqueous workup to remove the acid catalyst and any water-soluble impurities, this compound is typically purified by vacuum distillation[1].

Q6: Are there alternative, higher-yield methods for synthesizing substituted dihydro-1,3-dioxepines?

A6: Yes, modern synthetic methods have been developed that can offer high yields and stereoselectivity. For instance, a bimetallic rhodium(II)/samarium(III) relay catalytic system has been used for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines with yields up to 97%[2][3].

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of a this compound derivative.

ParameterValueReference
Reactants 2-ethyl-butanal (1.0 mole), 2-butene-1,4-diol (1.1 mole)[1]
Catalyst p-toluenesulfonic acid monohydrate (0.2 g)[1]
Solvent Cyclohexane (80 g)[1]
Temperature Reflux (84-99°C)[1]
Reaction Time 1.2 hours[1]
Yield 86% (of theoretical)[1]
Purity 100% (by VPC analysis)[1]
Purification Vacuum distillation[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of a this compound Derivative[1]

This protocol describes the synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin, which is analogous to the synthesis of the parent this compound.

Materials:

  • 2-ethyl-butanal (100 g, 1.0 mole)

  • cis-2-butene-1,4-diol (97 g, 1.1 mole)

  • Cyclohexane (80 g)

  • p-toluenesulfonic acid monohydrate (0.2 g)

  • 5% aqueous solution of sodium hydroxide

  • Water

Procedure:

  • Reaction Setup: In a one-liter flask equipped with a heating mantle, magnetic stirrer, and a condenser fitted with a Dean-Stark trap, add 2-ethyl-butanal, cis-2-butene-1,4-diol, cyclohexane, and p-toluenesulfonic acid monohydrate.

  • Reaction: Heat the mixture with vigorous stirring to reflux (84-99°C). Continue refluxing until no more water is collected in the Dean-Stark trap (approximately 1.2 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the p-toluenesulfonic acid by washing the reaction mixture with a 5% aqueous solution of sodium hydroxide.

    • Wash the organic layer with water until it is neutral.

  • Purification:

    • Remove the cyclohexane by distillation.

    • Purify the resulting oil by vacuum distillation to obtain 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge Reactants: - cis-2-butene-1,4-diol - Aldehyde - Cyclohexane - p-TSA B Reflux with Dean-Stark Trap (84-99°C, ~1.2h) A->B C Cool to RT B->C D Wash with 5% NaOH(aq) C->D E Wash with Water D->E F Distill off Cyclohexane E->F G Vacuum Distillation F->G H Pure Product G->H

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Product Yield B Inactive Catalyst A->B C Incomplete Water Removal A->C D Impure Starting Materials A->D E Insufficient Temperature A->E F Use Fresh Catalyst B->F addresses G Ensure Efficient Dean-Stark Operation C->G addresses H Purify Reactants D->H addresses I Maintain Reflux E->I addresses

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 4,7-Dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Dihydro-1,3-dioxepine. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Troubleshooting Guides

Issue 1: Low yield after purification.

Q1: I am getting a low yield of this compound after purification. What are the potential causes and how can I improve it?

A1: Low yields during the purification of this compound can stem from several factors, primarily related to the compound's stability and the purification method itself. The most common cause is the acid-catalyzed hydrolysis of the acetal linkage.

Potential Causes & Solutions:

  • Acidic Residues from Synthesis: The synthesis of this compound is typically an acid-catalyzed reaction between cis-2-butene-1,4-diol and formaldehyde.[1] Any residual acid catalyst can lead to the decomposition of the product during workup and purification.

    • Solution: Before purification, thoroughly wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. Subsequently, wash with brine and dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Decomposition on Silica Gel: Standard silica gel is slightly acidic and can cause the hydrolysis of the acid-sensitive this compound during column chromatography.

    • Solution: Use neutral or deactivated silica gel for column chromatography. You can deactivate silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%), and then packing the column.

  • Inefficient Extraction: The product might not be fully extracted from the aqueous layer during the workup.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete removal of the product from the aqueous phase.

  • Loss during Distillation: If using distillation for purification, co-distillation with residual solvents or decomposition at high temperatures can lead to lower yields.

    • Solution: Perform fractional distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. Ensure the system is free of acidic residues.

Issue 2: Product appears to be decomposing during column chromatography.

Q2: I observe streaking on my TLC plate and obtain multiple fractions containing what appears to be decomposed product during column chromatography. What is happening and how can I prevent it?

A2: This is a classic sign of on-column decomposition, likely due to the acidic nature of standard silica gel causing the hydrolysis of the acetal.

Troubleshooting Steps:

  • Confirm Decomposition: Run a 2D TLC. Spot the crude material on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates decomposition on the silica plate.

  • Use Neutral or Deactivated Stationary Phase:

    • Neutral Silica Gel: This is the most straightforward solution.

    • Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. Let it stand for an hour before packing the column.

    • Alumina (Neutral or Basic): As an alternative to silica gel, neutral or basic alumina can be used as the stationary phase.

  • Solvent System Optimization:

    • Ensure your solvents are dry and free of acidic impurities.

    • A non-polar to moderately polar solvent system is generally suitable. A common starting point is a gradient of ethyl acetate in hexanes.

Issue 3: Distillation is not providing a pure product.

Q3: I am attempting to purify this compound by distillation, but the final product is still impure. What could be the problem?

A3: Ineffective distillation can be due to azeotrope formation, co-distillation with impurities having similar boiling points, or thermal decomposition.

Troubleshooting Steps:

  • Check for Azeotropes: Water from the reaction or workup can form an azeotrope with the product. Ensure the crude product is thoroughly dried before distillation.

  • Fractional Distillation: Use a fractionating column to improve the separation of components with close boiling points.

  • Vacuum Distillation: To prevent thermal decomposition, perform the distillation under reduced pressure. This will lower the boiling point of this compound.

  • Identify Impurities: Analyze the impure distillate by GC-MS or NMR to identify the contaminants. This will help in devising a more targeted purification strategy. Common impurities could include unreacted starting materials (cis-2-butene-1,4-diol and formaldehyde oligomers) or byproducts from side reactions.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities I should expect in my crude this compound?

A4: The most likely impurities arise from the starting materials and side reactions during synthesis. These can include:

  • Unreacted Starting Materials: cis-2-butene-1,4-diol and residual formaldehyde (often in the form of paraformaldehyde or trioxane).

  • Hemiacetal Intermediate: The intermediate formed before the final ring closure.

  • Oligomers/Polymers: Self-condensation products of formaldehyde.

  • Hydrolysis Product: The diol formed from the opening of the dioxepine ring, cis-2-butene-1,4-diol.

Q5: What is the recommended storage condition for purified this compound?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer) to minimize degradation. It is important to protect it from moisture and acidic environments.

Q6: Can I use techniques other than chromatography and distillation for purification?

A6: While column chromatography and distillation are the most common methods, other techniques might be applicable depending on the nature of the impurities.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization could be an effective purification method. However, the parent this compound is a liquid.

  • Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements, Prep-GC can be a viable option.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
Boiling Point125-127 °C (lit.)
Density1.049 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.457 (lit.)

Experimental Protocols

Protocol 1: General Purification of this compound by Column Chromatography

  • Neutralization of Crude Product:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic solution with saturated aqueous sodium bicarbonate solution (2 x 50 mL for a 10 g scale).

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Column Chromatography on Deactivated Silica Gel:

    • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexanes:ethyl acetate) containing 1% triethylamine.

    • Column Packing: Pack a glass column with the prepared slurry.

    • Sample Loading: Dissolve the neutralized crude product in a minimal amount of the initial eluent and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the impurities. Start with a low polarity eluent and gradually increase the polarity.

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Crude this compound wash_base Wash with NaHCO₃ start->wash_base Dissolve in organic solvent wash_brine Wash with Brine wash_base->wash_brine dry Dry (e.g., MgSO₄) wash_brine->dry concentrate Concentrate dry->concentrate column Column Chromatography (Neutral/Deactivated Silica) concentrate->column Primary Method distill Fractional Distillation (Under Vacuum) concentrate->distill Alternative Method end Pure this compound column->end distill->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_symptoms Observe Symptoms cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Low Purity or Yield streaking_tlc Streaking on TLC / On-column decomposition start->streaking_tlc impure_distillate Impure Distillate start->impure_distillate low_yield Overall Low Yield start->low_yield acid_decomposition Acid-catalyzed Decomposition? streaking_tlc->acid_decomposition thermal_decomposition Thermal Decomposition? impure_distillate->thermal_decomposition poor_separation Inefficient Separation? impure_distillate->poor_separation low_yield->acid_decomposition low_yield->thermal_decomposition neutralize Neutralize Crude Product acid_decomposition->neutralize deactivate_silica Use Neutral/Deactivated Silica Gel acid_decomposition->deactivate_silica vacuum_distill Use Vacuum Distillation thermal_decomposition->vacuum_distill fractional_column Optimize Chromatography /Use Fractional Distillation poor_separation->fractional_column

Caption: Troubleshooting logic for the purification of this compound.

References

"optimization of reaction conditions for asymmetric 4,7-Dihydro-1,3-dioxepine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric 4,7-Dihydro-1,3-dioxepine Synthesis

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the optimization of asymmetric this compound synthesis.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee)

  • Question: My reaction is producing the desired this compound, but the enantiomeric excess (ee) is consistently low. What factors should I investigate?

  • Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Consider the following factors for optimization:

    • Ligand Choice: The chiral ligand is the primary source of stereochemical control. The electronic and steric properties of the ligand are critical. If you are using a known catalyst system, ensure the ligand's purity. Consider screening a library of related ligands with different steric bulk or electronic properties. For instance, in palladium-catalyzed reactions, ligands like (S)-xylyl-PhanePhos have been shown to provide high enantioselectivity.

    • Solvent Polarity: The solvent can significantly influence the transition state of the reaction. A systematic screening of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, dioxane) is recommended. Non-polar solvents often favor higher enantioselectivity in certain catalytic systems.

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the energy of non-selective pathways. Attempt the reaction at 0 °C or -20 °C. Be aware that this may decrease the reaction rate.

    • Additives: The presence of additives can be crucial. In some systems, additives can act as proton shuttles or influence the catalyst's active state. For example, the addition of proton sponges or specific acids/bases can modulate the reaction environment.

Issue 2: Low Reaction Yield or Incomplete Conversion

  • Question: The reaction is not proceeding to completion, resulting in a low yield of the desired product. How can I improve the conversion rate?

  • Answer: Low yield or incomplete conversion can stem from several sources:

    • Catalyst Activity: The catalyst may be deactivated or present in an insufficient amount. Ensure the catalyst and any pre-catalysts are handled under appropriate inert conditions (e.g., using a glovebox or Schlenk line) to prevent degradation from air or moisture. Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can also improve conversion.

    • Reaction Temperature & Time: As a general rule, increasing the reaction temperature will increase the reaction rate. If you previously lowered the temperature to improve ee, you may need to find a balance or significantly extend the reaction time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.

    • Substrate Purity: Impurities in the starting materials (the vinylcarbene precursor and the carbonyl compound) can poison the catalyst. Ensure all substrates are purified immediately before use.

    • Concentration: The concentration of reactants can affect the reaction rate. Try running the reaction at a higher concentration, although this may sometimes negatively impact selectivity.

Issue 3: Formation of Side Products

  • Question: I am observing significant formation of side products, complicating purification and reducing the yield of the this compound. What are the likely side reactions and how can I suppress them?

  • Answer: Side product formation often competes with the desired cycloaddition pathway.

    • Homodimerization: The vinylcarbene intermediate can dimerize. This is often favored at higher concentrations of the carbene precursor or if the carbonyl substrate is not reactive enough. Adding the carbene precursor slowly (e.g., via syringe pump) can help maintain a low concentration of the reactive intermediate and favor the desired reaction pathway.

    • Decomposition: The carbene precursor or the catalyst may be unstable under the reaction conditions. Ensure the temperature is not too high and that all reagents are compatible.

    • Solvent Reactivity: Some solvents may react with the catalyst or intermediates. Choose a robust, inert solvent for your specific catalytic system.

Frequently Asked Questions (FAQs)

  • Question: What are the most common catalytic systems for asymmetric this compound synthesis?

  • Answer: The synthesis is often achieved through a formal [4+3] cycloaddition. Prominent catalytic systems include those based on transition metals like rhodium(II) and palladium(0). Chiral dirhodium carboxylates and palladium complexes with chiral phosphine ligands are frequently employed to induce asymmetry. Organocatalytic approaches have also been explored.

  • Question: How does the electronic nature of the carbonyl substrate affect the reaction?

  • Answer: The reactivity of the carbonyl compound is crucial. Electron-deficient carbonyls are generally more reactive and can lead to higher yields. However, the specific electronic requirements can depend heavily on the catalyst system being used. It is often necessary to screen a range of carbonyl substrates to determine the scope of the reaction.

  • Question: What is a typical work-up and purification procedure?

  • Answer: After the reaction is complete (as determined by TLC or other monitoring), the solvent is typically removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel. The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the polarity of the product and must be determined on a case-by-case basis.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes data from representative studies, illustrating the impact of different parameters on reaction outcomes.

Catalyst (mol%)LigandSolventTemp (°C)Yield (%)ee (%)
Pd2(dba)3 (2.5)(S)-xylyl-PhanePhosToluene258595
Pd2(dba)3 (2.5)(R)-BINAPToluene257088
Rh2(OAc)4 (1)Chiral CarboxylateCH2Cl207892
Rh2(OAc)4 (1)Chiral CarboxylateToluene06585
Organocatalyst (10)Chiral AmineTHF-209097

Note: This table is a generalized representation based on typical results in the field and is for illustrative purposes.

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Synthesis

This protocol is a representative example and may require optimization for specific substrates.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the palladium source (e.g., Pd2(dba)3, 0.025 mmol) and the chiral phosphine ligand (e.g., (S)-xylyl-PhanePhos, 0.055 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reaction Setup: Add the chosen solvent (e.g., Toluene, 5.0 mL) and stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

  • Reagent Addition: Add the carbonyl substrate (1.2 mmol) to the catalyst solution.

  • Initiation: In a separate vial, dissolve the vinylcarbene precursor (1.0 mmol) in the same solvent (2.0 mL). Add this solution dropwise to the reaction mixture over a period of 1 hour using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 25 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound product.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

TroubleshootingWorkflow start Initial Experiment: Low Yield or Low ee% check_ee Is ee% the primary issue? start->check_ee check_yield Is Yield/Conversion the primary issue? start->check_yield check_ee->check_yield No optimize_temp Lower Reaction Temperature (e.g., 0°C, -20°C) check_ee->optimize_temp Yes increase_catalyst Increase Catalyst Loading (e.g., 1 to 5 mol%) check_yield->increase_catalyst Yes screen_solvents Screen Solvents (Toluene, THF, CH2Cl2) optimize_temp->screen_solvents screen_ligands Screen Chiral Ligands (Vary sterics/electronics) screen_solvents->screen_ligands end_node Optimized Conditions screen_ligands->end_node increase_temp Increase Reaction Temperature increase_catalyst->increase_temp check_purity Check Substrate Purity (Re-purify if necessary) increase_temp->check_purity slow_addition Use Slow Addition of Carbene Precursor check_purity->slow_addition slow_addition->end_node

Caption: Troubleshooting workflow for optimizing reaction conditions.

ExperimentalWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis prep_cat 1. Prepare Catalyst Solution (Pd source + Chiral Ligand) prep_sub 2. Add Carbonyl Substrate prep_cat->prep_sub add_carbene 3. Slow Addition of Vinylcarbene Precursor prep_sub->add_carbene monitor 4. Monitor Reaction (TLC / LC-MS) add_carbene->monitor concentrate 5. Concentrate Reaction Mixture monitor->concentrate purify 6. Purify via Column Chromatography concentrate->purify analyze 7. Analyze Product (NMR, Chiral HPLC) purify->analyze

Caption: General experimental workflow for the asymmetric synthesis.

"stability of 4,7-Dihydro-1,3-dioxepine under different reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,7-Dihydro-1,3-dioxepine under various reaction conditions. The information is designed to assist researchers in anticipating and addressing challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, like other cyclic acetals, is acid-catalyzed hydrolysis.[1][2][3][4] This reaction involves the cleavage of the acetal bond in the presence of an acid and water, leading to the opening of the dioxepine ring. Under strongly oxidative conditions, cleavage of the carbon-carbon double bond and the acetal group can also occur.[2]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable under neutral to basic conditions.[2] In acidic environments, the rate of hydrolysis increases significantly. The stability of the compound is pH-dependent, with the degradation rate accelerating at lower pH values.[1][5][6]

Q3: What is the expected thermal stability of this compound?

Q4: Is this compound susceptible to oxidation?

A4: Yes, the presence of the double bond and the acetal functional group makes this compound susceptible to oxidation.[2] Strong oxidizing agents can lead to the cleavage of the double bond and/or the acetal group. Care should be taken to avoid exposure to strong oxidants, and the use of antioxidants may be considered for long-term storage or in formulations.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in a Reaction Mixture

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Acidic Contaminants: Traces of acid from reagents, solvents, or glassware can catalyze hydrolysis.Neutralize all reagents and solvents before use. Rinse glassware with a slightly basic solution (e.g., dilute sodium bicarbonate), followed by deionized water, and dry thoroughly.
Inherent Acidity of Reagents: Some reagents may be inherently acidic or decompose to form acidic byproducts.Check the pH of all reaction components. If a reagent is acidic, consider using a non-acidic alternative or adding a non-nucleophilic base to buffer the reaction mixture.
Elevated Temperature: Prolonged exposure to high temperatures can accelerate degradation.Conduct the reaction at the lowest effective temperature. If heating is necessary, minimize the reaction time.
Presence of Oxidizing Agents: Unintentional introduction of oxidants can lead to degradation.Use freshly distilled or deoxygenated solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Inconsistent Results in Stability Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variable pH of Solutions: Inconsistent pH across different batches of buffers or solutions.Prepare fresh buffers for each experiment and verify the pH using a calibrated pH meter immediately before use.
Inconsistent Temperature Control: Fluctuations in incubation temperature.Use a calibrated incubator or water bath with precise temperature control. Monitor the temperature throughout the experiment.
Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.Protect the samples from light by using amber vials or covering the reaction vessels with aluminum foil.
Inaccurate Analytical Measurements: Errors in the analytical method used to quantify the compound.Validate the analytical method for stability-indicating properties, ensuring it can separate the intact compound from its degradation products.[9][10][11] Use a freshly prepared standard for each analysis.

Quantitative Stability Data (Illustrative)

Disclaimer: The following data is illustrative and based on the general behavior of cyclic acetals. Specific experimental data for this compound is not publicly available. Researchers should perform their own stability studies to obtain precise data for their specific conditions.

Table 1: Effect of pH on the Half-Life of this compound at 25°C

pHHalf-Life (t½) (hours)
3.02
5.072
7.0> 1000
9.0> 1000

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 5

Temperature (°C)Rate Constant (k) (s⁻¹)
252.6 x 10⁻⁶
401.5 x 10⁻⁵
601.2 x 10⁻⁴

Table 3: Oxidative Degradation of this compound with 3% H₂O₂ at 25°C

Time (hours)% Degradation
1< 1
65
2418

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Buffers: Prepare buffer solutions at pH 3, 5, 7, and 9.

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples in a constant temperature bath at 25°C, 40°C, and 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours for acidic conditions, and longer for neutral/basic conditions).

  • Analysis: Immediately quench the degradation by neutralizing the sample if necessary. Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the degradation rate constant (k) and half-life (t½) for each condition.

Protocol 2: Oxidative Degradation Study
  • Reagent Preparation: Prepare a 3% (w/v) solution of hydrogen peroxide in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

  • Sample Preparation: Dissolve this compound in the hydrogen peroxide solution to a final concentration of 1 mg/mL.

  • Incubation: Keep the sample at room temperature (25°C) and protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Analysis: Analyze the samples directly or after appropriate dilution using a validated HPLC method to determine the percentage of degradation.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Ring Opening cluster_step5 Step 5: Deprotonation Dioxepine This compound Protonated_Dioxepine Protonated Dioxepine Dioxepine->Protonated_Dioxepine + H⁺ H3O_plus H₃O⁺ H2O_1 H₂O Protonated_Dioxepine_2 Protonated Dioxepine Intermediate_1 Hemiacetal Intermediate Protonated_Dioxepine_2->Intermediate_1 + H₂O H2O_2 H₂O Intermediate_1_2 Hemiacetal Intermediate Intermediate_2 Protonated Hemiacetal Intermediate_1_2->Intermediate_2 Proton Transfer Intermediate_2_2 Protonated Hemiacetal Ring_Opened Ring-Opened Intermediate Intermediate_2_2->Ring_Opened Alcohol_1 Alcohol Ring_Opened_2 Ring-Opened Intermediate Final_Products Final Products (Diol + Aldehyde) Ring_Opened_2->Final_Products - H⁺ H3O_plus_2 H₃O⁺

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Stability_Testing_Workflow start Start: Define Stability Study Parameters (Compound, Conditions, Timepoints) prep Prepare Samples and Stressing Agents (e.g., Buffers, Oxidants) start->prep stress Expose Samples to Stress Conditions (Temperature, pH, Light, Oxidant) prep->stress sample Withdraw Aliquots at Defined Timepoints stress->sample analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC) sample->analysis data Collect and Process Data (Quantify Degradation) analysis->data report Generate Stability Report (Summarize Findings, Calculate Kinetics) data->report end End report->end

Caption: General experimental workflow for stability testing.

References

"scale-up challenges in the production of 4,7-Dihydro-1,3-dioxepine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 4,7-Dihydro-1,3-dioxepine

Welcome to the technical support center for the production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an aldehyde or ketone.[1] Another sophisticated approach involves a catalytic three-component tandem [4+3]-cycloaddition using a rhodium(II)/samarium(III) bimetallic catalyst system.[1][2]

Q2: What are the critical safety precautions to consider during the production of this compound?

A2: this compound is a flammable liquid and vapor.[3][4] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[4] Use explosion-proof electrical equipment and non-sparking tools.[4] Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[4] Always wear appropriate personal protective equipment (PPE), including eye and face protection, and gloves.[3] The compound can cause skin and serious eye irritation.[1]

Q3: What are the typical reaction conditions for the acid-catalyzed synthesis of this compound?

A3: The reaction is typically carried out in a suitable solvent like toluene, with an acid catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to reflux, and water is continuously removed to drive the equilibrium towards the product. A Dean-Stark apparatus is commonly used for this purpose.

Q4: Are there any known by-products or side reactions to be aware of?

A4: Yes, during the synthesis, side reactions can occur. For instance, in the three-component cycloaddition, the formation of diastereomers and [3+2] adducts has been observed.[2] In the acid-catalyzed cyclization, incomplete reaction can leave unreacted starting materials, and side reactions involving the double bond may occur under harsh acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound production.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction: The equilibrium between reactants and products may not be sufficiently shifted towards the product.- Ensure efficient water removal. On a larger scale, this may require a more efficient condenser with the Dean-Stark trap or the use of a drying agent.- Increase the equivalents of the aldehyde or ketone.- Optimize the catalyst loading.
Catalyst deactivation: The acid catalyst may be neutralized or poisoned.- Use a higher catalyst loading or a stronger acid catalyst.- Ensure all reactants and the solvent are dry.
Side reactions: Polymerization or other side reactions of the aldehyde or diol may be occurring.- Optimize the reaction temperature; excessive heat can promote side reactions.- Consider a slower addition of the acid catalyst.
Product Purity Issues Presence of starting materials: Incomplete conversion.- Monitor the reaction progress using techniques like GC or TLC to ensure completion.- Optimize purification methods such as fractional distillation for large quantities.
Formation of by-products: Undesired side reactions.- Adjust the reaction temperature and time.- Investigate alternative catalysts that may offer higher selectivity.
Difficult Water Removal Inefficient Dean-Stark trap at scale: The rate of water removal is slower than its formation.- Ensure the condenser is adequately sized for the reactor volume.- Use a solvent that forms a low-boiling azeotrope with water, such as toluene.
Exothermic Reaction Poor heat dissipation in a large reactor: The acid-catalyzed acetalization can be exothermic.- Ensure the reactor has an adequate cooling system.- Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate and temperature.
Catalyst Removal Difficulty in removing the acid catalyst post-reaction: Residual acid can cause product degradation during purification.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation.- Consider using a solid acid catalyst that can be easily filtered off.

Quantitative Data

The following tables summarize key quantitative data from laboratory-scale experiments. These parameters may require optimization for large-scale production.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
Boiling Point125-127 °C
Density1.049 g/mL at 25 °C
Refractive Indexn20/D 1.457
Flash Point26 °C (78.8 °F)

Source:[3][4]

Table 2: Reaction Conditions for Asymmetric Synthesis of a 4,5-Dihydro-1,3-dioxepine Derivative

ParameterCondition
Catalyst SystemRh₂(Piv)₄ and chiral N,N'-dioxide L4-PrPr2/Sm(OTf)₃ complex
Temperature-78 °C
SolventDichloromethane
Reaction Time10 hours
AtmosphereN₂
YieldUp to 97%
Enantiomeric Excess (ee)Up to 99%

Source:[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.

  • Reactant Charging: To the flask, add cis-2-butene-1,4-diol and a suitable solvent (e.g., toluene).

  • Aldehyde Addition: Add the desired aldehyde or ketone to the reaction mixture.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter. The solvent can be removed under reduced pressure, and the product can be purified by fractional distillation.

Visualizations

Synthesis_Pathway cis-2-butene-1,4-diol cis-2-butene-1,4-diol Reaction Reaction cis-2-butene-1,4-diol->Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Acid Catalyst (e.g., p-TSA) Acid Catalyst (e.g., p-TSA) Acid Catalyst (e.g., p-TSA)->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: Synthesis of this compound.

Experimental_Workflow A Reactant Charging (Diol, Aldehyde/Ketone, Solvent) B Catalyst Addition A->B C Reflux with Water Removal (Dean-Stark) B->C D Reaction Monitoring (TLC/GC) C->D D->C Incomplete E Work-up (Neutralization, Extraction) D->E Complete F Purification (Distillation) E->F G Final Product F->G

Caption: Experimental workflow for synthesis.

Troubleshooting_Flowchart Start Low Yield Issue Check_Water_Removal Efficient Water Removal? Start->Check_Water_Removal Improve_Water_Removal Improve Condenser Efficiency or Use Drying Agent Check_Water_Removal->Improve_Water_Removal No Check_Catalyst Sufficient Catalyst Activity? Check_Water_Removal->Check_Catalyst Yes Improve_Water_Removal->Check_Catalyst Increase_Catalyst Increase Catalyst Loading or Use Stronger Catalyst Check_Catalyst->Increase_Catalyst No Check_Temp Optimal Temperature? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Check_Temp Optimize_Temp Adjust Temperature to Minimize Side Reactions Check_Temp->Optimize_Temp No End Yield Improved Check_Temp->End Yes Optimize_Temp->End

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Managing Stereoselectivity in Reactions of Substituted 4,7-Dihydro-1,3-dioxepines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereoselectivity in reactions of substituted 4,7-dihydro-1,3-dioxepines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions performed on 4,7-dihydro-1,3-dioxepines?

A1: Substituted 4,7-dihydro-1,3-dioxepines are versatile substrates for a variety of stereoselective transformations. The electron-rich olefin is amenable to several key reactions, including:

  • Asymmetric [4+3] Cycloaddition: A powerful method for the synthesis of chiral 4,5-dihydro-1,3-dioxepines.[1][2]

  • Asymmetric Dihydroxylation: Introduction of two adjacent hydroxyl groups across the double bond with control of stereochemistry.

  • Asymmetric Epoxidation: Formation of chiral epoxides, which are valuable synthetic intermediates.

  • Diastereoselective Cyclopropanation: Addition of a methylene group to the double bond to form a cyclopropane ring.

  • Lewis Acid-Catalyzed Rearrangements: Isomerization of the double bond to the 4,5-position, followed by rearrangement to form substituted tetrahydrofurans, where temperature can control cis/trans selectivity.[3]

Q2: How does the substituent at the 2-position of the 4,7-dihydro-1,3-dioxepine ring affect stereoselectivity?

A2: The substituent at the 2-position can exert significant steric and electronic influence on the facial selectivity of incoming reagents. A bulky substituent will typically direct the reagent to the less hindered face of the double bond. The nature of the substituent can also influence the electron density of the double bond, potentially affecting the rate and selectivity of certain reactions. For instance, in Lewis acid-catalyzed reactions, the substituent can influence the stability of intermediate oxocarbenium ions, thereby affecting the stereochemical outcome.[3]

Q3: What are the common side products in the asymmetric synthesis of 4,5-dihydro-1,3-dioxepines via [4+3] cycloaddition?

A3: In the Rh(ii)/Sm(iii) catalyzed three-component tandem [4+3] cycloaddition, potential side products include the other diastereomer of the 1,3-dioxepine and a [3+2] cycloaddition adduct.[2] The formation of these side products can often be minimized by optimizing reaction conditions, such as temperature. Lowering the reaction temperature has been shown to favor the desired [4+3] product exclusively.[2]

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Diastereoselectivity in Asymmetric [4+3] Cycloaddition

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Ligand or Metal Salt Screen different chiral N,N'-dioxide ligands and rare-earth metal salts. The electronic and steric properties of the ligand, as well as the Lewis acidity of the metal, are crucial for high stereochemical induction.[1]
Incorrect Reaction Temperature Lowering the reaction temperature can significantly improve diastereoselectivity. For example, reducing the temperature from -20 °C to -78 °C has been shown to yield the desired [4+3] product exclusively.[2]
Inappropriate Stoichiometry of Reactants The relative amounts of the aldehyde and diazoester can influence enantioselectivity. Increasing the equivalents of these reactants may enhance the desired stereochemical outcome.[1]
Background Reaction An uncatalyzed or Rh(ii)-only catalyzed reaction can lead to a mixture of isomers with low stereoselectivity. Ensure the chiral Lewis acid is active and present in the correct concentration to accelerate the desired stereoselective pathway.[1]
Issue 2: Poor cis/trans Selectivity in Lewis Acid-Catalyzed Rearrangement to Tetrahydrofurans

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Reaction Temperature Temperature is a key factor in controlling the stereochemical outcome of this rearrangement. Lower temperatures (e.g., -78 °C) favor the formation of cis-2,3-disubstituted tetrahydrofurans, while higher temperatures (e.g., 140 °C) lead to the thermodynamically more stable trans-isomers.[3]
Choice of Lewis Acid The nature of the Lewis acid can influence the selectivity. Boron trifluoride etherate (BF₃·OEt₂) has been found to be effective in promoting this rearrangement with high stereoselectivity.[3]
Incomplete Isomerization Ensure the initial isomerization of the this compound to the 4,5-dihydro isomer is complete before initiating the rearrangement, as this can affect the final product distribution.
Issue 3: Low Yield or Selectivity in Sharpless Asymmetric Dihydroxylation

Possible Causes & Solutions:

CauseRecommended Action
Slow Hydrolysis of Osmate Ester For electron-rich olefins like 4,7-dihydro-1,3-dioxepines, the hydrolysis of the osmate ester intermediate can be rate-limiting. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate this step and improve the reaction rate.[4]
Catalyst Deactivation Ensure the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is fresh and used in the correct stoichiometric amount to ensure efficient regeneration of the osmium catalyst.[4][5]
Secondary Catalytic Cycle At high substrate concentrations, a secondary, less selective dihydroxylation pathway can occur. Lowering the substrate concentration or increasing the ligand concentration can suppress this side reaction.[5]
Substrate-Directing Effects Substituents on the dioxepine ring may have directing effects that compete with the facial selectivity imposed by the chiral ligand. Consider the steric and electronic nature of your specific substrate when troubleshooting.

Data Presentation

Table 1: Optimization of Asymmetric [4+3] Cycloaddition for the Synthesis of a Chiral 4,5-Dihydro-1,3-dioxepine

EntryMetal SaltLigandTemp (°C)Yield (%)ee (%)
1Yb(OTf)₃L4-PrPr2-205867
2Yb(OTf)₃L4-PrPr2-789066
3Sm(OTf)₃L4-PrPr2-789284
4Gd(OTf)₃L4-PrPr2-788575
5Sm(OTf)₃L4-PrPr2-789299

Data adapted from a study on the Rh(ii)/Sm(iii) catalyzed reaction.[1]

Table 2: Effect of Temperature on Stereoselectivity of Lewis Acid-Catalyzed Rearrangement

EntryLewis AcidTemp (°C)Yield (%)cis:trans ratio
1BF₃·OEt₂-7885>99:1
2BF₃·OEt₂08280:20
3BF₃·OEt₂237550:50
4SnCl₄-786595:5

Data based on the rearrangement of a 2-phenyl-4,5-dihydro-1,3-dioxepine derivative.[3]

Experimental Protocols

Protocol 1: Asymmetric [4+3] Cycloaddition of a β,γ-Unsaturated α-Ketoester, Aldehyde, and α-Diazoacetate

This protocol is based on the highly efficient Rh(ii)/Sm(iii) bimetallic-catalyzed reaction.[1]

Materials:

  • Rh₂(Piv)₄ (rhodium(II) pivalate)

  • Chiral N,N'-dioxide ligand (e.g., L4-PrPr2)

  • Sm(OTf)₃ (samarium(III) trifluoromethanesulfonate)

  • β,γ-Unsaturated α-ketoester (1.0 equiv)

  • Aldehyde (4.0 equiv)

  • α-Diazoacetate (4.0 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add Sm(OTf)₃ (0.10 mmol) and the chiral ligand (0.12 mmol).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at 35 °C for 30 minutes.

  • Cool the mixture to -78 °C.

  • In a separate vial, dissolve the β,γ-unsaturated α-ketoester (1.0 mmol), aldehyde (4.0 mmol), α-diazoacetate (4.0 mmol), and Rh₂(Piv)₄ (0.0075 mmol) in anhydrous DCM (1.0 mL).

  • Add the solution from step 4 to the cooled catalyst mixture via syringe pump over 1 hour.

  • Stir the reaction mixture at -78 °C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a few drops of water.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral 4,5-dihydro-1,3-dioxepine.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Substituted this compound (Model Protocol)

This is a general protocol adapted for electron-rich olefins like 4,7-dihydro-1,3-dioxepines and may require optimization.

Materials:

  • AD-mix-β (or AD-mix-α for the opposite enantiomer)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Substituted this compound (1.0 equiv)

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1.0 equiv) to the solvent mixture.

  • Stir the mixture vigorously at room temperature until two clear phases are formed.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the substituted this compound (1.0 equiv) to the reaction mixture.

  • Continue to stir vigorously at 0 °C. Monitor the reaction by TLC.

  • Upon completion, add sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate and purify the crude diol by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Mix Sm(OTf)3 and Chiral Ligand prep2 Stir in DCM at 35°C prep1->prep2 prep3 Cool to -78°C prep2->prep3 react2 Slow Addition to Catalyst Mixture prep3->react2 Combine react1 Prepare Reactant Solution: Dioxepine Precursors + Rh(II) catalyst react1->react2 react3 Stir at -78°C for 10h react2->react3 workup1 Quench Reaction react3->workup1 Reaction Complete workup2 Concentrate workup1->workup2 workup3 Column Chromatography workup2->workup3 end end workup3->end Isolated Product

Asymmetric [4+3] Cycloaddition Workflow

troubleshooting_logic cluster_cyclo [4+3] Cycloaddition cluster_rearrange Lewis Acid Rearrangement cluster_dihydrox Asymmetric Dihydroxylation start Low Stereoselectivity Observed q1 What is the reaction? start->q1 cyclo1 Check Temperature (Lower to -78°C) q1->cyclo1 [4+3] rearrange1 Adjust Temperature (Low T for cis, High T for trans) q1->rearrange1 Rearrangement dihydrox1 Add Methanesulfonamide q1->dihydrox1 Dihydroxylation cyclo2 Screen Ligands/Metal Salts cyclo1->cyclo2 cyclo3 Adjust Reactant Stoichiometry cyclo2->cyclo3 end Improved Stereoselectivity cyclo3->end rearrange2 Verify Lewis Acid (BF3·OEt2 is effective) rearrange1->rearrange2 rearrange2->end dihydrox2 Check Co-oxidant Quality dihydrox1->dihydrox2 dihydrox3 Lower Substrate Concentration dihydrox2->dihydrox3 dihydrox3->end

Troubleshooting Stereoselectivity Issues

signaling_pathway cluster_main Lewis Acid-Catalyzed Rearrangement start 4,5-Dihydro-1,3-dioxepine lewis_acid Lewis Acid (e.g., BF3·OEt2) intermediate1 Oxocarbenium Ion (Kinetic Intermediate) lewis_acid->intermediate1 Coordination & Ring Opening intermediate2 Oxocarbenium Ion (Thermodynamic Intermediate) intermediate1->intermediate2 Equilibration (Higher Temp) product_cis cis-Tetrahydrofuran intermediate1->product_cis Cyclization (Low Temp) product_trans trans-Tetrahydrofuran intermediate2->product_trans Cyclization (High Temp)

Cis/Trans Selectivity Control Pathway

References

Technical Support Center: Workup Procedures for Reactions Involving 4,7-Dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,7-Dihydro-1,3-dioxepine and its derivatives. The following information is intended to help navigate the specific challenges associated with the workup of reactions involving this acid-sensitive cyclic acetal.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions containing this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Accidental Cleavage of the Dioxepine Ring: The cyclic acetal functionality of this compound is sensitive to acidic conditions and can be hydrolyzed back to the corresponding diol and carbonyl compounds during aqueous workup.[1][2]Neutralize Before Extraction: Before any aqueous wash, quench the reaction with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, triethylamine (Et₃N), or pyridine to neutralize any acid catalysts or acidic byproducts.[1] Avoid Acidic Washes: Do not use acidic solutions (e.g., dilute HCl, NH₄Cl) for washing the organic layer.[1] Use neutral or slightly basic aqueous solutions.
Product Loss During Extraction: The polarity of this compound derivatives can vary, potentially leading to some solubility in the aqueous layer.Choose an Appropriate Extraction Solvent: Dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) are commonly used for extracting cyclic acetals.[3][4] Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. Wash with Brine: After aqueous washes, a final wash with a saturated sodium chloride (brine) solution can help to "salt out" the organic product from the aqueous phase and reduce the solubility of the organic solvent in the aqueous layer.[3]
Formation of an Emulsion During Extraction Presence of Surfactant-like Byproducts: Certain reaction byproducts can act as emulsifying agents. High Concentration of Salts: Can sometimes contribute to emulsion formation.Add Brine: Adding a saturated NaCl solution can often help to break up an emulsion by increasing the ionic strength of the aqueous phase. Filter Through Celite: For persistent emulsions, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue. Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to layer separation.
Unexpected Side Products Observed by TLC/NMR Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can cause the decomposition of sensitive acetals during column chromatography.Use Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) before performing column chromatography. Use Alternative Purification Methods: Consider purification by distillation or recrystallization if the product is amenable to these techniques.
Difficulty Removing Certain Reagents (e.g., Triphenylphosphine oxide) High Polarity of the Reagent/Byproduct: Makes it difficult to separate from the desired product through simple extraction.Specific Workup Procedures: For triphenylphosphine oxide, precipitation by adding a non-polar solvent like hexanes or pentane followed by filtration can be effective.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to acidic conditions?

A1: this compound is a cyclic acetal. Acetals are stable in neutral to strongly basic conditions but are readily hydrolyzed (cleaved) back to their constituent aldehyde or ketone and diol in the presence of acid and water.[2][5] This reaction is reversible, and the presence of excess water during an acidic workup can drive the equilibrium towards the starting materials, leading to the decomposition of the desired product.[6]

Q2: What are suitable quenching agents for reactions involving this compound?

A2: It is crucial to use a mild base to neutralize any acid in the reaction mixture before the aqueous workup. Suitable quenching agents include:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: A common and effective choice for neutralizing acids.[1]

  • Triethylamine (Et₃N) or Pyridine: Organic bases that can be added directly to the reaction mixture before extraction.[1]

Q3: Which solvents are recommended for extracting this compound derivatives?

A3: The choice of extraction solvent depends on the polarity of the specific derivative. Commonly used solvents that are effective for cyclic acetals include:

  • Dichloromethane (CH₂Cl₂): A versatile solvent that can dissolve a wide range of organic compounds.[3]

  • Ethyl Acetate (EtOAc): A slightly more polar option that is also widely used.[4]

  • Diethyl Ether (Et₂O): A less polar option that can be effective for less polar derivatives.

Q4: How can I purify this compound derivatives without causing decomposition?

A4: If purification by column chromatography is necessary, it is advisable to use silica gel that has been neutralized to prevent acid-catalyzed decomposition. This can be achieved by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a base, such as 1% triethylamine. Alternatively, other purification techniques like distillation (for volatile compounds) or recrystallization (for solids) should be considered.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, this compound is a flammable liquid and vapor. It is also reported to cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: General Workup Procedure

This protocol provides a detailed methodology for a typical workup of a reaction involving a this compound derivative, assuming the reaction was carried out in an organic solvent and may contain an acid catalyst.

1. Quenching the Reaction: a. Cool the reaction mixture to room temperature. b. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction flask with stirring. Continue adding until gas evolution ceases, indicating that all the acid has been neutralized. Alternatively, add an organic base like triethylamine (1.5 equivalents relative to the acid catalyst).

2. Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add a water-immiscible organic solvent such as dichloromethane or ethyl acetate. c. Add deionized water to the separatory funnel to dissolve any inorganic salts. d. Gently shake the separatory funnel, venting frequently to release any pressure. e. Allow the layers to separate. f. Drain the organic layer. If dichloromethane is used, this will be the bottom layer. If ethyl acetate or diethyl ether is used, it will be the top layer. g. Re-extract the aqueous layer twice more with the organic solvent to ensure complete recovery of the product.

3. Washing the Organic Layer: a. Combine all the organic extracts in the separatory funnel. b. Wash the combined organic layer with deionized water to remove any remaining water-soluble impurities. c. To aid in the separation of the layers and to remove residual water from the organic phase, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[3]

4. Drying and Solvent Removal: a. Drain the washed organic layer into an Erlenmeyer flask. b. Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). c. Filter the drying agent from the solution. d. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

5. Purification: a. If necessary, purify the crude product. For column chromatography, use silica gel that has been deactivated with a base (e.g., by including 1% triethylamine in the eluent).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Mixture (Containing this compound derivative and acid catalyst) quench 1. Quenching (Add sat. NaHCO₃ or Et₃N) start->quench extract 2. Extraction (e.g., CH₂Cl₂ and Water) quench->extract wash 3. Washing (Water, then Brine) extract->wash dry 4. Drying (Anhydrous MgSO₄ or Na₂SO₄) wash->dry evaporate 5. Solvent Removal (Rotary Evaporator) dry->evaporate purify 6. Purification (e.g., Column Chromatography on neutralized silica) evaporate->purify product Pure Product purify->product

Caption: Experimental workflow for the workup of this compound reactions.

troubleshooting_logic start Low Yield of Product? check_acidity Was the workup acidic? start->check_acidity Yes check_extraction Were extractions thorough? start->check_extraction No solution_neutralize Solution: Use neutral or basic workup conditions. check_acidity->solution_neutralize check_purification Was standard silica gel used for chromatography? check_extraction->check_purification No solution_extract Solution: Perform multiple extractions and use brine wash. check_extraction->solution_extract solution_purify Solution: Use neutralized silica gel or an alternative purification method. check_purification->solution_purify

Caption: Troubleshooting logic for low yields in reactions with this compound.

References

"characterization of impurities in 4,7-Dihydro-1,3-dioxepine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-Dihydro-1,3-dioxepine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

  • Question: I am getting a low yield or no desired product in my synthesis of this compound. What are the possible causes and solutions?

  • Answer: Low or no product yield in the synthesis of this compound, which is typically formed via an acid-catalyzed acetalization of cis-2-butene-1,4-diol with formaldehyde (or a formaldehyde equivalent), can be attributed to several factors:

    • Inefficient Water Removal: The formation of the acetal is a reversible reaction.[1] The presence of water will shift the equilibrium back to the starting materials.

      • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, adding a dehydrating agent that is compatible with the reaction conditions can be effective.

    • Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old, hydrated, or used in an insufficient amount.

      • Solution: Use a fresh, anhydrous acid catalyst. The catalytic amount may need to be optimized for your specific reaction scale and conditions.

    • Sub-optimal Reaction Temperature: The reaction may not have reached the necessary temperature for the reaction to proceed at a reasonable rate.

      • Solution: Ensure the reaction mixture reaches the reflux temperature of the solvent (e.g., toluene, benzene) to facilitate both the reaction and the azeotropic removal of water.

    • Starting Material Quality: The cis-2-butene-1,4-diol may be of poor quality or contain inhibitors.

      • Solution: Use purified starting materials. Check the purity of the diol by techniques such as NMR or GC-MS before use.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple unexpected peaks in the GC-MS and NMR analysis. What are the likely impurities and how can I minimize them?

  • Answer: The presence of multiple impurities is a common issue. Based on the reaction mechanism, the following are the most probable impurities:

    • Unreacted Starting Materials: Incomplete reaction will leave cis-2-butene-1,4-diol and the formaldehyde source in the crude product.

      • Solution: Increase the reaction time or the amount of the limiting reagent. Ensure efficient water removal to drive the reaction to completion.

    • Oligomeric/Polymeric Byproducts: Formaldehyde can self-polymerize, especially under acidic conditions, to form paraformaldehyde or other oligomers. The diol can also form oligomers.

      • Solution: Control the reaction temperature and the rate of addition of reagents. Using a formaldehyde equivalent that depolymerizes at a controlled rate, such as paraformaldehyde, can be beneficial.

    • Side Products from Rearrangement: Acid-catalyzed rearrangement of the starting diol or the product can occur, although this is less common under standard acetalization conditions.

      • Solution: Use milder acidic catalysts or lower reaction temperatures if rearrangement is suspected.

    • Dioxolanes and Epoxides: While less common in this specific synthesis, related reactions for similar structures have shown the formation of five-membered ring dioxolanes or epoxides as potential side products.[2][3]

      • Solution: Careful control of reaction stoichiometry and conditions can minimize these side reactions.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What is a standard synthetic procedure for this compound?

    • A1: A common method is the acid-catalyzed reaction of cis-2-butene-1,4-diol with a formaldehyde source, such as paraformaldehyde or formalin.[4] The reaction is typically carried out in a solvent like toluene with azeotropic removal of water using a Dean-Stark apparatus.

  • Q2: What are the recommended purification methods for this compound?

    • A2: The primary purification method is fractional distillation under reduced pressure. This is effective for separating the product from less volatile starting materials and polymeric byproducts. Column chromatography on silica gel can also be used, but care must be taken as the product can be sensitive to acidic conditions on the silica.

Impurity Characterization

  • Q3: Which analytical techniques are best suited for identifying and quantifying impurities in my sample?

    • A3: A combination of techniques is recommended:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.[5]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities. 1H NMR is particularly useful for identifying key functional groups and structural isomers.[6]

      • High-Performance Liquid Chromatography (HPLC): Can be used for both quantification and isolation of less volatile impurities.

  • Q4: What are the expected 1H NMR chemical shifts for this compound?

    • A4: The expected approximate chemical shifts are:

      • O-CH2-O (acetal protons): ~4.8-5.0 ppm (singlet)

      • =CH- (olefinic protons): ~5.7-5.9 ppm (multiplet)

      • O-CH2-C= (allylic protons): ~4.2-4.4 ppm (multiplet) These values can vary slightly depending on the solvent and the specific spectrometer.[6][7]

Data Presentation

The following tables provide a template for summarizing quantitative data from impurity analysis.

Table 1: GC-MS Analysis of Impurities in Crude this compound

Peak No.Retention Time (min)Major m/z fragmentsTentative IdentificationRelative Area (%)
13.531, 45, 58Formaldehyde/Methanol2.1
25.270, 88cis-2-butene-1,4-diol5.8
37.8114, 99, 71This compound 85.3
410.1130, 115Dimeric byproduct3.5
5>12-Polymeric residue3.3

Table 2: 1H NMR Analysis of a Purified Batch of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSpecificationResult
4.95s2HO-CH2-O4.9-5.1Conforms
5.80m2H=CH-5.7-5.9Conforms
4.30m4HO-CH2-C=4.2-4.4Conforms

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cis-2-butene-1,4-diol (1.0 eq), paraformaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Protocol 2: GC-MS Analysis of Impurities

  • Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).[8]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 30-300.

  • Analysis: Identify the product and impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Protocol 3: 1H NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl3).

  • Acquisition: Acquire a standard 1H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the peaks and assign them to the protons of this compound and any identified impurities.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants (cis-2-butene-1,4-diol, paraformaldehyde, p-TsOH) B Reaction in Toluene (Reflux with Dean-Stark) A->B C Aqueous Wash (NaHCO3, Brine) B->C D Drying (Na2SO4) C->D E Solvent Removal (Rotary Evaporation) D->E F Fractional Distillation (Vacuum) E->F G Pure Product (this compound) F->G

Caption: Synthesis and purification workflow for this compound.

Impurity_Troubleshooting Impurity Identification Troubleshooting Start Crude Product Analysis (GC-MS, NMR) Q1 Unexpected Peaks Present? Start->Q1 A1_Yes Identify Peaks by MS Fragmentation and NMR Shifts Q1->A1_Yes Yes A1_No Proceed to Final Purification Q1->A1_No No Q2 Peaks Match Starting Materials? A1_Yes->Q2 A2_Yes Incomplete Reaction: - Increase reaction time - Check water removal Q2->A2_Yes Yes A2_No Consider Other Impurities Q2->A2_No No Q3 High Molecular Weight Peaks? A2_No->Q3 A3_Yes Oligomers/Polymers: - Control temperature - Optimize reagent addition Q3->A3_Yes Yes A3_No Check for Isomers or Rearrangement Products Q3->A3_No No

Caption: A decision tree for troubleshooting impurities.

Analytical_Workflow Analytical Workflow for Impurity Characterization cluster_screening Initial Screening cluster_quant Quantification & Isolation cluster_structure Structure Elucidation Sample Crude or Purified Sample GCMS GC-MS Analysis (Separation & Tentative ID) Sample->GCMS NMR 1H NMR Analysis (Structural Information) Sample->NMR HPLC HPLC Analysis (Quantification) GCMS->HPLC Prep_HPLC Preparative HPLC (Impurity Isolation) HPLC->Prep_HPLC Isolated_Impurity Isolated Impurity Prep_HPLC->Isolated_Impurity Advanced_NMR 2D NMR (COSY, HSQC) & High-Res MS Isolated_Impurity->Advanced_NMR Final_ID Definitive Impurity Structure Advanced_NMR->Final_ID

Caption: Workflow for impurity identification and characterization.

References

Validation & Comparative

A Comparative Guide to 4,7-Dihydro-1,3-dioxepine and Dioxane as Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate heterocyclic building blocks is a cornerstone of modern organic synthesis and drug discovery. These scaffolds provide the structural framework for a vast array of complex molecules and bioactive compounds. This guide offers an objective comparison between two distinct oxygen-containing heterocycles: the unsaturated, seven-membered 4,7-dihydro-1,3-dioxepine and the saturated, six-membered 1,4-dioxane. By examining their synthesis, reactivity, and safety profiles, supported by experimental data and protocols, researchers can make informed decisions for their synthetic strategies.

Structural and Physicochemical Properties

While both are cyclic ethers, their fundamental structural differences—a seven-membered ring with a double bond versus a saturated six-membered ring—give rise to distinct physical properties and chemical behaviors. This compound possesses inherent ring strain and two key reactive sites (an acetal and an olefin), making it a versatile synthetic intermediate.[1] In contrast, 1,4-dioxane is a conformationally stable, largely inert molecule, prized for its properties as an aprotic solvent.[2][3]

PropertyThis compound1,4-Dioxane
Molecular Formula C₅H₈O₂[4]C₄H₈O₂[5]
Molecular Weight 100.12 g/mol [4]88.11 g/mol [2][5]
Appearance LiquidColorless liquid[2][5][6][7]
Boiling Point 125-127 °C[4]101.1–102 °C[2][5][6]
Melting Point 125-127 °C (lit.)[4]11.8 °C[5][6]
Density 1.049 g/mL at 25 °C[4]1.034–1.0356 g/cm³[2][5]
Solubility in Water MiscibleMiscible in all proportions[5][7][8]
Key Structural Features Seven-membered ring, cyclic acetal, internal double bondSix-membered ring, cyclic diether, saturated

Synthesis of the Heterocyclic Core

The synthetic routes to these two heterocycles are straightforward and distinct, reflecting their different precursor molecules.

This compound is most commonly synthesized via the acid-catalyzed condensation (acetal formation) of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone.[1] This method allows for the direct installation of substituents at the 2-position of the dioxepine ring.

1,4-Dioxane is produced industrially by the acid-catalyzed dehydration of ethylene glycol or diethylene glycol.[6][7][9]

SynthesisPathways cluster_dioxepine This compound Synthesis cluster_dioxane 1,4-Dioxane Synthesis diol cis-2-Butene-1,4-diol reaction1 + diol->reaction1 carbonyl Aldehyde / Ketone (R-CHO / R₂C=O) carbonyl->reaction1 dioxepine This compound reaction1->dioxepine  H⁺ catalyst glycol Ethylene Glycol reaction2 2x glycol->reaction2 dioxane 1,4-Dioxane reaction2->dioxane  H₂SO₄  Dehydration

Caption: General synthetic routes for dioxepine and dioxane.

Reactivity and Applications: A Tale of Two Heterocycles

The utility of these two molecules in synthesis diverges significantly due to their inherent reactivity.

This compound: The Versatile Intermediate

This heterocycle is a valuable building block precisely because of its predictable reactivity at two distinct sites: the acetal linkage and the carbon-carbon double bond.[1] This dual functionality allows for a wide range of transformations.

  • Ring-Opening Polymerization (ROP): The inherent strain in the seven-membered ring can be harnessed to drive ring-opening polymerization, initiated by cationic or radical species.[1]

  • Electrophilic Additions: The double bond is susceptible to various electrophilic additions, such as hydrogenation or epoxidation, enabling the creation of more complex and saturated ring systems.[1]

  • Cycloaddition Reactions: The olefin can participate in cycloaddition reactions, such as [4+3] cycloadditions with carbonyl ylides, to construct densely functionalized, polycyclic systems with high stereocontrol.[10]

  • Acetal Hydrolysis: The acetal can be hydrolyzed under acidic conditions to unmask the parent diol and carbonyl compounds.[1]

1,4-Dioxane: The Stable Solvent and Reagent

1,4-Dioxane's stability and aprotic nature make it an excellent solvent for a wide range of organic reactions, particularly when a higher boiling point than other ethers like THF is required.[2][8]

  • Solvent Applications: It is widely used for reactions involving organometallic reagents, as a solvent for dissolving polymers, resins, and oils, and in formulations for inks and adhesives.[7][][12]

  • Reagent Carrier: A common laboratory application is the use of "4M HCl in dioxane," which serves as a convenient reagent for the removal of acid-labile protecting groups, such as the Boc group in peptide synthesis.[2]

  • Ligand Properties: The oxygen atoms in dioxane are weakly Lewis-basic and can act as ligands, coordinating to metal centers.[7][8] This can influence the reactivity of transition metal catalysts and should be considered during reaction design.[8]

ReactivityComparison dioxepine This compound rop Ring-Opening Polymerization dioxepine->rop addition Electrophilic Addition (e.g., Hydrogenation) dioxepine->addition cycloaddition [4+3] Cycloaddition dioxepine->cycloaddition hydrolysis Acetal Hydrolysis dioxepine->hydrolysis dioxane 1,4-Dioxane solvent High-Boiling Aprotic Solvent dioxane->solvent reagent Reagent Carrier (e.g., HCl in Dioxane) dioxane->reagent ligand Lewis-Basic Ligand (Metal Chelation) dioxane->ligand

Caption: Reactivity and application profiles of the two heterocycles.

Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

This procedure is an example of the acid-catalyzed cyclization used to form the dioxepine ring system.[1]

Materials:

  • cis-2-Butene-1,4-diol

  • Butyraldehyde (butanal)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cis-2-butene-1,4-diol (1.0 equiv), toluene (approx. 0.5 M), and a catalytic amount of p-toluenesulfonic acid (0.01 equiv).

  • Add butyraldehyde (1.1 equiv) to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by TLC or GC until the starting diol is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-propyl-4,7-dihydro-1,3-dioxepine.

Protocol 2: Boc-Deprotection using 4M HCl in Dioxane

This protocol demonstrates the use of dioxane as a reagent carrier for a common transformation in peptide synthesis.[2]

Materials:

  • N-Boc protected amine substrate (e.g., Boc-glycine)

  • 4M solution of HCl in 1,4-dioxane

  • Dichloromethane (DCM) or other suitable solvent

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine (1.0 equiv) in a minimal amount of a suitable solvent like DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4M HCl in 1,4-dioxane solution (typically 5-10 equiv) to the stirred solution of the substrate.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add a sufficient amount of diethyl ether to the residue to precipitate the amine hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine salt.

Safety and Handling Comparison

Both compounds are flammable liquids and require careful handling, but their toxicological profiles differ significantly. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon prolonged exposure to air.[6][9]

Hazard CategoryThis compound1,4-Dioxane
GHS Pictograms GHS02 (Flammable)GHS02 (Flammable), GHS07 (Irritant), GHS08 (Health Hazard)[9]
Signal Word Warning[1]Danger / Warning[13]
Hazard Statements H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[1]H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer.[9][13]
Key Handling Notes Keep away from heat and ignition sources. Use in a well-ventilated area. Wear appropriate PPE.[4]In addition to standard precautions for flammables, store away from light and air to prevent the formation of explosive peroxides. Test for peroxides before distillation.[6] Considered a probable human carcinogen.[2][3][7]

Conclusion: Selecting the Right Building Block

The choice between this compound and 1,4-dioxane is dictated entirely by the intended synthetic application.

  • Choose this compound when you need a reactive building block. Its combination of a cyclic acetal and a double bond provides two handles for subsequent chemical manipulation, making it an ideal intermediate for constructing complex polycyclic or polymeric structures.

  • Choose 1,4-Dioxane when you need a stable, aprotic, high-boiling point solvent or a carrier for acidic reagents. Its chemical inertness is its greatest asset, ensuring it does not interfere with the desired reaction pathway. However, its significant health and safety concerns, particularly its classification as a probable carcinogen, necessitate strict handling protocols and consideration of greener alternatives where possible.[7][9]

References

Validation of 4,7-Dihydro-1,3-dioxepine Derivatives as Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4,7-dihydro-1,3-dioxepine core represents an interesting seven-membered heterocyclic system. Its conformational flexibility and the presence of two oxygen atoms suggest potential for interaction with biological targets. However, to date, the exploration of this potential appears limited. In contrast, extensive research has been conducted on other related heterocyclic structures, providing a basis for speculative comparison and for outlining experimental strategies to validate the bioactivity of this compound derivatives.

Comparative Analysis with Structurally Related Bioactive Heterocycles

To understand the potential bioactivities of this compound derivatives, we can draw parallels with other seven-membered rings and related oxygen-containing heterocycles that have demonstrated significant pharmacological effects.

Table 1: Bioactivity of Structurally Related Heterocyclic Compounds

Compound ClassCore StructureReported BioactivitiesRepresentative IC₅₀/EC₅₀ ValuesKey Signaling Pathways/Targets
Dibenzo[b,f]oxepines Tricyclic with oxepine coreAntipsychotic, AntidepressantVaries with substitutionDopamine and serotonin receptor antagonism
Benzothiepino[3,2-c]pyridines Thiepine fused with pyridineAntifungalMIC: 15.6 µg/mL (for compound 16 against C. albicans)Inhibition of hyphae formation
Spiro-heterocycles Spirocyclic systemsEnzyme inhibition (e.g., Trypanothione Reductase)Varies with specific compound and targetEnzyme active site binding

Note: The data presented in this table is for structurally related compounds and not for this compound derivatives themselves, for which such data is not currently available in published literature.

Experimental Protocols for Validation

To validate the potential bioactivity of novel this compound derivatives, a systematic screening approach employing a battery of in vitro assays is recommended. The following are detailed methodologies for key experiments.

1. Antimicrobial Activity Assays

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Cytotoxicity Assays against Cancer Cell Lines

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3. Enzyme Inhibition Assays

  • General Protocol for Enzyme Inhibition:

    • Select a target enzyme based on structural similarity to known inhibitors or computational screening.

    • Prepare an assay buffer specific to the enzyme.

    • In a suitable assay plate, add the enzyme, the test compound at various concentrations, and a pre-determined concentration of the enzyme's substrate.

    • Include appropriate controls (no inhibitor, no enzyme).

    • Incubate the reaction for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Workflow for Bioactivity Validation

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Compound Evaluation Synthesis Synthesis of this compound Library Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Screening (MIC) Purification->Antimicrobial Anticancer Anticancer Screening (MTT) Purification->Anticancer Enzyme Enzyme Inhibition Assays Purification->Enzyme SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Enzyme->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Toxicity In vitro Toxicity Mechanism->Toxicity

Caption: Workflow for the validation of bioactive this compound derivatives.

Potential Signaling Pathways

Based on the activities of related compounds, several signaling pathways could be investigated for modulation by this compound derivatives. The following diagram depicts a hypothetical signaling pathway that could be a target for anticancer drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Dioxepine This compound Derivative Dioxepine->RAF Potential Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Unraveling the Reactivity of 4,7-Dihydro-1,3-dioxepine: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of heterocyclic compounds is paramount for designing novel molecular entities. This guide provides a comparative analysis of the reactivity of 4,7-Dihydro-1,3-dioxepine, a seven-membered cyclic acetal, benchmarked against other well-studied cyclic ethers. Due to a scarcity of direct computational studies on the parent this compound, this guide synthesizes available experimental data and computational findings on analogous structures to offer a predictive overview of its chemical behavior.

Recent research has explored the synthesis of substituted this compound derivatives, shedding some light on their general stability and reactivity.[1] However, a comprehensive computational analysis of the parent molecule's reaction mechanisms and energetics remains an area ripe for investigation. To bridge this gap, this guide leverages computational and experimental data from studies on related cyclic ethers, such as tetrahydrofuran (a five-membered ether) and 1,3-dioxane (a six-membered cyclic acetal), to forecast the reactivity profile of this compound.

Comparative Reactivity Analysis: A Data-Driven Overview

The reactivity of cyclic ethers is largely dictated by ring strain, the nature of the heteroatoms, and the presence of unsaturation. While specific computational data for this compound is limited, we can infer its reactivity by comparing key computed and experimental parameters of analogous compounds.

CompoundRing SizeFunctional GroupBDE (C-H weakest, kcal/mol)Activation Energy (Ring Opening, kcal/mol)Experimental Reaction Rate Constant (k) with OH radical (cm³/molecule·s)
This compound (Predicted) 7Cyclic Acetal, Alkene~90-95~30-40Not available
Tetrahydrofuran 5Cyclic Ether92.3~301.5 x 10⁻¹¹
1,3-Dioxane 6Cyclic Acetal91.8~454.1 x 10⁻¹²
1,4-Dioxane 6Cyclic Ether94.2>501.1 x 10⁻¹¹

Note: Data for Tetrahydrofuran and 1,3-Dioxane are compiled from various computational and experimental studies. The values for this compound are predictive and based on structural analogy.

The presence of the double bond in this compound is expected to be a primary site of reactivity, susceptible to electrophilic addition and cycloaddition reactions.[1] The acetal functional group, on the other hand, is prone to hydrolysis under acidic conditions, a common characteristic of cyclic acetals.[2][3]

Experimental Protocols: A Methodological Framework

To experimentally validate the predicted reactivity of this compound, the following established protocols for studying cyclic ether reactivity can be adapted.

Protocol 1: Determination of Reaction Kinetics with Hydroxyl Radicals

This method is widely used to assess the atmospheric reactivity of volatile organic compounds.

  • Reaction Chamber: A temperature-controlled reaction chamber equipped with a UV light source.

  • Reactants: this compound, a reference compound with a known OH radical rate constant (e.g., propane), and an OH radical precursor (e.g., methyl nitrite).

  • Procedure: a. Introduce known concentrations of this compound and the reference compound into the chamber. b. Introduce the OH radical precursor and initiate photolysis with the UV light to generate OH radicals. c. Monitor the decay of this compound and the reference compound over time using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate constant for the reaction of this compound with OH radicals is calculated relative to the known rate constant of the reference compound.

Protocol 2: Computational Analysis of Reaction Pathways (A Proposed Workflow)

A detailed computational study would provide invaluable insights into the reaction mechanisms.

  • Software: Gaussian, Spartan, or other quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Calculations: a. Geometry Optimization: Optimize the ground state geometry of this compound and any reactants, transition states, and products for proposed reaction pathways (e.g., hydrolysis, oxidation, ring-opening). b. Frequency Analysis: Perform frequency calculations to confirm that optimized structures are true minima or transition states (one imaginary frequency). c. Energy Calculations: Calculate the electronic energies of all species to determine reaction enthalpies, activation energies, and construct a potential energy surface. d. Bond Dissociation Energy (BDE): Calculate the BDE for various C-H and C-O bonds to predict the most likely sites for radical attack.

Visualizing Reaction Pathways and Workflows

To better illustrate the potential reactivity and the workflow for its computational analysis, the following diagrams are provided.

G Predicted Reactivity of this compound cluster_reactants Reactants cluster_reactions Reaction Pathways cluster_products Products DHD DHD Addition Electrophilic Addition DHD->Addition Hydrolysis Acetal Hydrolysis DHD->Hydrolysis Oxidation Oxidation DHD->Oxidation This compound This compound Electrophile Electrophile (e.g., H⁺, Br₂) Electrophile->Addition Radical Radical (e.g., •OH) Radical->Oxidation Addition_Prod Addition Product Addition->Addition_Prod Hydrolysis_Prod Diol + Aldehyde/Ketone Hydrolysis->Hydrolysis_Prod Oxidation_Prod Oxidized Products Oxidation->Oxidation_Prod

Caption: Predicted reaction pathways for this compound.

G Computational Analysis Workflow start Define Reaction of Interest geom_opt Geometry Optimization of Reactants, Products, and Transition States start->geom_opt freq_calc Frequency Calculation and Characterization of Stationary Points geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc pes Construct Potential Energy Surface energy_calc->pes analysis Analyze Reaction Energetics and Kinetics pes->analysis end Predict Reactivity analysis->end

Caption: A typical workflow for the computational analysis of chemical reactivity.

Conclusion and Future Directions

While a comprehensive computational dataset for this compound is not yet available, this guide provides a comparative framework for understanding its potential reactivity. The presence of both a cyclic acetal and a carbon-carbon double bond suggests a rich and varied chemistry. Electrophilic additions to the double bond and acid-catalyzed hydrolysis of the acetal are likely to be key reaction pathways.

Future research should focus on performing detailed DFT calculations on this compound to elucidate the precise energetics of its various reaction pathways. Such studies, in conjunction with experimental validation, will provide a more complete picture of the reactivity of this intriguing heterocyclic compound and pave the way for its application in drug discovery and organic synthesis.

References

A Comparative Guide to Chiral Induction: Assessing the Utility of Asymmetric Dihydro-1,3-dioxepine Synthesis versus Traditional Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to produce enantiomerically pure compounds is paramount for researchers in drug development and materials science. While the core structure of 4,7-Dihydro-1,3-dioxepine is not itself a chiral auxiliary, its derivatives can be synthesized as chiral molecules with significant potential as building blocks. This guide assesses the utility of a modern catalytic approach for the asymmetric synthesis of chiral dihydro-1,3-dioxepines and compares its performance with established, traditional chiral auxiliaries such as Evans' oxazolidinones and camphorsultam.

The primary strategy for creating chiral dihydro-1,3-dioxepines involves a sophisticated bimetallic catalytic system. This modern approach circumvents the need for stoichiometric chiral reagents by employing a catalyst that can generate chirality in the product catalytically. This stands in contrast to the traditional methodology where a chiral auxiliary is covalently attached to the substrate to direct a stereoselective reaction, and is subsequently removed.

Performance Comparison: Catalytic Asymmetric Synthesis vs. Chiral Auxiliaries

The efficacy of a chiral strategy is measured by its ability to deliver high yields and exceptional stereoselectivity, quantified by enantiomeric excess (ee) for chiral catalysts and diastereomeric excess (de) for chiral auxiliaries. The following table summarizes the performance of the Rh(II)/Sm(III) catalytic system in the synthesis of dihydro-1,3-dioxepines and compares it with the typical performance of Evans' oxazolidinone and camphorsultam auxiliaries in well-known asymmetric transformations.

Method Chiral Control Element Reaction Type Typical Yield (%) Stereoselectivity (%) Advantages Disadvantages
Asymmetric Catalysis Chiral N,N'-dioxide-Sm(III) Complex[4+3] CycloadditionUp to 97%Up to 99% eeAtom economical, no auxiliary attachment/removal steps, low catalyst loading.Catalyst may be complex and expensive.
Chiral Auxiliary Evans' OxazolidinoneAldol Reaction80 - 95%>95% de, >99% eeHigh reliability, predictable stereochemistry.[1][2]Requires stoichiometric auxiliary, extra synthetic steps for attachment and removal.[3]
Chiral Auxiliary CamphorsultamMichael Addition85 - 95%Up to 98% deReadily available from camphor, highly crystalline derivatives aid purification.[4][5]Stoichiometric use, requires attachment and removal steps.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below is a representative experimental protocol for the asymmetric synthesis of a chiral dihydro-1,3-dioxepine derivative using the Rh(II)/Sm(III) catalytic system.

Asymmetric Synthesis of a Chiral 4,5-Dihydro-1,3-dioxepine Derivative [6]

  • Materials:

    • Rh₂(Piv)₄ (rhodium(II) pivalate)

    • Chiral N,N'-dioxide ligand/Sm(OTf)₃ complex

    • β,γ-unsaturated α-ketoester (1.0 equiv)

    • Aldehyde (3.0 equiv)

    • α-diazoacetate (3.0 equiv)

    • Dichloromethane (CH₂Cl₂) as solvent

  • Procedure:

    • To a flame-dried Schlenk tube under a nitrogen atmosphere, the chiral N,N'-dioxide ligand and Sm(OTf)₃ are added to the solvent and stirred to form the chiral complex.

    • Rh₂(Piv)₄ and the β,γ-unsaturated α-ketoester are then added to the reaction mixture.

    • The mixture is cooled to the reaction temperature (e.g., -20 °C).

    • A solution of the aldehyde and α-diazoacetate in the solvent is added slowly over a period of time.

    • The reaction is stirred at this temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated, and the crude product is purified by silica gel column chromatography.

    • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.[7]

Visualizing the Methodologies

To better understand the processes, the following diagrams illustrate the catalytic cycle for the asymmetric synthesis of dihydro-1,3-dioxepines and compare the experimental workflow of this catalytic method against the traditional chiral auxiliary approach.

Catalytic Cycle cluster_cycle Catalytic Cycle Rh_Carbene Rh(II) Carbene Ylide Carbonyl Ylide Intermediate Rh_Carbene->Ylide + Aldehyde Cycloaddition [4+3] Cycloaddition with Diene Ylide->Cycloaddition + Chiral Sm(III) Complex Product_Release Product Release & Catalyst Regeneration Cycloaddition->Product_Release Chiral_Dioxepine Chiral Dihydro-1,3-dioxepine Product_Release->Chiral_Dioxepine Rh_Catalyst Rh(II) Catalyst Product_Release->Rh_Catalyst Regeneration Rh_Catalyst->Rh_Carbene Diazoacetate α-Diazoacetate Diazoacetate->Rh_Carbene - N2 Workflow Comparison cluster_catalytic Asymmetric Catalysis Workflow cluster_auxiliary Chiral Auxiliary Workflow cat_start Achiral Substrates cat_reaction One-Pot Reaction with Chiral Catalyst cat_start->cat_reaction cat_product Enantiomerically Enriched Product cat_reaction->cat_product cat_purify Purification cat_product->cat_purify aux_start Achiral Substrate aux_attach Attach Chiral Auxiliary aux_start->aux_attach aux_reaction Diastereoselective Reaction aux_attach->aux_reaction aux_separate Separate Diastereomers aux_reaction->aux_separate aux_cleave Cleave Auxiliary aux_separate->aux_cleave aux_product Enantiomerically Pure Product aux_cleave->aux_product

References

"comparison of different catalytic systems for 4,7-Dihydro-1,3-dioxepine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of catalytic systems for the synthesis of 4,7-Dihydro-1,3-dioxepine and its regioisomers is crucial for researchers in organic synthesis and drug development. This guide provides an objective comparison of two prominent catalytic systems: classical acid catalysis for the synthesis of 4,7-Dihydro-1,3-dioxepines and a modern bimetallic relay catalysis for the asymmetric synthesis of 4,5-Dihydro-1,3-dioxepines. The comparison includes quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Comparison of Catalytic Systems

The choice of catalytic system for the synthesis of dihydro-1,3-dioxepines depends on the desired product, stereoselectivity, and the complexity of the starting materials. Below is a summary of two distinct and effective methods.

Catalytic System Catalyst Substrates Product Yield (%) Reaction Conditions Key Advantages Key Disadvantages
Classical Acid Catalysis p-Toluenesulfonic acid monohydratecis-2-Butene-1,4-diol, 2-Ethyl-butanal4,7-Dihydro-2-(3-pentyl)-1,3-dioxepin86%[1]Cyclohexane, Reflux (84-99°C), 1.2 hours[1]Simple, high yield, readily available catalyst and starting materials.Limited to achiral synthesis, requires elevated temperatures.
Bimetallic Relay Catalysis Rh₂(Piv)₄ / Sm(OTf)₃ with chiral N,N'-dioxide ligandβ,γ-Unsaturated α-ketoesters, Aldehydes, α-DiazoacetatesChiral 4,5-Dihydro-1,3-dioxepinesUp to 97%[2]Dichloromethane, -20°C to -78°C[2]High enantioselectivity (up to 99% ee), mild reaction conditions.Complex multi-component reaction, requires specialized chiral ligands and metal catalysts.

Experimental Protocols

Classical Acid Catalysis: Synthesis of 4,7-Dihydro-2-(3-pentyl)-1,3-dioxepin

This protocol is based on the acid-catalyzed condensation of cis-2-butene-1,4-diol with an aldehyde.[1]

Materials:

  • 2-Ethyl-butanal (1.0 mole, 100 g)

  • cis-2-Butene-1,4-diol (1.1 mole, 97 g)

  • Cyclohexane (80 g)

  • p-Toluenesulfonic acid monohydrate (0.2 g)

  • 5% aqueous sodium hydroxide solution

  • Water

Procedure:

  • A one-liter flask is equipped with a heating jacket, agitator, and a condenser fitted with a Dean-Stark trap.

  • The flask is charged with 2-ethyl-butanal, cis-2-butene-1,4-diol, cyclohexane, and p-toluenesulfonic acid monohydrate.

  • The mixture is heated to reflux (84-99°C) with vigorous agitation.

  • The reaction is monitored by the collection of water in the Dean-Stark trap and is continued until water evolution ceases (approximately 1.2 hours).

  • The reaction mixture is then cooled to room temperature.

  • The p-toluenesulfonic acid is neutralized by washing the mixture with a 5% aqueous solution of sodium hydroxide.

  • The organic layer is washed with water until neutral.

  • Cyclohexane is removed by distillation.

  • The resulting oil is purified by vacuum distillation to yield 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.

Bimetallic Relay Catalysis: Asymmetric Synthesis of 4,5-Dihydro-1,3-dioxepines

This protocol describes a three-component tandem [4+3] cycloaddition reaction to produce chiral 4,5-dihydro-1,3-dioxepines.[2][3]

Materials:

  • Rh₂(Piv)₄ (rhodium(II) pivalate)

  • Sm(OTf)₃ (samarium(III) trifluoromethanesulfonate)

  • Chiral N,N'-dioxide ligand (e.g., L4-PrPr2)

  • β,γ-Unsaturated α-ketoester (e.g., 1a)

  • Aldehyde (e.g., benzaldehyde 2a)

  • α-Diazoacetate (e.g., 3a)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A reaction vessel is charged with Rh₂(Piv)₄ and the chiral N,N'-dioxide ligand/Sm(OTf)₃ complex under an inert atmosphere.

  • The vessel is cooled to the desired temperature (e.g., -20°C or -78°C).

  • A solution of the β,γ-unsaturated α-ketoester, aldehyde, and α-diazoacetate in dichloromethane is added.

  • The reaction mixture is stirred at this temperature until the starting materials are consumed, as monitored by an appropriate technique (e.g., TLC or HPLC).

  • Upon completion, the reaction is quenched and worked up.

  • The product is purified by column chromatography to afford the enantioenriched 4,5-dihydro-1,3-dioxepine.

Visualizations

Below are Graphviz diagrams illustrating the described synthetic pathways.

Acid_Catalyzed_Synthesis cluster_reactants Reactants diol cis-2-Butene-1,4-diol catalyst p-Toluenesulfonic Acid diol->catalyst aldehyde Aldehyde aldehyde->catalyst product This compound catalyst->product Condensation

Caption: Acid-catalyzed synthesis of this compound.

Bimetallic_Relay_Catalysis cluster_reactants Reactants cluster_catalyst Catalytic System ketoester β,γ-Unsaturated α-Ketoester product Chiral 4,5-Dihydro-1,3-dioxepine ketoester->product aldehyde Aldehyde ylide Carbonyl Ylide Intermediate aldehyde->ylide diazo α-Diazoacetate diazo->ylide rh_cat Rh₂(Piv)₄ rh_cat->ylide generates sm_cat Chiral N,N'-dioxide-Sm(III) Complex sm_cat->product controls stereochemistry ylide->product [4+3] Cycloaddition

Caption: Bimetallic relay catalysis for asymmetric synthesis.

References

A Spectroscopic Guide to Differentiating Isomers of 4,7-Dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the precise characterization of molecular isomers is a critical step. The geometric isomers of 4,7-Dihydro-1,3-dioxepine, namely the cis and trans forms, present a common challenge in structural elucidation. This guide provides a comparative analysis of these isomers using key spectroscopic techniques, offering experimental insights and data to aid in their unambiguous identification.

The primary distinction between the cis and trans isomers of this compound lies in the spatial arrangement of the hydrogen atoms across the carbon-carbon double bond within the seven-membered ring. This stereochemical difference gives rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Comparative Spectroscopic Analysis

The differentiation of cis and trans isomers is most effectively achieved by analyzing the subtle yet significant differences in their NMR and IR spectra. While mass spectrometry is a powerful tool for determining molecular weight and fragmentation, it is often less effective at distinguishing between geometric isomers under standard conditions.

¹H NMR Spectroscopy: The Decisive Role of Coupling Constants

Proton NMR (¹H NMR) spectroscopy is the most definitive method for distinguishing between these isomers. The key parameter is the vicinal coupling constant (³JHH) between the two vinylic protons on the double bond.

  • cis-Isomer: The dihedral angle between the vinylic protons is approximately 0°. This results in a smaller coupling constant, typically in the range of 6-14 Hz .[1][2][3][4]

  • trans-Isomer: The dihedral angle is approximately 180°, leading to a significantly larger coupling constant, generally between 11-18 Hz .[1][2][3][4]

This difference, rooted in the Karplus relationship which correlates dihedral angle to coupling constant, provides a clear and measurable distinction.[5] The chemical shifts of the vinylic protons are also expected to differ slightly due to anisotropic effects, but the coupling constant is the most reliable diagnostic tool.[3]

¹³C NMR Spectroscopy: Subtle Shifts

Carbon-13 NMR (¹³C NMR) can also be used to support the structural assignment. The sp² hybridized carbons of the double bond typically appear in the 100-170 ppm region of the spectrum.[1][3][4] While the chemical shifts for the vinylic carbons in both isomers will be in this range, subtle differences may arise due to steric effects. In some cases, the carbons in the more sterically hindered cis isomer may exhibit slightly different chemical shifts compared to the trans isomer.[6]

FTIR Spectroscopy: Distinguishing Bending Vibrations

Infrared (IR) spectroscopy offers another reliable method for differentiation by analyzing the out-of-plane C-H bending vibrations of the vinylic hydrogens.

  • cis-Isomer: Exhibits a characteristic strong absorption band arising from the C-H out-of-plane bend, typically found in the region of 675–730 cm⁻¹ .[7]

  • trans-Isomer: Shows a strong and distinct C-H out-of-plane bending absorption at a higher wavenumber, generally in the range of 960–975 cm⁻¹ .[7]

The C=C stretching vibration, usually found around 1650-1670 cm⁻¹, will be present in both isomers but is generally weaker and less reliable for distinguishing between them.[7]

Mass Spectrometry: A Supporting Role

Standard electron ionization mass spectrometry (EI-MS) is generally not effective for differentiating cis and trans alkene isomers as they often produce very similar or identical fragmentation patterns and molecular ion peaks.[8][9] While specialized mass spectrometry techniques can sometimes be employed to distinguish isomers, NMR and IR are the primary and more accessible methods for this specific task.[10][11]

Summary of Expected Spectroscopic Data

Spectroscopic TechniqueParameterExpected Value for cis-IsomerExpected Value for trans-Isomer
¹H NMR Vinylic ³JHH Coupling Constant6-14 Hz[1][3][4]11-18 Hz[1][3][4]
¹³C NMR Vinylic Carbon Chemical Shift (δ)~120-140 ppm~120-140 ppm
FTIR Vinylic C-H Out-of-Plane Bend675–730 cm⁻¹ (strong)[7]960–975 cm⁻¹ (strong)[7]
FTIR C=C Stretch~1650–1670 cm⁻¹ (variable)~1650–1670 cm⁻¹ (variable)
Mass Spec (EI) Molecular Ion (M⁺)Identical for both isomersIdentical for both isomers

Visualization of Isomers and Experimental Workflow

To visually represent the molecules and the process of their analysis, the following diagrams are provided.

G Structural Comparison of this compound Isomers cluster_cis cis-Isomer cluster_trans trans-Isomer (Hypothetical) cis_img cis_img cis_label cis-4,7-Dihydro-1,3-dioxepine trans_img trans_img trans_label trans-4,7-Dihydro-1,3-dioxepine G General Experimental Workflow synthesis Synthesis of Isomers (e.g., from cis/trans-2-butene-1,4-diol) separation Separation & Purification (e.g., Chromatography) synthesis->separation nmr NMR Spectroscopy (¹H and ¹³C) separation->nmr ftir FTIR Spectroscopy separation->ftir ms Mass Spectrometry separation->ms analysis Data Analysis & Comparison nmr->analysis ftir->analysis ms->analysis id Isomer Identification analysis->id

References

A Comparative Guide to the Biological Activity of 4,7-Dihydro-1,3-dioxepine Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of 4,7-Dihydro-1,3-dioxepine derivatives and comparable heterocyclic compounds.

Table 1: Antibacterial Activity
Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
This compound XanthoelegansinStaphylococcus aureus>128[1]
Escherichia coli>128[1]
SpiroxanthoelegansinStaphylococcus aureus>128[1]
Escherichia coli>128[1]
3,4-Dihydropyrimidine-2(1H)-one C6Escherichia coli64[2][3]
Pseudomonas aeruginosa64[2][3]
Staphylococcus aureus64[2][3]
C22Escherichia coli32[2][3]
Pseudomonas aeruginosa64[2][3]
Staphylococcus aureus128[2][3]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity (Cytotoxicity)
Compound ClassDerivativeCell LineIC50 (µM)Reference
Dibenzo[b,f]oxepine Compound 1dHCT116 (Colon Carcinoma)~5[4]
MCF-7 (Breast Adenocarcinoma)~10[4]
Compound 2iHCT116 (Colon Carcinoma)~2[4]
MCF-7 (Breast Adenocarcinoma)~5[4]
Compound 2jHCT116 (Colon Carcinoma)~2[4]
MCF-7 (Breast Adenocarcinoma)~4[4]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Test compounds and control antibiotics

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth directly in the microtiter plate.

  • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in broth to the final inoculum density (typically 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][9][10][11]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the viability of the untreated control cells. The IC50 value is calculated from the dose-response curve.[10]

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_library Compound Library cluster_screening Primary Screening cluster_analysis Data Analysis cluster_followup Hit Characterization Library This compound Derivative Library Antimicrobial Antimicrobial Assay (Broth Microdilution) Library->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Library->Anticancer MIC Determine MIC values Antimicrobial->MIC IC50 Calculate IC50 values Anticancer->IC50 Mechanism Mechanism of Action Studies MIC->Mechanism IC50->Mechanism

Caption: A generalized workflow for the biological activity screening of a compound library.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2][12][13][14][15] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Simplified representation of the EGFR signaling cascade.

Mechanism of Tubulin Polymerization Inhibition

Certain anticancer agents, including some dibenzo[b,f]oxepine derivatives, exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[4][16][17][18][19][20][21] These compounds can inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis.

tubulin_inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest Cell Cycle Arrest (Mitosis) Microtubule->CellCycleArrest Disruption leads to Inhibitor Tubulin Polymerization Inhibitor (e.g., Dibenzo[b,f]oxepine derivative) Inhibitor->Tubulin Binds to Inhibitor->Microtubule Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

References

A Comparative Guide to 4,7-Dihydro-1,3-dioxepine-Based Protecting Groups for Diol Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount for achieving high yields and preventing unwanted side reactions. For the protection of 1,2- and 1,3-diols, cyclic acetals are a cornerstone of synthetic strategy due to their general stability under basic and neutral conditions, and their reliable cleavage under acidic conditions.[1] This guide provides a comprehensive evaluation of 4,7-dihydro-1,3-dioxepine-based protecting groups, comparing their performance against other commonly used diol protecting groups, such as benzylidene and isopropylidene (acetonide) acetals. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group for a given synthetic challenge.

Introduction to this compound Protecting Groups

The this compound protecting group is a seven-membered cyclic acetal formed from the acid-catalyzed reaction of a diol with cis-2-butene-1,4-diol and an aldehyde or ketone. The substituent at the 2-position of the dioxepine ring, derived from the carbonyl compound, can be varied to fine-tune the stability and cleavage characteristics of the protecting group. These protecting groups are valuable intermediates in organic synthesis, particularly in the construction of complex molecules.[2]

Performance Comparison of Diol Protecting Groups

The selection of a diol protecting group is a critical decision in synthetic planning. Key performance indicators include the ease of formation, stability under various reaction conditions, and the efficiency of cleavage. The following tables summarize the available data for this compound-based protecting groups and compare them with commonly used alternatives.

Table 1: Comparison of Formation and Cleavage of Common Diol Protecting Groups

Protecting GroupSubstrateReagents for ProtectionCatalystSolventTimeYield (%)Deprotection ConditionsTimeYield (%)
2-Phenyl-4,7-dihydro-1,3-dioxepine 1,2-Diolcis-2-butene-1,4-diol, Benzaldehyde dimethyl acetalAcid catalyst (e.g., CSA)CH2Cl2--Mild acidic hydrolysis--
Benzylidene Acetal Generic DiolBenzaldehyde dimethyl acetalCu(OTf)2Acetonitrile< 1 hHighAcidic hydrolysis (e.g., CSA, TsOH)[3]Several hoursHigh
Isopropylidene Acetal (Acetonide) Generic Diol2,2-DimethoxypropaneAcid catalyst (e.g., p-TsOH)Acetone-HighMild acidic hydrolysis (e.g., aq. AcOH)-High

Data for 2-Phenyl-4,7-dihydro-1,3-dioxepine is qualitative due to a lack of specific quantitative experimental data in the searched literature. CSA stands for camphorsulfonic acid and TsOH for p-toluenesulfonic acid.

Table 2: Stability of Common Diol Protecting Groups

Protecting GroupStable ToLabile ToOrthogonality
This compound-based Basic conditions, nucleophiles, reducing agentsAcidic conditionsCan be removed in the presence of silyl ethers (fluoride labile) and benzyl ethers (hydrogenolysis).
Benzylidene Acetal Basic conditions, nucleophiles, mild oxidizing and reducing agentsAcidic conditions, hydrogenolysisOrthogonal to silyl ethers (fluoride labile) and some base-labile groups.
Isopropylidene Acetal (Acetonide) Basic conditions, nucleophiles, mild oxidizing and reducing agentsMild acidic conditionsLess stable to acid than benzylidene acetals, offering differential cleavage possibilities.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.

Protocol 1: General Procedure for the Protection of a 1,2-Diol with a 2-Aryl-4,7-dihydro-1,3-dioxepine Group

This protocol describes a general method for the formation of a this compound-based protecting group.

Materials:

  • 1,2-diol (1.0 equiv)

  • cis-2-Butene-1,4-diol (1.1 equiv)

  • Aryl aldehyde dimethyl acetal (e.g., Benzaldehyde dimethyl acetal) (1.2 equiv)

  • Camphorsulfonic acid (CSA) (0.1 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,2-diol and cis-2-butene-1,4-diol in anhydrous CH2Cl2 under an inert atmosphere.

  • Add the aryl aldehyde dimethyl acetal to the solution.

  • Add CSA and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of a 2-Aryl-4,7-dihydro-1,3-dioxepine Group

This protocol outlines the cleavage of the this compound protecting group to regenerate the diol.

Materials:

  • 2-Aryl-4,7-dihydro-1,3-dioxepine protected diol (1.0 equiv)

  • Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or aqueous acetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected diol in MeOH or a THF/water mixture.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the reaction with a saturated aqueous NaHCO3 solution.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by silica gel column chromatography.

Protocol 3: Protection of a Diol as a Benzylidene Acetal using Cu(OTf)2[3]

This efficient method provides a benchmark for comparison.[3]

Materials:

  • Diol (1 mmol)

  • Benzaldehyde dimethyl acetal (1.2 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (0.05–0.1 mmol)

  • Acetonitrile (10 mL)

  • Triethylamine (Et3N) (0.2 mmol)

  • Silica gel for purification

Procedure:

  • To a solution of the diol in acetonitrile, add benzaldehyde dimethyl acetal.

  • Add a catalytic amount of Cu(OTf)2.

  • Monitor the reaction by TLC. The reaction is typically complete within 1 hour at room temperature.[3]

  • Upon completion, add Et3N to quench the catalyst.[3]

  • The product can often be purified directly by silica gel column chromatography without an aqueous workup.[3]

Visualization of Experimental Workflow and Orthogonal Strategy

The following diagrams illustrate the logical flow of a protection-deprotection sequence and the concept of an orthogonal protecting group strategy.

ProtectionDeprotectionWorkflow Diol Diol Protection Protection (cis-2-butene-1,4-diol, RCHO, Acid Catalyst) Diol->Protection ProtectedDiol This compound Protected Diol Protection->ProtectedDiol Reaction Further Synthetic Steps (Base, Nucleophiles, etc.) ProtectedDiol->Reaction Deprotection Deprotection (Acidic Hydrolysis) Reaction->Deprotection FinalDiol Regenerated Diol Deprotection->FinalDiol

A typical workflow for diol protection and deprotection.

OrthogonalStrategy Start Substrate with Diol and -OH protected as Silyl Ether ProtectDiol Protect Diol with This compound (Acidic Conditions) Start->ProtectDiol Intermediate1 Doubly Protected Substrate ProtectDiol->Intermediate1 DeprotectSilyl Selective Deprotection of Silyl Ether (Fluoride Source, e.g., TBAF) Intermediate1->DeprotectSilyl Intermediate2 Diol Protected, -OH Free DeprotectSilyl->Intermediate2 ReactOH Reaction at Free -OH Intermediate2->ReactOH Intermediate3 Modified Substrate ReactOH->Intermediate3 DeprotectDioxepine Deprotection of Dioxepine (Acidic Hydrolysis) Intermediate3->DeprotectDioxepine FinalProduct Final Product with Free Diol DeprotectDioxepine->FinalProduct

Orthogonal strategy: selective deprotection of a silyl ether.

Conclusion

This compound-based protecting groups offer a valuable tool for the protection of diols in organic synthesis. Their stability under basic conditions and lability under acidic conditions place them within the versatile family of acetal protecting groups. While direct quantitative comparisons with other common diol protecting groups are not extensively documented, their general characteristics suggest they are a reliable option, particularly when orthogonality with fluoride-labile or hydrogenation-labile protecting groups is required. The choice between a this compound derivative, a benzylidene acetal, or an isopropylidene acetal will ultimately depend on the specific requirements of the synthetic route, including the desired level of acid stability and the potential for selective deprotection in the presence of other functional groups. Further quantitative studies are needed to fully delineate the subtle differences in performance between these important classes of protecting groups.

References

Comparative Guide to the Cross-Reactivity of 4,7-Dihydro-1,3-dioxepine in Complex Chemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability and potential cross-reactivity of 4,7-dihydro-1,3-dioxepine and its derivatives. In the absence of direct, extensive cross-reactivity studies for this specific compound, this guide leverages established principles of organic chemistry and data from structurally related compounds to predict its behavior in complex chemical environments. The comparison includes alternative functional groups commonly used in drug development and organic synthesis, such as silyl ethers and other unsaturated heterocyclic systems like furans and pyrans.

Executive Summary

This compound is a seven-membered unsaturated cyclic acetal. Its structure contains two key reactive sites: the acetal functional group and a carbon-carbon double bond.[1] These features make it a versatile synthetic intermediate but also susceptible to degradation and cross-reactivity under certain conditions, particularly in acidic environments or in the presence of oxidizing agents. Understanding these potential reactions is crucial for its application in complex settings such as biological assays or multi-step chemical syntheses. This guide outlines the primary degradation pathways, compares its stability with common alternatives, and provides hypothetical protocols for evaluating its cross-reactivity.

Data Presentation: Comparative Stability and Reactivity

The following table summarizes the predicted stability and reactivity of this compound in comparison to silyl ethers (represented by TBDMS) and furan/pyran derivatives.

Functional GroupStructureStability to AcidStability to BaseStability to OxidationPotential Cross-Reactivity/Interference
This compound this compoundLow (susceptible to hydrolysis)[1]High[2][3][4]Moderate (double bond can be oxidized)Electrophilic addition to the double bond, acid-catalyzed cleavage.
Silyl Ethers (e.g., TBDMS) TBDMS etherModerate to High (steric hindrance dependent)[5]Low to Moderate (cleaved by fluoride ions)[5]HighCleavage by fluoride ions, potential for silicon-based side reactions.
Furan/Pyran Derivatives FuranPyranVariable (furan is sensitive to strong acids)[6]Generally HighModerate (can undergo oxidation)[7]Diels-Alder reactions, electrophilic substitution, ring-opening reactions.[7]

Experimental Protocols

Protocol 1: Assessment of Stability in a Simulated Biological Matrix

Objective: To evaluate the stability of this compound in a simulated biological fluid (e.g., cell lysate or plasma) over time.

Materials:

  • This compound

  • Simulated biological matrix (e.g., cell lysate, plasma)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 8.5)

  • Internal standard (a non-reactive compound for analytical normalization)

  • Quenching solution (e.g., acetonitrile with 1% formic acid)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., DMSO).

  • Spike the simulated biological matrix, pre-equilibrated at 37°C, with the stock solution of this compound to a final concentration of 10 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the sample.

  • Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution and the internal standard.

  • Vortex the samples and centrifuge to precipitate proteins.

  • Analyze the supernatant by HPLC-MS to quantify the remaining concentration of this compound relative to the internal standard.

  • Plot the concentration of this compound versus time to determine its degradation kinetics.

  • Repeat the experiment at different pH values to assess pH-dependent stability.

Protocol 2: Evaluation of Cross-Reactivity with Common Reagents

Objective: To assess the potential for this compound to react with common laboratory reagents.

Materials:

  • This compound

  • Test reagents:

    • Acidic solution (e.g., 0.1 M HCl)

    • Basic solution (e.g., 0.1 M NaOH)

    • Oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA)

    • Reducing agent (e.g., sodium borohydride)

    • Nucleophile (e.g., piperidine)

    • Electrophile (e.g., N-bromosuccinimide)

  • Inert solvent (e.g., dichloromethane, acetonitrile)

  • Thin-layer chromatography (TLC) plates and developing system

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for product identification

Methodology:

  • Dissolve this compound in the inert solvent.

  • In separate reaction vessels, add one of the test reagents to the solution of this compound.

  • Stir the reactions at room temperature and monitor the progress by TLC.

  • After a set period (e.g., 1 hour), or upon completion of the reaction as indicated by TLC, quench the reaction appropriately.

  • Isolate the products by extraction and solvent evaporation.

  • Analyze the products by GC-MS or NMR to identify any new species formed, indicating a cross-reaction.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Potential Degradation and Cross-Reactivity Pathways of this compound Dioxepine This compound Hydrolysis Acid-Catalyzed Hydrolysis Dioxepine->Hydrolysis Oxidation Oxidation of Double Bond Dioxepine->Oxidation ElectrophilicAddition Electrophilic Addition Dioxepine->ElectrophilicAddition Acid Acidic Conditions (H+) Acid->Hydrolysis OxidizingAgent Oxidizing Agent (e.g., MCPBA) OxidizingAgent->Oxidation Electrophile Electrophile (e.g., Br+) Electrophile->ElectrophilicAddition AldehydeDiol Aldehyde and cis-2-Butene-1,4-diol Hydrolysis->AldehydeDiol Epoxide Epoxide Derivative Oxidation->Epoxide HalogenatedProduct Halogenated Adduct ElectrophilicAddition->HalogenatedProduct

Caption: Potential degradation and cross-reactivity pathways for this compound.

Experimental Workflow for Cross-Reactivity Assessment Start Start: Prepare Solution of This compound AddReagent Add Test Reagent (Acid, Base, Oxidant, etc.) Start->AddReagent Incubate Incubate and Monitor (e.g., by TLC) AddReagent->Incubate Quench Quench Reaction Incubate->Quench Workup Aqueous Workup and Extraction Quench->Workup Analysis Analyze Products (GC-MS, NMR) Workup->Analysis NoReaction No Reaction: Compound is Stable Analysis->NoReaction No new spots/peaks Reaction Reaction Occurred: Identify Products Analysis->Reaction New spots/peaks observed

Caption: General experimental workflow for assessing the cross-reactivity of this compound.

References

Safety Operating Guide

Proper Disposal of 4,7-Dihydro-1,3-dioxepine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 4,7-Dihydro-1,3-dioxepine, a flammable liquid commonly used in research and development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as a flammable liquid and vapor.[1] Therefore, all handling and disposal preparations should be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources such as open flames, sparks, or hot surfaces.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Key Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference. This information is critical for understanding its behavior and ensuring safe handling.

PropertyValue
Chemical Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Liquid
Boiling Point 125-127 °C
Density 1.049 g/mL at 25 °C
Flash Point 26 °C (78.8 °F) - closed cup[2]
Hazards Flammable liquid and vapor (H226)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3] The following protocol outlines the necessary steps for its safe collection and disposal.

Waste Identification and Segregation
  • Categorize: Designate this compound waste as "Flammable Liquid" or "Halogen-Free Organic Solvent Waste."

  • Segregate: Do not mix this waste with incompatible materials. Specifically, keep it separate from oxidizers, acids, and bases to prevent violent reactions.[1][3]

Waste Container Selection and Labeling
  • Container: Use a clean, dry, and chemically compatible waste container with a secure, tight-fitting screw cap.[1] Glass bottles are generally suitable for small quantities of flammable liquid waste.[4] The container should be in good condition with no cracks or signs of deterioration.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The concentration or percentage if mixed with other solvents.

    • The associated hazards (e.g., "Flammable Liquid").

    • The date when the first drop of waste was added (accumulation start date).

Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which could be a designated section of a workbench or a chemical fume hood.[1]

  • Containment: Place the waste container in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[2]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[1][2] Evaporation of hazardous waste is not a permissible disposal method.[1]

  • Storage Limits: Be aware of your institution's limits for hazardous waste storage in a laboratory, which is often no more than 10 gallons.[2]

Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][2]

  • Provide Information: Be prepared to provide the EHS department with all necessary information from the hazardous waste label.

Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care.

  • Rinsing: The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[2]

  • Defacing Labels: All original labels on the container must be thoroughly defaced or removed.[2]

  • Final Disposal: After rinsing and defacing, the container can typically be disposed of as regular solid waste (e.g., in a designated container for glass disposal).[2] Always confirm this procedure with your institution's EHS guidelines.

Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it, use a spill kit with absorbent materials to clean it up. Place the used absorbent materials in a sealed bag, label it as hazardous waste, and dispose of it accordingly. For large spills, evacuate the area and contact your institution's emergency response team or EHS.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated categorize Categorize as 'Flammable Liquid Waste' start->categorize container Select Appropriate Waste Container (e.g., glass bottle) categorize->container label Label with 'Hazardous Waste': - Chemical Name - Hazards - Accumulation Date container->label store Store in Designated SAA with Secondary Containment label->store is_full Is Container Full? store->is_full ehs_pickup Contact EHS for Waste Pickup is_full->ehs_pickup Yes add_waste Add Waste to Container is_full->add_waste No end End: Proper Disposal ehs_pickup->end add_waste->store

Caption: Workflow for the disposal of this compound.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Personal protective equipment for handling 4,7-Dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,7-Dihydro-1,3-dioxepine, a flammable liquid requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure and physical hazards. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A face shield must be worn over safety goggles when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's resistance guide. Always inspect gloves for integrity before use and replace them immediately if contaminated.[2]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of flame-resistant material (e.g., Nomex) or 100% cotton is required.[3] Synthetic materials that can melt and adhere to the skin should be avoided. Lab coats must be fully buttoned.
Respiratory Protection Air-Purifying RespiratorIn poorly ventilated areas or when engineering controls are insufficient to maintain exposure below permissible limits, a respirator with a type ABEK (EN14387) filter is necessary.[3] Respirator use requires prior medical evaluation and fit-testing.
Footwear Closed-Toe ShoesShoes must fully cover the feet; sandals and perforated shoes are not permitted.

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound is predicated on minimizing exposure and preventing ignition.

  • Preparation and Engineering Controls :

    • All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[2]

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[2]

    • Have a fire extinguisher (Class B) and a chemical spill kit readily available.[4]

  • Chemical Transfer :

    • Ground and bond all metal containers during the transfer of this compound to prevent the buildup of static electricity.[5]

    • Use only non-sparking tools for opening and closing containers.

    • Keep containers tightly closed when not in use.

  • Peroxide Formation Prevention :

    • Ethers like this compound can form explosive peroxides upon exposure to air and light.[6]

    • Label containers with the date received and the date opened.[7]

    • Test for the presence of peroxides before use, especially if the container has been open for an extended period or if crystalline solids are observed.[7][8] Do not use if peroxides are present at concentrations greater than 30 ppm; contact your institution's environmental health and safety (EHS) office for disposal.[8]

    • Store in a cool, dark, and tightly sealed container, away from heat and direct sunlight.[7][8]

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[9][10] The container must be compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix with incompatible waste streams. It is advisable to keep chlorinated and non-chlorinated solvent waste separate.[2][11]

    • Fill waste containers to no more than 80% of their capacity to allow for vapor expansion.[11]

  • Waste Storage :

    • Store hazardous waste containers in a designated satellite accumulation area, which should be a flammable storage cabinet.

    • Ensure the storage area is well-ventilated and away from ignition sources.

  • Waste Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not dispose of this compound down the drain or by evaporation in a fume hood.[6][10]

    • Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS office.[8]

Emergency Procedures

Chemical Spill

  • Immediate Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is flammable, turn off all ignition sources if it is safe to do so.[7]

    • Close the doors to the affected area to contain vapors.

  • Spill Cleanup (for small, manageable spills by trained personnel) :

    • Don the appropriate PPE as outlined above.

    • Contain the spill by creating a dike around it with a non-flammable absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]

    • Use non-sparking tools to collect the absorbed material.

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area immediately and contact your institution's emergency response team.

Personal Contamination

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Hold the eyelids open and rotate the eyeballs to ensure complete rinsing. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Workflow and Logical Relationships

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood, Spill Kit, Fire Extinguisher) B->C D Chemical Transfer (Grounding, Non-Sparking Tools) C->D E Check for Peroxides D->E I Spill Occurs D->I J Personal Contamination D->J F Collect Waste in Labeled Container E->F After Use G Store Waste in Flammable Cabinet F->G H Contact EHS for Pickup G->H K Evacuate & Alert Others I->K M Use Safety Shower/Eyewash J->M L Contain & Clean Spill (if safe) K->L N Seek Medical Attention M->N

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dihydro-1,3-dioxepine
Reactant of Route 2
Reactant of Route 2
4,7-Dihydro-1,3-dioxepine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。